molecular formula I2O6Pb B3422459 Lead iodate CAS No. 25659-31-8

Lead iodate

Cat. No.: B3422459
CAS No.: 25659-31-8
M. Wt: 557 g/mol
InChI Key: DRHWBADNSVQEGH-UHFFFAOYSA-L
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Description

Lead iodate is a useful research compound. Its molecular formula is I2O6Pb and its molecular weight is 557 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.75508 g/mol and the complexity rating of the compound is 36.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

lead(2+);diiodate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HIO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHWBADNSVQEGH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Pb(IO3)2, I2O6Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name lead(II) iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lead(II)_iodate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Lead iodate
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Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead iodate (B108269) (Pb(IO₃)₂), a compound known for its interesting solid-state properties. This document details the synthesis, characterization, and crystallographic parameters of its known polymorphic forms, offering a valuable resource for researchers in materials science and related fields.

Introduction to Lead Iodate Polymorphism

This compound (Pb(IO₃)₂) is known to crystallize in at least two different polymorphic forms: an orthorhombic phase and a triclinic phase.[1] The arrangement of the lead (Pb²⁺) and iodate (IO₃⁻) ions in the crystal lattice dictates the material's physical and chemical properties. The iodate anion typically exhibits a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the iodine atom.[1] Understanding the distinct crystal structures of these polymorphs is crucial for controlling their synthesis and exploring their potential applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound crystals are outlined below. These protocols are based on established methods reported in the scientific literature.

Synthesis of this compound Crystals

2.1.1. Gel Diffusion Method for Orthorhombic Pb(IO₃)₂

This method facilitates the slow growth of single crystals at room temperature, yielding the orthorhombic polymorph.[2][3]

  • Materials:

    • Sodium metasilicate (B1246114) (Na₂SiO₃) solution

    • Acetic acid (2N)

    • Lead acetate (B1210297) (Pb(CH₃COO)₂) solution (1N)

    • Potassium iodate (KIO₃) solution

    • Test tubes (15 cm length, 2.5 cm diameter)

    • Cotton plugs

    • Beakers

    • Stirring rods

  • Procedure:

    • Prepare a silica (B1680970) gel by adding a sodium metasilicate solution dropwise to a solution of acetic acid with constant stirring until a pH of 4.1 to 4.4 is achieved.

    • Transfer the resulting mixture into test tubes.

    • Cover the mouth of the test tubes with cotton plugs to prevent contamination and allow the gel to set for approximately 10 days.

    • After setting, age the gel for an additional 2 days.

    • Carefully pour a 5 mL solution of 1N lead acetate over the set gel, ensuring the gel surface is not disturbed.

    • Allow the lead acetate to diffuse into the gel. The growth of this compound crystals will be observable over subsequent days.

    • Once crystal growth is complete, carefully remove the crystals from the gel.

    • Wash the harvested crystals with double-distilled water and acetone.

    • Dry the crystals under a light source.

2.1.2. Hydrothermal Synthesis for Triclinic Pb(IO₃)₂

The triclinic modification of this compound is obtainable under hydrothermal conditions.[1]

  • Materials:

    • Lead(II) oxide (PbO) or another suitable lead precursor

    • Iodic acid (HIO₃) or a soluble iodate salt

    • Deionized water

    • Teflon-lined stainless steel autoclave

  • Procedure:

    • Combine the lead precursor and the iodate source in a stoichiometric ratio in the Teflon liner of the autoclave.

    • Fill the liner with deionized water to approximately 70-80% of its volume.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature in the range of 150-250 °C and maintain it for a period of 24-72 hours.

    • Allow the autoclave to cool down slowly to room temperature over 24-48 hours.

    • Filter the resulting crystalline product, wash it with deionized water and ethanol, and dry it in air.

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

XRD is employed to determine the crystal structure, lattice parameters, and phase purity of the synthesized this compound crystals.[2][3]

  • Sample Preparation:

    • The synthesized this compound crystals are finely ground into a homogenous powder using an agate mortar and pestle.

    • The powder is then mounted onto a sample holder.

  • Instrumentation and Parameters:

    • Diffractometer: A powder X-ray diffractometer (e.g., Philips X-ray diffractometer) is used.[3]

    • X-ray Source: CuKα radiation (λ = 1.5418 Å) is commonly utilized.[3]

    • Operating Conditions: The X-ray tube is typically operated at 30-40 kV and 15-30 mA.

    • Scan Range: Data is collected over a 2θ range of 10-80°.

    • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phase by comparing the peak positions and intensities with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database. Lattice parameters are refined using appropriate software.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound crystals, primarily to confirm the presence of the iodate group (IO₃⁻).

  • Sample Preparation:

    • A small amount of the powdered this compound sample is mixed with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer is used.

    • Scan Range: Spectra are typically recorded in the wavenumber range of 400-4000 cm⁻¹.

    • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the iodate group and to check for the presence of any impurities, such as water.

2.2.3. Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed to study the thermal stability and decomposition behavior of the this compound crystals.[2]

  • Sample Preparation:

    • A small, accurately weighed amount of the powdered sample (e.g., 41.140 mg) is placed in an alumina (B75360) or platinum crucible.[2]

  • Instrumentation and Parameters:

    • Thermal Analyzer: A simultaneous TG/DTA instrument is used.

    • Atmosphere: The analysis is typically carried out under a static nitrogen atmosphere to prevent oxidation.[2]

    • Heating Rate: A constant heating rate, for example, 50 °C/min, is applied.[2]

    • Temperature Range: The sample is heated from room temperature to a final temperature, typically around 1000 °C.

    • Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature, indicating decomposition temperatures. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or decomposition events.

Crystallographic Data

The crystallographic data for the orthorhombic and triclinic polymorphs of this compound are summarized in the table below for easy comparison.

Parameter Orthorhombic Pb(IO₃)₂ Triclinic Pb(IO₃)₂
Crystal System OrthorhombicTriclinic
Space Group PccnP-1[1]
a (Å) 6.09[2]Data not available
b (Å) 16.68[2]Data not available
c (Å) 5.58[2]Data not available
α (°) 90Data not available
β (°) 90Data not available
γ (°) 90Data not available
Volume (ų) 567.5Data not available
Z 4Data not available
Calculated Density (g/cm³) 6.54Data not available

Vibrational and Thermal Properties

FTIR Spectroscopy Data

The FTIR spectrum of this compound is characterized by the vibrational modes of the iodate group.

Wavenumber (cm⁻¹) Assignment
~700-800Asymmetric and symmetric stretching vibrations of the I-O bonds in the IO₃⁻ group
~370-390Bending vibrations of the IO₃⁻ group

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region indicates that the crystals are anhydrous.[2]

Thermal Analysis Data

Thermal analysis reveals the stability and decomposition pathway of this compound.

Temperature Range (°C) Observation Interpretation
Room Temperature - ~300No significant weight loss[2]The crystal is thermally stable.
~300 - ~715First stage of decomposition (weight loss)[2]Evolution of oxygen and iodine.
~750 - ~995Second stage of decomposition (weight loss)[2]Further decomposition.
~401Minor endothermic peak in DTA[2]Possible phase transition.
~510 and ~980Endothermic peaks in DTA[2]Corresponds to decomposition stages.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound crystals.

Synthesis_Workflow cluster_gel Gel Diffusion Synthesis (Orthorhombic) cluster_hydro Hydrothermal Synthesis (Triclinic) gel1 Prepare Silica Gel (Sodium Metasilicate + Acetic Acid) gel2 Set and Age Gel (10 + 2 days) gel1->gel2 gel3 Add Lead Acetate Solution gel2->gel3 gel4 Crystal Growth (Diffusion) gel3->gel4 gel5 Harvest and Wash Crystals gel4->gel5 hydro1 Combine Precursors (PbO + HIO₃) in Autoclave hydro2 Heat Autoclave (150-250 °C, 24-72 h) hydro1->hydro2 hydro3 Slow Cooling hydro2->hydro3 hydro4 Filter and Wash Crystals hydro3->hydro4

Caption: Workflow for the synthesis of orthorhombic and triclinic this compound polymorphs.

Characterization_Workflow cluster_xrd X-Ray Diffraction (XRD) cluster_ftir FTIR Spectroscopy cluster_thermal Thermal Analysis (TG/DTA) start Synthesized This compound Crystals xrd1 Grind Crystals to Powder start->xrd1 ftir1 Prepare KBr Pellet start->ftir1 thermal1 Weigh Powdered Sample start->thermal1 xrd2 Mount Powdered Sample xrd1->xrd2 xrd3 Collect Diffraction Pattern xrd2->xrd3 xrd4 Analyze Data (Phase ID, Lattice Parameters) xrd3->xrd4 ftir2 Record IR Spectrum ftir1->ftir2 ftir3 Identify Functional Groups ftir2->ftir3 thermal2 Heat in N₂ Atmosphere thermal1->thermal2 thermal3 Record Weight Loss and Thermal Events thermal2->thermal3 thermal4 Determine Thermal Stability thermal3->thermal4

References

An In-depth Technical Guide to the Synthesis of Lead Iodate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of lead iodate (B108269) (Pb(IO3)2) nanoparticles is not widely documented in peer-reviewed literature. The following guide is a compilation of established synthesis methodologies for analogous materials, such as other insoluble lead salts and metal iodates, which can be adapted for the synthesis of lead iodate nanoparticles. The experimental protocols provided are proposed starting points for research and development.

Introduction

This compound, Pb(IO3)2, is an inorganic compound with low solubility in water. While research on its nanoparticle form is limited, nanoparticles of other lead-based materials, such as lead iodide (PbI2) and lead oxide (PbO), have garnered interest for their unique optical and electronic properties. The synthesis of metal iodate nanoparticles, in general, is an area of active research due to their potential applications in nonlinear optics and as dielectric materials. This guide provides a comprehensive overview of potential synthesis routes, detailed experimental protocols, and expected characterization data for this compound nanoparticles, based on established methods for similar compounds.

Proposed Synthesis Methodologies

Several common nanoparticle synthesis techniques can be adapted for the production of this compound nanoparticles. These methods primarily focus on controlling the nucleation and growth of the nanoparticles from precursor solutions.

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing insoluble nanoparticles. It involves the rapid formation of a solid phase from a supersaturated solution. For this compound nanoparticles, this would typically involve the reaction of a soluble lead salt with a soluble iodate salt.

Experimental Protocol:

  • Precursor Preparation:

    • Prepare a 0.1 M solution of lead(II) nitrate (B79036) (Pb(NO3)2) in deionized water.

    • Prepare a 0.2 M solution of potassium iodate (KIO3) in deionized water.

  • Reaction:

    • Place the lead nitrate solution in a beaker and stir vigorously with a magnetic stirrer.

    • Rapidly inject the potassium iodate solution into the lead nitrate solution.

    • A white precipitate of this compound should form immediately.

  • Washing and Collection:

    • Centrifuge the suspension to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the washing process three times to remove any unreacted precursors and byproducts.

  • Drying:

    • After the final wash, resuspend the nanoparticles in ethanol (B145695).

    • Dry the nanoparticles in a vacuum oven at 60°C for 12 hours.

Workflow for Co-Precipitation Synthesis of this compound Nanoparticles

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 0.1 M Lead Nitrate (Pb(NO3)2) Solution C Vigorous Stirring A->C B 0.2 M Potassium Iodate (KIO3) Solution D Rapid Injection of KIO3 into Pb(NO3)2 B->D C->D E Formation of Pb(IO3)2 Precipitate D->E F Centrifugation E->F G Washing with Deionized Water (3x) F->G H Drying in Vacuum Oven G->H I This compound Nanoparticles H->I

Caption: Workflow for the synthesis of this compound nanoparticles via co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method can produce highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

  • Precursor Preparation:

    • Dissolve 1 mmol of lead(II) acetate (B1210297) (Pb(CH3COO)2) and 2 mmol of potassium iodate (KIO3) in 50 mL of deionized water in a beaker.

    • Adjust the pH of the solution to a desired value (e.g., 5, 7, or 9) using nitric acid or ammonium (B1175870) hydroxide (B78521) to study its effect on nanoparticle morphology.

  • Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.

  • Cooling and Collection:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting white precipitate by centrifugation.

  • Washing and Drying:

    • Wash the product with deionized water and ethanol several times.

    • Dry the final product in a vacuum oven at 80°C for 6 hours.

Workflow for Hydrothermal Synthesis of this compound Nanoparticles

G cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery cluster_3 Final Product A Dissolve Pb(CH3COO)2 and KIO3 in Water B Adjust pH A->B C Transfer to Autoclave B->C D Heat at 180°C for 12h C->D E Cool to Room Temperature D->E F Centrifugation E->F G Wash with Water and Ethanol F->G H Dry in Vacuum Oven G->H I Crystalline this compound Nanoparticles H->I

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Sonochemical Method

The sonochemical method utilizes the acoustic cavitation generated by high-intensity ultrasound to create localized hot spots with high temperatures and pressures, which can drive chemical reactions and facilitate the formation of nanoparticles.

Experimental Protocol:

  • Precursor Preparation:

    • Prepare an aqueous solution containing 0.05 M lead(II) nitrate and 0.1 M potassium iodate.

    • Optionally, a surfactant such as polyvinylpyrrolidone (B124986) (PVP) can be added to the solution to control particle size and prevent agglomeration.

  • Sonication:

    • Immerse the tip of a high-intensity ultrasonic probe into the precursor solution.

    • Sonicate the solution for 1 hour at room temperature.

  • Washing and Collection:

    • After sonication, collect the precipitate by centrifugation.

    • Wash the nanoparticles with deionized water and ethanol to remove impurities.

  • Drying:

    • Dry the product under vacuum at 60°C.

Characterization of this compound Nanoparticles

A variety of analytical techniques can be used to characterize the synthesized this compound nanoparticles. The following table summarizes the expected characterization data based on studies of analogous lead-based and metal iodate nanoparticles.

Characterization TechniqueParameter MeasuredExpected Results for this compound Nanoparticles (Analogous Data)
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Particle size ranging from 20-200 nm depending on synthesis method. PDI < 0.3 for a relatively monodisperse sample.
Transmission Electron Microscopy (TEM) Particle Size, Morphology, CrystallinitySpherical or rod-shaped nanoparticles. Size consistent with DLS. Selected area electron diffraction (SAED) can confirm crystallinity.
Scanning Electron Microscopy (SEM) Surface Morphology, AgglomerationVisualization of nanoparticle aggregates and overall sample morphology.
X-ray Diffraction (XRD) Crystal Structure, Crystallite SizeDiffraction peaks corresponding to the crystal structure of Pb(IO3)2. Scherrer equation can be used to estimate primary crystallite size.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsCharacteristic absorption bands for the I-O stretching and bending vibrations in the iodate group.
UV-Vis Spectroscopy Optical Properties, Band GapAn absorption edge in the UV region can be used to calculate the optical band gap.
Zeta Potential Analysis Surface Charge, Colloidal StabilityA zeta potential value significantly different from zero (e.g., > +30 mV or < -30 mV) indicates good colloidal stability.

Signaling Pathways and Logical Relationships

The formation of nanoparticles via precipitation follows a well-understood logical pathway involving nucleation and growth.

General Mechanism of Nanoparticle Formation via Precipitation

G A Precursor Ions in Solution (Pb²⁺ and IO₃⁻) B Supersaturation A->B Mixing/ Reaction C Nucleation (Formation of Stable Nuclei) B->C D Particle Growth (Diffusion and Surface Reaction) C->D E Final Nanoparticles D->E

Caption: General mechanism of nanoparticle formation through precipitation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound nanoparticles. While direct literature is sparse, the adaptation of established methods for similar materials, such as co-precipitation, hydrothermal synthesis, and sonochemistry, offers promising routes for the successful production of these nanomaterials. The detailed protocols and expected characterization data presented herein are intended to serve as a valuable resource for researchers and scientists venturing into this novel area of materials science. Careful control of synthesis parameters such as precursor concentration, temperature, pH, and the use of surfactants will be crucial in tailoring the size, morphology, and properties of the resulting this compound nanoparticles for various applications.

An In-depth Technical Guide to the Thermal Decomposition of Lead(II) Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) iodate (B108269), Pb(IO₃)₂, is an inorganic compound whose thermal stability and decomposition characteristics are of significant interest in various fields, including materials science and analytical chemistry. This document provides a comprehensive technical overview of the thermal decomposition of lead(II) iodate. It details the multi-stage decomposition pathway, presents quantitative data from thermoanalytical studies, and outlines the experimental protocols used for its characterization. The guide is intended to serve as a foundational resource for professionals requiring a detailed understanding of the high-temperature behavior of this compound.

Introduction

Lead(II) iodate (Pb(IO₃)₂) is a white, crystalline solid with a molar mass of 557.01 g/mol .[1] While most iodate compounds are known to be insoluble in water and decompose before melting, understanding the precise mechanism and products of this decomposition is crucial for its application and handling at elevated temperatures.[2] Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are primary tools for investigating these processes. Studies have shown that lead iodate crystals are thermally stable up to 300°C, after which they undergo a complex, multi-stage decomposition process.[2] This guide synthesizes the available data to present a clear picture of this thermal behavior.

Thermal Decomposition Pathway

The thermal decomposition of lead(II) iodate is not a simple, one-step process. It occurs in distinct stages, each characterized by specific temperature ranges, mass loss events, and the evolution of gaseous products. The process begins at approximately 300°C and concludes at nearly 1000°C, ultimately yielding lead(II) oxide (PbO) as the final solid residue.[2]

A minor endothermic peak is often observed around 401°C, which is attributed to a phase transition of the this compound crystal, as no corresponding mass loss is detected at this temperature.[2] The primary decomposition is characterized by two major stages involving the release of iodine and oxygen.

Thermal_Decomposition_of_Lead_Iodate cluster_0 Decomposition Stages cluster_1 Stage 1 cluster_2 Stage 2 PbIO3 Pb(IO₃)₂ (Solid) Stage1_Process Major Decomposition (Inflection at 510°C) PbIO3->Stage1_Process Heat (300-715°C) Stage2_Process Slow Decomposition Stage1_Process->Stage2_Process Heat (750-995°C) Gases1 I₂ (gas) + O₂ (gas) Stage1_Process->Gases1 PbO PbO (Solid Residue) Stage2_Process->PbO Gases2 O₂ (gas) Stage2_Process->Gases2

Caption: Thermal decomposition pathway of Lead(II) Iodate.

Quantitative Decomposition Data

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) provide quantitative data on the decomposition process. The following table summarizes the key findings from the thermal analysis of lead(II) iodate crystals in a static nitrogen atmosphere.[2]

StageTemperature Range (°C)Experimental Mass Loss (%)Calculated Mass Loss (%)Evolved ProductsSolid ResidueDTA/DTG Peaks (°C)
Phase Transition ~401No mass loss--Pb(IO₃)₂Endothermic peak at 401
Stage 1 300 - 71557.3157.10I₂ + 2O₂IntermediateEndothermic peak at 510.28
Stage 2 750 - 9952.912.87½O₂PbOEndothermic peak at 980
Final Residue > 995---38.30% (PbO)-

Table 1: Summary of Quantitative Data from Thermal Analysis of Pb(IO₃)₂.[2]

The close agreement between the experimental and calculated mass loss at each stage provides strong evidence for the proposed decomposition pathway. The first stage accounts for the loss of all iodine and a significant portion of the oxygen, while the second, slower stage involves the loss of the remaining oxygen to form the stable lead(II) oxide residue.[2]

Experimental Protocols

A thorough investigation of thermal decomposition requires precise and well-controlled experimental procedures. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric / Differential Thermal Analysis (TG/DTA)

This protocol is based on methodologies reported for the analysis of this compound crystals.[2]

  • Instrumentation: A simultaneous TG/DTA thermal analyzer (e.g., Diamond TG/DTA) is used.

  • Sample Preparation: A precise amount of the lead(II) iodate sample is weighed. For example, an initial weight of 41.140 mg has been used.[2] The sample is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere to prevent unwanted side reactions like oxidation. A static or flowing inert atmosphere, such as nitrogen or argon, is typically used.[2][5]

  • Heating Program: The sample is subjected to a linear heating ramp. A heating rate of 50°C min⁻¹ has been reported for this compound.[2] The temperature range should be sufficient to cover the entire decomposition process, for instance, from room temperature to 1000°C.

  • Data Acquisition: The instrument continuously records the sample's mass (TG), the temperature difference between the sample and a reference (DTA), and the rate of mass change (DTG) as a function of temperature.

  • Analysis: The resulting TG curve is analyzed to determine the temperature ranges of decomposition and the percentage of mass loss for each step. The DTA curve reveals whether these transitions are endothermic or exothermic.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, the thermal analyzer can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • TG-MS/FTIR Coupling: The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved products.

  • Mass Spectrometry: As the sample is heated, the MS continuously scans a range of mass-to-charge ratios, allowing for the identification of evolved species like O₂ (m/z = 32) and I₂ (m/z = 254) in real-time.

  • FTIR Spectroscopy: The evolved gas stream flows through an IR gas cell, and spectra are collected continuously. This allows for the identification of IR-active gases.

Characterization of Solid Residues

The composition of the solid intermediates and the final residue can be determined using techniques like X-ray Diffraction (XRD).

  • Procedure: A TGA experiment is run and stopped at a specific temperature corresponding to the end of a decomposition stage.

  • Sample Recovery: The sample is cooled to room temperature under an inert atmosphere and carefully removed from the crucible.

  • XRD Analysis: Powder XRD is performed on the recovered residue. The resulting diffraction pattern is compared with standard databases (e.g., JCPDS) to identify the crystalline phases present, such as the final PbO residue.[2]

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Product Analysis SamplePrep Sample Preparation (Weighing, Crucible Loading) TGA_DTA TG/DTA Analysis (Heating Program, Inert Atmosphere) SamplePrep->TGA_DTA EGA Evolved Gas Analysis (TG-MS / TG-FTIR) TGA_DTA->EGA Gaseous Products Residue Solid Residue Analysis (XRD) TGA_DTA->Residue Solid Products Data Data Interpretation (Decomposition Pathway, Kinetics) EGA->Data Residue->Data

Caption: Workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of lead(II) iodate is a well-defined, multi-stage process that has been effectively characterized by thermoanalytical techniques. It remains stable up to 300°C, after which it decomposes in two primary stages between 300°C and 995°C, evolving iodine and oxygen gas and resulting in a final stable residue of lead(II) oxide.[2] The quantitative data and experimental protocols detailed in this guide provide a solid framework for researchers and scientists working with this compound at elevated temperatures, ensuring a thorough understanding of its material properties and potential hazards.

References

Lead Iodate: Chemical Formula, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lead Iodate (B108269)

This technical guide provides a comprehensive overview of lead(II) iodate, an inorganic compound with significant applications in analytical chemistry. The document details its chemical and physical properties, methods of synthesis, and a protocol for its use in the quantitative analysis of lead.

Chemical and Physical Properties

Lead(II) iodate, with the chemical formula Pb(IO₃)₂, is a white, heavy crystalline powder.[1] It is characterized by its low solubility in water and its thermal decomposition at elevated temperatures. The compound exists in at least two crystalline forms: a more common orthorhombic structure and a triclinic modification.[1][2][3]

Data Presentation: Summary of Quantitative Data

PropertyValue
Chemical Formula Pb(IO₃)₂
Molar Mass 557.01 g/mol [1]
Appearance White crystalline powder[1]
Density 6.5 g/cm³[1][4][5][6][7]
Melting Point 300 °C (572 °F; 573 K) with decomposition[1][4][5][6][7][8]
Solubility in Water 3.61 x 10⁻⁵ M[1] or 0.00307 g/100 g at 25 °C[4]
Solubility Product (Ksp) 3.69 x 10⁻¹³[1][9]
Crystal Structure Orthorhombic[1][3] and Triclinic[2]
CAS Number 25659-31-8[1][4]

Experimental Protocols

This protocol describes the synthesis of lead(II) iodate by the reaction of lead(II) nitrate (B79036) and potassium iodate in an aqueous solution.[1]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • Burettes

  • Buchner funnel and filter paper

  • Drying oven

Methodology:

  • Prepare a solution of lead(II) nitrate by dissolving a precisely weighed amount in deionized water.

  • Prepare a solution of potassium iodate, ensuring the molar ratio of potassium iodate to lead(II) nitrate is 2:1.

  • Simultaneously add the two solutions dropwise into a beaker containing a known volume of deionized water at approximately 60 °C, while continuously stirring.[1]

  • A white precipitate of lead(II) iodate will form immediately.

  • Continue stirring for a period to ensure complete reaction.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the precipitate with deionized water multiple times to remove any unreacted ions.

  • Collect the lead(II) iodate precipitate by vacuum filtration using a Buchner funnel.

  • Dry the collected solid in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

This protocol outlines the use of lead(II) iodate for the quantitative analysis of lead in an ore sample.[1]

Materials:

  • Ore sample containing lead

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Potassium iodate (KIO₃)

  • Hydrochloric acid (HCl)

  • Chloroform (B151607) (CHCl₃)

  • Standardized titrant (e.g., sodium thiosulfate)

  • Starch indicator

  • Filtration apparatus

  • Titration equipment

Methodology:

  • Sample Digestion: Digest a known weight of the ore sample with nitric acid to dissolve the lead content.

  • Precipitation of Lead Sulfate (B86663): Add sulfuric acid to the solution to precipitate the lead as lead(II) sulfate (PbSO₄).

  • Separation: Separate the lead(II) sulfate precipitate by filtration and wash it to remove impurities.

  • Conversion to Lead Iodate: Dissolve the lead(II) sulfate precipitate in a suitable solvent and then slightly acidify the solution. Add a solution of potassium iodate to precipitate the lead as lead(II) iodate (Pb(IO₃)₂).[1]

  • Titration: Isolate the lead(II) iodate precipitate and dissolve it in hydrochloric acid. Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution in the presence of chloroform and a starch indicator to determine the amount of lead in the original ore sample.[1]

Mandatory Visualizations

Synthesis_of_Lead_Iodate PbNO3 Lead(II) Nitrate Solution ReactionVessel Reaction Vessel (Water at 60°C) PbNO3->ReactionVessel Add dropwise KIO3 Potassium Iodate Solution KIO3->ReactionVessel Add dropwise Precipitate Lead(II) Iodate Precipitate ReactionVessel->Precipitate Forms Filtration Vacuum Filtration Precipitate->Filtration Collect Drying Drying Oven Filtration->Drying Transfer FinalProduct Pure Lead(II) Iodate Drying->FinalProduct Yields Volumetric_Analysis_of_Lead OreSample Ore Sample (with Lead) Digestion Digest with HNO₃ OreSample->Digestion PbSO4_Precipitation Precipitate as PbSO₄ (add H₂SO₄) Digestion->PbSO4_Precipitation Filtration1 Filter and Wash PbSO4_Precipitation->Filtration1 PbIO3_Precipitation Precipitate as Pb(IO₃)₂ (add KIO₃) Filtration1->PbIO3_Precipitation Titration Titrate with Standard Solution PbIO3_Precipitation->Titration Result Determine Lead Content Titration->Result

References

An In-depth Technical Guide to the Physical Properties of Lead Iodate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lead iodate (B108269) (Pb(IO₃)₂) crystals. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Crystallographic Properties

Lead iodate (Pb(IO₃)₂) is known to crystallize in at least two different polymorphs: orthorhombic and triclinic. The orthorhombic structure is the more commonly reported phase when synthesized at room temperature.

A triclinic modification of this compound has also been synthesized under hydrothermal conditions. This phase is reported to have a more complex structure than the orthorhombic modification.[1]

Table 1: Crystallographic Data for this compound

PropertyValueCrystal System
Lattice Parameters a = 6.09 Å, b = 16.68 Å, c = 5.58 ÅOrthorhombic

Note: Detailed atomic coordinates and space group information for the orthorhombic phase are not consistently available in the reviewed literature. A new triclinic modification has been reported, indicating the complexity of this material's crystallography.[1][2]

Solubility

This compound is sparingly soluble in water. Its solubility is often quantified by the solubility product constant (Ksp).

Table 2: Solubility Data for this compound

PropertyValueTemperature
Solubility Product (Ksp) 3.69 x 10⁻¹³25 °C
Molar Solubility 3.61 x 10⁻⁵ M25 °C

Thermal Properties

This compound crystals exhibit notable thermal stability. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques to evaluate their behavior upon heating.

Table 3: Thermal Properties of this compound

PropertyValue/Observation
Decomposition Temperature ~300 °C
Thermal Stability Stable up to approximately 300 °C.[2]
Decomposition Products Evolution of oxygen and iodine upon decomposition.[2]

Optical Properties

This compound belongs to the family of metal iodates, which are known for their promising non-linear optical (NLO) properties.[2] This is often attributed to the electronic structure of the iodate anion (IO₃)⁻. The primary NLO phenomenon of interest in these materials is second-harmonic generation (SHG), where high-intensity light is converted to light with double the frequency.

Mechanical Properties

There is a notable lack of experimentally determined quantitative data on the mechanical properties of this compound crystals in the available scientific literature. Properties such as Vickers hardness and Young's modulus have not been reported. For context, the metallic lead has a Vickers hardness of approximately 5 MPa and a Young's modulus of about 14 GPa.[4]

Experimental Protocols

Synthesis of this compound Crystals (Gel Diffusion Method)

The single diffusion gel method is a common technique for growing this compound crystals at room temperature, owing to their low solubility in water and decomposition before melting.[2]

Materials:

Procedure:

  • Gel Preparation: A gel is prepared at a constant room temperature by adding a sodium metasilicate solution dropwise to a solution of acetic acid with constant stirring until a pH of 4.1 to 4.4 is achieved.

  • Gel Setting: The mixture is then transferred into a test tube. The mouth of the test tube is covered with cotton to prevent contamination. The gel is allowed to set for approximately 10 days, followed by an aging period of 2 days.

  • Reactant Addition: A solution of lead acetate (e.g., 1N) is carefully poured over the set gel, ensuring the gel surface is not disturbed.

  • Crystal Growth: The test tube is left undisturbed at room temperature. This compound crystals will grow via the diffusion of the lead acetate into the gel and its reaction with the potassium iodate incorporated within the gel. Crystal growth can be observed over several days.

  • Harvesting and Cleaning: Once the crystal growth is complete, the crystals are carefully removed from the gel. They are then washed with double distilled water and acetone and subsequently dried.

G cluster_prep Gel Preparation cluster_growth Crystal Growth cluster_harvest Harvesting prep1 Prepare Sodium Metasilicate Solution mix Mix Solutions with Stirring prep1->mix prep2 Prepare Acetic Acid Solution prep2->mix ph_check Adjust to pH 4.1-4.4 mix->ph_check set_gel Pour into Test Tube and Set (10 days) ph_check->set_gel pH OK age_gel Age Gel (2 days) set_gel->age_gel add_reactant Add Lead Acetate Solution age_gel->add_reactant crystal_growth Allow Crystals to Grow via Diffusion add_reactant->crystal_growth remove_crystals Remove Crystals from Gel crystal_growth->remove_crystals wash_crystals Wash with Distilled Water and Acetone remove_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals

Caption: Workflow for the synthesis of this compound crystals via the gel diffusion method.
Powder X-ray Diffraction (PXRD) Analysis

PXRD is used to determine the crystal structure, lattice parameters, and phase purity of the synthesized this compound crystals.

Instrumentation:

  • Powder X-ray diffractometer

  • CuKα radiation source (λ = 1.5418 Å) with a Ni filter

  • Sample holder

Procedure:

  • Sample Preparation: A representative sample of the grown this compound crystals is finely ground into a homogenous powder using an agate mortar and pestle.

  • Mounting: The powdered sample is mounted onto the sample holder of the diffractometer.

  • Data Collection: The X-ray diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-values). These d-values, along with the peak intensities, are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the material's identity and crystal structure. The lattice parameters are then refined from the indexed diffraction peaks.

G start Synthesized this compound Crystals grind Grind Crystals into a Fine Powder start->grind mount Mount Powder on Sample Holder grind->mount xrd Perform X-ray Diffraction Scan mount->xrd data Obtain Intensity vs. 2θ Data xrd->data analysis Analyze Diffractogram data->analysis d_values Calculate d-spacings analysis->d_values jcpds Compare with JCPDS Database analysis->jcpds lattice Determine Crystal Structure and Lattice Parameters d_values->lattice jcpds->lattice

Caption: Experimental workflow for Powder X-ray Diffraction (PXRD) analysis of this compound.
Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of this compound crystals.

Instrumentation:

  • Thermogravimetric analyzer with a sensitive microbalance

  • Furnace capable of controlled heating rates

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, precisely weighed amount of the this compound crystal powder (e.g., 41.140 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).[2]

  • Instrument Setup: The sample pan is placed on the microbalance within the TGA furnace. The furnace is sealed, and a continuous flow of an inert gas, such as nitrogen, is established to provide a non-reactive atmosphere.[2]

  • Heating Program: The sample is heated from ambient temperature to a higher temperature (e.g., 1000 °C) at a constant heating rate (e.g., 50 °C/min).[2]

  • Data Recording: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve, which plots the percentage of weight loss versus temperature, is analyzed to determine the onset of decomposition and the temperature ranges of different decomposition stages.

G start This compound Crystal Sample weigh Weigh a Small Amount of Sample start->weigh place Place Sample in TGA Pan weigh->place load Load Pan into TGA Furnace place->load purge Purge with Inert Gas (e.g., Nitrogen) load->purge heat Heat at a Constant Rate purge->heat record Continuously Record Mass vs. Temperature heat->record analyze Analyze TGA Curve record->analyze determine Determine Thermal Stability and Decomposition Temperatures analyze->determine

Caption: Procedural flowchart for Thermogravimetric Analysis (TGA) of this compound crystals.

References

An In-depth Technical Guide to Lead Iodate: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead iodate (B108269) (Pb(IO₃)₂), a compound of interest in various chemical and research applications. This document outlines its chemical and physical properties, detailed safety and toxicological data, a hypothetical experimental protocol for its quantitative analysis, and visual representations of its toxicological pathway and safe handling procedures. The information is intended for professionals in research and development who may work with or encounter this substance.

Chemical and Physical Properties of Lead Iodate

This compound is an inorganic salt with the chemical formula Pb(IO₃)₂. It is a white, crystalline solid that is sparingly soluble in water. The following table summarizes its key quantitative properties.

PropertyValueReference
CAS Number 25659-31-8[1]
Molecular Formula Pb(IO₃)₂[2]
Molar Mass 557.01 g/mol [2]
Appearance White crystalline powder[3][4][5]
Density 6.5 g/cm³[2][5]
Melting Point 300 °C (572 °F; 573 K) (decomposes)[2][5]
Water Solubility 0.0254 g/L at 25°C[5]
Solubility Product (Ksp) 3.69 × 10⁻¹³[2]

Safety and Toxicological Data

This compound is a hazardous substance that requires careful handling. As a lead compound, its toxicity is of significant concern. It is classified as an oxidizer and is harmful if swallowed or inhaled. Furthermore, it is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][3][4][6][7] It is also very toxic to aquatic life with long-lasting effects.[1][6][8]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassCategoryHazard Statement
Oxidizing solidsCategory 2H272: May intensify fire; oxidizer
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
CarcinogenicityCategory 1BH350: May cause cancer
Reproductive toxicityCategory 1AH360: May damage fertility or the unborn child
Specific target organ toxicity, repeated exposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data compiled from multiple sources.[1][6][8]

Toxicological Summary

The primary toxicological concern with this compound stems from the presence of lead. Lead is a systemic toxicant that can affect multiple organ systems. The table below summarizes key toxicological information.

Toxicological EndpointEffectReference
Neurotoxicity Interferes with synaptogenesis, neurotransmitter release, and calcium-dependent signaling pathways.[9][10] Can lead to cognitive and behavioral impairments, particularly in children.[9][9][10]
Hematotoxicity Disrupts heme synthesis by inhibiting key enzymes, leading to anemia.[9]
Nephrotoxicity Can cause kidney damage with chronic exposure.[3]
Reproductive Toxicity May damage fertility and the unborn child.[1][3][6][8][1][3][6][8]
Carcinogenicity Classified as a probable or reasonably anticipated human carcinogen.[3][3]

Experimental Protocol: Volumetric Determination of Lead as this compound

The following is a hypothetical, detailed experimental protocol for the quantitative determination of lead in a sample by precipitation as this compound, followed by titration. This method is a classic analytical technique.

Objective: To determine the concentration of lead(II) ions in an aqueous solution.

Materials:

  • Lead(II) nitrate (B79036) solution of unknown concentration

  • Standardized potassium iodate (KIO₃) solution (e.g., 0.1 M)

  • Nitric acid (HNO₃), dilute (e.g., 1 M)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Deionized water

  • Burettes, pipettes, beakers, Erlenmeyer flasks, volumetric flasks, analytical balance, filtration apparatus

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 25.00 mL) of the lead(II) nitrate solution into a 250 mL beaker.

    • Acidify the solution by adding a few drops of dilute nitric acid.

  • Precipitation of this compound:

    • Heat the solution to about 60-70°C.

    • Slowly, and with constant stirring, add a known excess of the standardized potassium iodate solution to precipitate the lead as lead(II) iodate (Pb(IO₃)₂).

    • Allow the mixture to cool to room temperature and then let the precipitate settle.

  • Isolation and Washing of the Precipitate:

    • Filter the precipitate through a pre-weighed sintered glass crucible.

    • Wash the precipitate with small portions of a saturated solution of this compound in water to remove any excess potassium iodate, and then with a small amount of cold deionized water.

    • Dry the precipitate in an oven at 110°C to a constant weight.

  • Iodometric Titration of Excess Iodate:

    • Combine the filtrate and washings from step 3.3 into a volumetric flask and dilute to a known volume.

    • Take a known aliquot of this solution and transfer it to an Erlenmeyer flask.

    • Add an excess of solid potassium iodide (KI) to the flask. The excess iodate from the precipitation step will react with the iodide to form iodine (I₂). IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • Add a few drops of starch indicator solution. The solution should turn a deep blue-black.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculations:

    • Calculate the moles of excess potassium iodate from the titration results.

    • Calculate the initial moles of potassium iodate added.

    • The difference between the initial and excess moles of iodate gives the moles of iodate that reacted with the lead.

    • From the stoichiometry of the precipitation reaction (Pb²⁺ + 2IO₃⁻ → Pb(IO₃)₂), calculate the moles of lead in the original sample.

    • Calculate the concentration of lead in the original solution.

Visualizations

Signaling Pathway of Lead Neurotoxicity

Lead exerts its neurotoxic effects primarily by interfering with calcium-dependent processes within neurons. The following diagram illustrates a simplified signaling pathway affected by lead, leading to impaired neurotransmitter release.

Lead_Neurotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pb Lead (Pb²⁺) Ca_channel Voltage-Gated Ca²⁺ Channel Pb->Ca_channel Inhibits Synaptic_vesicle Synaptic Vesicle (contains Neurotransmitters) Ca_channel->Synaptic_vesicle Ca²⁺ Influx (Required) Ca_ion Neurotransmitter_release Neurotransmitter Release Synaptic_vesicle->Neurotransmitter_release Fusion & Exocytosis Neurotransmitter Neurotransmitters Receptor Receptor Neurotransmitter->Receptor Binds to

Caption: Simplified pathway of lead-induced neurotoxicity via inhibition of calcium channels.

Experimental Workflow for this compound Handling and Spill Response

Safe handling of this compound is paramount. The following diagram outlines the logical workflow for its use in a laboratory setting, including spill response procedures.

Lead_Iodate_Handling_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal cluster_spill Spill Response PPE Don appropriate PPE: - Safety goggles - Lab coat - Gloves Fume_hood Work in a certified chemical fume hood PPE->Fume_hood Weighing Weigh this compound in a tared container Fume_hood->Weighing Dissolution Dissolve in appropriate solvent with care Weighing->Dissolution Reaction Perform experimental procedure Dissolution->Reaction Waste_collection Collect all waste in a labeled hazardous waste container Reaction->Waste_collection Decontamination Decontaminate work surfaces and equipment Waste_collection->Decontamination Dispose Dispose of waste according to institutional and local regulations Decontamination->Dispose Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Notify Notify supervisor and EH&S Evacuate->Notify Secure Secure the area to prevent entry Notify->Secure Cleanup_kit Use appropriate spill cleanup kit for heavy metals Secure->Cleanup_kit

Caption: Workflow for safe handling and spill response for this compound.

References

The Chemistry and History of Lead Iodate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lead(II) iodate (B108269), Pb(IO₃)₂, is an inorganic compound that has been a subject of scientific interest due to its low solubility and utility in analytical chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of lead iodate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines historical and modern experimental protocols, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams.

Introduction

Lead(II) iodate is a white, crystalline solid that is sparingly soluble in water. Its primary significance lies in its historical and ongoing use in gravimetric and volumetric analysis for the determination of lead. While not as widely known as other lead salts, its distinct properties have secured it a niche in the annals of analytical and inorganic chemistry. This guide delves into the origins of its discovery, the evolution of its synthesis, and a detailed compilation of its known characteristics.

History and Discovery

While a definitive first synthesis is not clearly documented in a single seminal publication, the study of this compound is intrinsically linked to the broader exploration of iodic acid and its salts in the 19th century. The German chemist Carl Friedrich Rammelsberg (1813-1899) was a prominent figure in this field. His extensive work on mineral chemistry and the salts of various acids, including his investigations into iodates and periodates, strongly suggests his involvement in the early characterization of this compound. Rammelsberg was a meticulous experimentalist who authored several comprehensive handbooks on mineral and inorganic chemistry, and it is within this body of work that the early understanding of this compound was likely first systematically recorded.[1][2][3]

The primary impetus for the study of this compound in the 19th and early 20th centuries was its application in quantitative chemical analysis. The low solubility of this compound made it an ideal candidate for the gravimetric determination of lead.[4] Furthermore, the reaction of lead salts with potassium iodate became a cornerstone of volumetric analysis methods for lead quantification.[4]

Physicochemical Properties

This compound is characterized by a set of distinct physical and chemical properties that are summarized in the tables below.

Table 1: General Properties of Lead(II) Iodate
PropertyValueReference
Molecular Formula Pb(IO₃)₂[4]
Molar Mass 557.01 g/mol [4]
Appearance White crystalline powder[4]
Density 6.5 g/cm³[4]
Melting Point Decomposes at 300 °C[4]
Table 2: Solubility Data for Lead(II) Iodate
SolventSolubility ( g/100 mL)Temperature (°C)Reference
Water0.002420
Water3.61 x 10⁻⁵ M25[4]
Nitric AcidSlightly soluble-
AmmoniaInsoluble-
EthanolInsoluble-
Table 3: Crystallographic Data for Lead(II) Iodate
Crystal SystemSpace GroupReference
Orthorhombic-[4]
TriclinicP-1

Experimental Protocols

The synthesis and analysis of this compound can be achieved through several well-established methods. The following sections provide detailed protocols for both historical and modern approaches.

Classical Synthesis by Precipitation

This method, dating back to the 19th century, remains a common and straightforward way to prepare this compound.

Principle: A soluble lead salt is reacted with a soluble iodate salt in an aqueous solution, leading to the precipitation of insoluble lead(II) iodate.

Reactants:

Procedure:

  • Prepare a 0.1 M solution of a soluble lead salt (e.g., lead nitrate) in distilled water.

  • Prepare a 0.2 M solution of a soluble iodate salt (e.g., potassium iodate) in distilled water.

  • Slowly add the lead salt solution to the iodate salt solution with constant stirring. A white precipitate of lead(II) iodate will form immediately.

  • Continue stirring for 10-15 minutes to ensure complete precipitation.

  • Allow the precipitate to settle.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the precipitate in an oven at 110 °C to a constant weight.

Chemical Equation: Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)

Diagram of the Classical Precipitation Workflow:

classical_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product lead_salt Soluble Lead Salt (e.g., Pb(NO₃)₂) mixing Mixing in Aqueous Solution lead_salt->mixing iodate_salt Soluble Iodate Salt (e.g., KIO₃) iodate_salt->mixing precipitation Precipitation of Pb(IO₃)₂ mixing->precipitation filtration Filtration precipitation->filtration washing Washing with Distilled Water filtration->washing drying Drying at 110 °C washing->drying final_product Pure Lead(II) Iodate (Pb(IO₃)₂) drying->final_product

Classical precipitation workflow for this compound synthesis.
Gravimetric Analysis of Lead as this compound

This historical method is used for the quantitative determination of lead in a sample.

Principle: Lead is precipitated as this compound from a solution, and the mass of the dried precipitate is used to calculate the amount of lead in the original sample.

Procedure:

  • Dissolve a known mass of the lead-containing sample in a suitable solvent.

  • Adjust the pH of the solution to be slightly acidic.

  • Add a solution of potassium iodate in excess to ensure complete precipitation of lead as this compound.

  • Heat the solution gently to coagulate the precipitate.

  • Allow the solution to cool and the precipitate to settle completely.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with a dilute solution of potassium iodate and then with a small amount of cold distilled water.

  • Dry the crucible and precipitate in an oven at 120 °C to a constant mass.

  • Calculate the mass of lead in the original sample based on the mass of the this compound precipitate.

Diagram of the Gravimetric Analysis Workflow:

gravimetric_analysis sample Known Mass of Lead-Containing Sample dissolution Dissolution in Appropriate Solvent sample->dissolution ph_adjustment pH Adjustment (Slightly Acidic) dissolution->ph_adjustment precipitation Addition of Excess KIO₃ Solution ph_adjustment->precipitation heating Gentle Heating to Coagulate Precipitate precipitation->heating cooling Cooling and Settling heating->cooling filtration Filtration through Pre-weighed Crucible cooling->filtration washing Washing of Precipitate filtration->washing drying Drying at 120 °C to Constant Mass washing->drying weighing Weighing of Pb(IO₃)₂ Precipitate drying->weighing calculation Calculation of Lead Content weighing->calculation

Workflow for the gravimetric determination of lead as this compound.

Signaling Pathways and Biological Role

As a simple inorganic salt, lead(II) iodate is not known to be directly involved in specific biological signaling pathways in the same manner as complex organic molecules. Its biological effects are primarily attributed to the toxicity of the lead(II) ion. Lead is a potent neurotoxin and has no known biological function in humans.[3][5][6] It can interfere with numerous physiological processes by mimicking other divalent cations, particularly calcium and zinc, thereby disrupting cellular signaling and enzyme function.[7][8][9]

The primary health concerns associated with lead exposure include neurotoxicity, particularly in children, nephrotoxicity, and adverse effects on the hematopoietic system.[3][5] There is no evidence to suggest that the iodate anion mitigates the toxicity of lead; therefore, this compound should be handled with the same precautions as other soluble lead compounds.

Conclusion

Lead(II) iodate, a compound with a rich history rooted in the development of analytical chemistry, continues to be a substance of interest for its well-defined properties and straightforward synthesis. While its direct applications may be limited in the modern era of instrumental analysis, an understanding of its chemistry provides valuable context for the historical development of quantitative analysis and serves as a fundamental example of precipitation chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Stability and Thermal Behavior of Lead(II) Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and thermal stability of lead(II) iodate (B108269), Pb(IO₃)₂. The information is compiled from various scientific sources to support research and development activities where the properties of this inorganic compound are of interest.

Introduction to Lead(II) Iodate

Lead(II) iodate is an inorganic compound that exists as a heavy white powder. It is known to have distinct crystallographic forms and exhibits specific thermal decomposition behavior. Understanding these properties is crucial for its application in various scientific and industrial fields.

Crystallographic Data

Lead(II) iodate has been identified in at least two different crystal structures: an orthorhombic form and a triclinic modification.

Table 1: Crystallographic Data for Lead(II) Iodate Polymorphs

Crystal SystemSpace GroupLattice ParametersSynthesis MethodReference
Orthorhombic-a = 6.09 Å, b = 16.68 Å, c = 5.58 ÅSingle diffusion gel method at room temperature[1]
TriclinicP-1-Hydrothermal conditions[2]

Note: Detailed lattice parameters for the triclinic modification were not available in the reviewed literature.

Thermal Stability and Decomposition

Thermal analysis of lead(II) iodate reveals that it is stable up to 300°C.[1] Above this temperature, it undergoes a two-stage decomposition process, ultimately yielding lead(II) oxide (PbO) as the final residue. The decomposition process involves the evolution of oxygen and iodine gas.

Table 2: Thermal Decomposition Data for Lead(II) Iodate

Temperature RangeProcessWeight Loss (Experimental)Weight Loss (Calculated)Evolved ProductsReference
Room Temp - 290°CLoss of bound surface water--H₂O[1]
300°C - 715°CFirst stage of decomposition57.31%57.10%O₂, I₂[1]
750°C - 995°CSecond stage of decomposition2.91%2.87%O₂[1]

A minor endothermic peak is observed at 401°C in Differential Thermal Analysis (DTA), which is attributed to a phase transition as no weight loss occurs at this temperature.[1]

Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of lead(II) iodate upon heating.

G Thermal Decomposition Pathway of Lead(II) Iodate cluster_0 Initial State cluster_1 Heating cluster_2 Decomposition Stage 1 (300-715°C) cluster_3 Decomposition Stage 2 (750-995°C) Pb(IO3)2 (solid) Pb(IO3)2 (solid) Heat_to_300C Heat to 300°C Intermediate Intermediate Products Heat_to_300C->Intermediate Decomposition starts Gas1 O2 + I2 (gas) Intermediate->Gas1 Gas evolution Final_Product PbO (solid residue) Intermediate->Final_Product Further heating Gas2 O2 (gas) Final_Product->Gas2 Final gas evolution

Caption: Thermal decomposition of lead(II) iodate.

Phase Diagram and Stability under Pressure

Experimental Protocols

Synthesis of Orthorhombic Lead(II) Iodate via Single Diffusion Gel Method

This method allows for the growth of single crystals of orthorhombic lead(II) iodate at room temperature.

Materials:

Procedure:

  • Prepare a gel by adding sodium metasilicate solution dropwise to a solution of acetic acid (5 ml, 2N) with constant stirring until a pH of 4.1 to 4.4 is achieved.

  • Transfer the mixture to a test tube and cover the mouth with a cotton plug to prevent contamination.

  • Allow the gel to set for approximately 10 days, followed by an aging period of 2 days.

  • Carefully pour a 1N solution of lead nitrate over the set gel.

  • Crystal growth will be observable over subsequent days.

  • Once growth is complete, carefully remove the crystals from the gel.

  • Wash the crystals with double distilled water and acetone, and then air dry.

Synthesis of Triclinic Lead(II) Iodate via Hydrothermal Method

A new triclinic modification of lead(II) iodate can be obtained under hydrothermal conditions.[2] Specific details of the experimental parameters such as precursor concentrations, temperature, pressure, and reaction time for this synthesis were not fully detailed in the available literature.

Characterization Techniques
  • Purpose: To determine the crystal structure and lattice parameters.

  • Instrumentation: Phillips X-ray diffractometer with Ni-filtered CuKα radiation (λ = 1.5418 Å).

  • Operating Conditions: The specific voltage and current used in the literature were not mentioned.

  • Purpose: To study the thermal stability and decomposition behavior.

  • Sample Preparation: An initial sample weight of 41.140 mg was used.

  • Experimental Conditions: The analysis is conducted in a static nitrogen atmosphere with a heating rate of 50 °C min⁻¹.[1]

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of lead(II) iodate crystals using the gel method.

G Experimental Workflow for Lead(II) Iodate Synthesis and Characterization cluster_synthesis Synthesis (Gel Method) cluster_characterization Characterization cluster_analysis Data Analysis Gel_Prep Gel Preparation (Sodium Metasilicate + Acetic Acid) Gel_Set Gel Setting and Aging Gel_Prep->Gel_Set Reagent_Add Addition of Lead Nitrate Solution Gel_Set->Reagent_Add Crystal_Growth Crystal Growth Reagent_Add->Crystal_Growth Crystal_Harvest Harvesting and Washing Crystals Crystal_Growth->Crystal_Harvest XRD X-ray Diffraction (XRD) Crystal_Harvest->XRD TGA_DTA Thermogravimetric/Differential Thermal Analysis (TGA/DTA) Crystal_Harvest->TGA_DTA FTIR FTIR Spectroscopy Crystal_Harvest->FTIR Structure Crystal Structure Determination XRD->Structure Stability Thermal Stability and Decomposition Pathway TGA_DTA->Stability Composition Functional Group Identification FTIR->Composition

Caption: Workflow for lead(II) iodate synthesis.

Conclusion

This technical guide has summarized the available data on the crystal structure, thermal stability, and synthesis of lead(II) iodate. The compound is known to exist in orthorhombic and triclinic forms and is thermally stable up to 300°C, after which it undergoes a two-stage decomposition. While detailed experimental protocols for its synthesis and characterization are provided, a complete pressure-temperature phase diagram remains an area for future research. The presented information serves as a valuable resource for professionals working with this material.

References

theoretical calculations of lead iodate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of Lead Iodate (B108269) Properties

Introduction

Lead(II) iodate, Pb(IO₃)₂, is an inorganic compound with notable physical and chemical properties that make it a material of interest for various applications, including nonlinear optics. A thorough understanding of its structural, electronic, and optical characteristics at a fundamental level is crucial for the design and development of new functional materials. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful framework for elucidating these properties from first principles.

This technical guide is intended for researchers, scientists, and professionals in materials science and drug development. It provides a comprehensive overview of the theoretical methodologies used to calculate the properties of lead iodate. The guide details the known structural information, outlines the computational protocols for determining electronic, vibrational, and optical properties, and presents a framework for data organization and visualization.

Crystal Structure of this compound

The foundation of any theoretical calculation on a crystalline solid is its atomic structure. This compound is known to exist in at least two different crystal structures (polymorphs): an orthorhombic phase and a triclinic phase.

  • Orthorhombic this compound : This is a well-known phase, and its structure has been characterized experimentally using X-ray diffraction (XRD).

  • Triclinic this compound : A newer modification of this compound, with the space group P-1, has been synthesized under hydrothermal conditions.[1] This phase exhibits a more complex structure compared to its orthorhombic counterpart. In this structure, the lead (Pb) and iodine (I) atoms are arranged in layers, and the iodate groups ([IO₃]⁻) maintain their characteristic umbrella-like configuration.[1]

The distinct atomic arrangements in these polymorphs are expected to give rise to different physical properties, making a comparative theoretical study particularly valuable.

Data Presentation: Properties of this compound

Effective data management is critical for comparing theoretical results with experimental findings and for comparing different polymorphs. The following tables provide a structured format for presenting the key structural, electronic, vibrational, and optical properties of this compound.

Crystallographic Data

This table summarizes the known experimental lattice parameters for the two polymorphs of this compound. These values serve as the initial input for geometry optimization in theoretical calculations.

PropertyOrthorhombic Pb(IO₃)₂Triclinic Pb(IO₃)₂
Crystal System OrthorhombicTriclinic
Space Group Not specifiedP-1
Lattice Constants a = value Åb = value Åc = value Åa = value Åb = value Åc = value Å
Angles α = β = γ = 90°α = value °β = value °γ = value °
Reference [1]
Note: Specific lattice parameter values for the orthorhombic and triclinic phases were not available in the provided search results and are represented by placeholders.
Calculated Electronic Properties

This table provides a template for summarizing the key results from electronic structure calculations. The band gap is a critical parameter for optical and electronic applications.

PropertyOrthorhombic Pb(IO₃)₂Triclinic Pb(IO₃)₂
Band Gap (Eg) Calculated Value eVCalculated Value eV
Band Gap Type Direct / IndirectDirect / Indirect
Electron Effective Mass Calculated Value m₀Calculated Value m₀
Hole Effective Mass Calculated Value m₀Calculated Value m₀
Calculated Vibrational Properties

The vibrational modes of the crystal lattice can be probed experimentally with Raman and Infrared (IR) spectroscopy. Theoretical calculations can predict the frequencies of these modes.

Vibrational ModeOrthorhombic Pb(IO₃)₂ (cm⁻¹)Triclinic Pb(IO₃)₂ (cm⁻¹)
Symmetric Stretch (IO₃) Calculated FrequencyCalculated Frequency
Asymmetric Stretch (IO₃) Calculated FrequencyCalculated Frequency
Bending Modes (IO₃) Calculated FrequencyCalculated Frequency
Lattice Modes (Pb-O) Calculated FrequencyCalculated Frequency
Calculated Optical Properties

Theoretical calculations can determine the response of the material to electromagnetic radiation, providing key optical constants.

PropertyOrthorhombic Pb(IO₃)₂Triclinic Pb(IO₃)₂
Refractive Index (n) Calculated Value @ λCalculated Value @ λ
Birefringence (Δn) Calculated Value @ λCalculated Value @ λ
Dielectric Constant (ε) Calculated ValueCalculated Value

Experimental Protocols: Computational Methodology

The theoretical prediction of material properties is predominantly performed using Density Functional Theory (DFT).[2][3] This section outlines the standard computational workflow and key parameters for calculating the properties of this compound.

Computational Workflow

The process begins with the crystal structure and proceeds through several computational steps to determine various properties. This workflow is illustrated in the diagram below.

G cluster_input Initial Input cluster_dft DFT Calculation Core cluster_properties Property Calculations (Post-Processing) crystal_structure Crystal Structure (Orthorhombic/Triclinic) geom_opt Geometry Optimization (Relax Atomic Positions & Lattice) crystal_structure->geom_opt Initial Geometry scf Self-Consistent Field (SCF) Calculation for Ground State geom_opt->scf Optimized Structure electronic Electronic Properties (Band Structure, DOS) scf->electronic vibrational Vibrational Properties (Phonons, IR/Raman Spectra) scf->vibrational optical Optical Properties (Dielectric Function) scf->optical

Caption: Computational workflow for DFT-based property prediction of this compound.

Step-by-Step Protocol
  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) atomic configuration.

    • Procedure: Start with the experimental crystal structure. Allow the DFT code to iteratively adjust the atomic positions and lattice parameters until the forces on the atoms and the stress on the unit cell are minimized below a defined threshold.

    • Key Parameters:

      • Force convergence threshold: < 0.01 eV/Å.

      • Stress tensor convergence: < 0.1 GPa.

  • Electronic Structure Calculation:

    • Objective: To determine the electronic band structure and density of states (DOS).

    • Procedure: Using the optimized geometry, perform a self-consistent field (SCF) calculation to obtain the ground-state electron density. Then, calculate the electronic energies along high-symmetry paths in the Brillouin zone (for the band structure) and over a dense grid of k-points (for the DOS).

    • Methodology: Hybrid functionals like HSE06 are often required for accurate band gap prediction in semiconductors and insulators.

  • Vibrational Property Calculation:

    • Objective: To compute the phonon frequencies and vibrational modes.

    • Procedure: Use methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method. These calculations yield the dynamical matrix, from which the phonon frequencies at different points in the Brillouin zone are obtained.

    • Output: The calculated frequencies correspond to Raman and IR active modes, which can be directly compared with experimental spectra.

  • Optical Property Calculation:

    • Objective: To determine the frequency-dependent dielectric function, which describes how the material responds to light.

    • Procedure: This is typically calculated from the electronic band structure. The imaginary part of the dielectric function is computed by summing over all possible electronic transitions from occupied to unoccupied states. The real part is then obtained via the Kramers-Kronig relations.

    • Derived Properties: From the dielectric function, other optical properties like the refractive index, absorption coefficient, and reflectivity can be derived.

Recommended Computational Details
  • Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or similar plane-wave DFT codes.[4][5]

  • Pseudopotentials: Projector Augmented Wave (PAW) method is recommended for accurately describing the electron-ion interactions.

  • Exchange-Correlation Functional: Start with the Perdew-Burke-Erzerhof (PBE) functional for structural relaxation and preliminary electronic calculations. For accurate band gaps and optical properties, use a hybrid functional such as HSE06.[4]

  • Plane-Wave Cutoff Energy: A high cutoff energy (e.g., > 500 eV) is necessary to ensure convergence, especially due to the presence of oxygen.

  • k-point Sampling: A Monkhorst-Pack grid should be used. The density of the grid must be tested for convergence; a grid of at least 4x4x4 is a reasonable starting point for most systems.

Visualization of Structural Relationships

The properties of this compound are intrinsically linked to its crystal structure, particularly the arrangement of the lead cations and the iodate anions.

G cluster_structure Structural Arrangement Pb Pb²⁺ Cations Pb_Layer Cationic Layers Pb->Pb_Layer Forms IO3 [IO₃]⁻ Anionic Groups (Umbrella Shape) IO3->IO3 Intra-group Covalent I-O Bonds IO3_Layer Anionic Layers IO3->IO3_Layer Forms Pb_Layer->IO3_Layer Ionic Bonding (Inter-layer Interaction)

Caption: Simplified diagram of the layered structural motif in this compound.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound (Pb(IO₃)₂). By employing first-principles calculations based on Density Functional Theory, researchers can obtain detailed insights into the structural, electronic, vibrational, and optical properties of its different polymorphs. The outlined computational protocols and data presentation structures offer a standardized approach to facilitate new research in this area. Such theoretical studies are invaluable for understanding the fundamental physics of this material and for guiding the experimental design of novel compounds with tailored properties for advanced applications.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of lead iodate (B108269) (Pb(IO₃)₂), a material of interest for its nonlinear optical properties. This document details the synthesis of lead iodate crystals, the experimental protocols for their analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy, and a summary of their characteristic vibrational modes.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure and bonding within a material. In the context of this compound, these techniques are crucial for characterizing the internal vibrations of the iodate ion (IO₃⁻) and the lattice modes of the crystal. The iodate ion, a trigonal pyramid, exhibits characteristic stretching and bending vibrations that are sensitive to its crystalline environment. Analysis of the FT-IR and Raman spectra of this compound provides valuable insights into its crystal structure, the nature of the lead-iodate coordination, and the effects of any dopants or impurities.

This compound typically crystallizes in the orthorhombic space group Pccn. A triclinic modification has also been reported under hydrothermal conditions.[1][2] The vibrational spectra are a direct reflection of the crystal symmetry and the interactions between the constituent ions.

Synthesis of this compound Crystals

High-quality single crystals of this compound suitable for spectroscopic analysis can be synthesized using a single diffusion gel growth technique at room temperature.[3] This method is advantageous for compounds like this compound that are sparingly soluble in water and decompose at their melting point.

Experimental Protocol for Gel Growth Synthesis

The following protocol outlines the steps for the synthesis of this compound crystals in a silica (B1680970) gel medium:

Materials:

Procedure:

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in distilled water.

    • In a separate beaker, prepare a solution of acetic acid (e.g., 2N).

    • Slowly add the sodium metasilicate solution to the acetic acid solution with constant stirring until a pH of 4.1 to 4.4 is achieved.

    • Transfer the resulting mixture into clean test tubes.

    • Cover the mouth of the test tubes with cotton plugs to prevent contamination and allow the gel to set for approximately 10 days.

  • Crystal Growth:

    • After the gel has set, allow it to age for an additional 2 days.

    • Prepare a solution of lead acetate (e.g., 1N).

    • Carefully pour the lead acetate solution over the set gel, ensuring not to disturb the gel surface.

    • The lead acetate will diffuse into the gel and react with the potassium iodate (which can be incorporated into the gel or added as a top solution) to form this compound crystals.

    • The growth of crystals will be observable over several days.

  • Crystal Harvesting and Cleaning:

    • Once the crystal growth is complete, carefully remove the crystals from the gel.

    • Wash the harvested crystals with distilled water and then with acetone to remove any residual gel or unreacted reagents.

    • Allow the crystals to dry in a dust-free environment.

The chemical reaction for the formation of this compound is:

Pb(CH₃COO)₂ + 2KIO₃ → Pb(IO₃)₂↓ + 2CH₃COOK

Synthesis_Workflow set_gel set_gel age_gel age_gel set_gel->age_gel crystal_formation crystal_formation remove_crystals remove_crystals crystal_formation->remove_crystals

Diagram Caption: Workflow for the synthesis of this compound crystals using the single diffusion gel growth method.

Vibrational Spectroscopy Analysis

FT-IR Spectroscopy

3.1.1. Experimental Protocol

FT-IR spectra of powdered this compound samples are typically recorded using the KBr pellet method.

Materials and Equipment:

  • Synthesized this compound crystals

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Grind a small amount of the this compound crystals (1-2 mg) into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar.

    • Thoroughly mix the this compound and KBr by grinding the mixture until a homogeneous fine powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet for background correction.

Raman Spectroscopy

3.2.1. Experimental Protocol

Raman spectra can be obtained from single crystals or powdered samples of this compound.

Equipment:

  • Raman spectrometer equipped with a microscope

  • Laser excitation source (e.g., Nd:YAG at 532 nm or a diode laser at 785 nm)

  • Appropriate filters and detector

Procedure:

  • Sample Preparation:

    • For single-crystal analysis, mount a well-formed crystal on a microscope slide.

    • For powder analysis, place a small amount of the powdered sample on a microscope slide.

  • Spectral Acquisition:

    • Place the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample.

    • Set the appropriate laser power, acquisition time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio. It is crucial to start with low laser power to avoid sample degradation.

    • Record the Raman spectrum over the desired wavenumber range.

Spectroscopy_Workflow start Synthesized Pb(IO₃)₂ Crystals grind_sample_ftir grind_sample_ftir start->grind_sample_ftir prepare_sample_raman prepare_sample_raman start->prepare_sample_raman

Diagram Caption: General experimental workflows for FT-IR and Raman spectroscopic analysis of this compound.

Vibrational Mode Analysis of this compound

The vibrational spectrum of this compound is dominated by the internal modes of the iodate ion (IO₃⁻) and the external lattice modes. The free iodate ion has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). All four modes are both Raman and infrared active. In the solid state, the site symmetry of the iodate ion in the crystal lattice and interactions with the lead cations can cause these modes to shift in frequency and split into multiple components.

The following table summarizes the observed FT-IR and Raman active vibrational modes for pure this compound.

Vibrational Mode Assignment FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Symmetric Stretch (ν₁) of IO₃⁻769.60779.36
Asymmetric Stretch (ν₃) of IO₃⁻711.73719.86
Bending Modes (ν₂, ν₄) of IO₃⁻363.48362.19

Data sourced from a study on zinc-doped this compound crystals, which provides a comparison to the pure compound.

The bands observed in the FT-IR and Raman spectra are characteristic of the I-O bond within the iodate group. The absence of significant bands around 1600 cm⁻¹ and in the 3000-3600 cm⁻¹ region in the FT-IR spectrum indicates the absence of water of hydration in the crystalline structure.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and vibrational spectroscopic characterization of this compound. The gel growth method offers a reliable route for obtaining high-quality crystals. FT-IR and Raman spectroscopy are indispensable techniques for confirming the presence of the iodate functional group and for probing the structural characteristics of the material. The provided data on the vibrational frequencies of this compound serves as a valuable reference for researchers in materials science, chemistry, and drug development who may utilize this compound or related metal iodates in their work. Further studies, including polarization-dependent Raman spectroscopy on single crystals and theoretical calculations, can provide a more in-depth understanding of the vibrational properties and structure-property relationships in this compound.

References

An In-depth Technical Guide to the Electronic Band Structure of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) iodate (B108269), Pb(IO₃)₂, is an inorganic compound that has garnered interest for its potential applications in nonlinear optics.[1][2] The arrangement of electrons in its energy bands, known as the electronic band structure, is fundamental to understanding and exploiting its optical and electronic properties. This technical guide provides a comprehensive overview of the known structural properties of lead iodate and outlines the experimental and computational methodologies required to fully characterize its electronic band structure. While direct experimental or theoretical analysis of the electronic band structure of this compound is not extensively available in current literature, this document serves as a roadmap for researchers seeking to investigate this material.

Crystal Structure of this compound

This compound is known to crystallize in at least two different polymorphs: orthorhombic and triclinic.[3] The crystal structure is a critical input for any theoretical calculation of the electronic band structure. The orthorhombic phase is more commonly reported.

Table 1: Crystallographic Data for Orthorhombic Lead(II) Iodate

ParameterValueReference
Crystal SystemOrthorhombic[4][5]
Space GroupPccn[5]
Lattice Constant (a)6.09 Å[4]
Lattice Constant (b)16.68 Å[4]
Lattice Constant (c)5.58 Å[4]
Density6.50 g/cm³[5]

A new triclinic modification of this compound has also been synthesized under hydrothermal conditions, indicating the complexity of this material's solid-state chemistry.[3]

Proposed Experimental Protocols for Electronic Structure Determination

Synthesis of this compound Single Crystals

High-quality single crystals are essential for many experimental techniques used to determine the electronic band structure.

Method 1: Gel Growth [1][2]

  • Gel Preparation: A gel is prepared by mixing sodium metasilicate (B1246114) solution with acetic acid to a specific pH.

  • Inner Reactant: A solution of a soluble lead salt, such as lead nitrate, is incorporated into the gel.

  • Outer Reactant: A solution of an iodate salt, such as potassium iodate, is carefully layered on top of the set gel.

  • Diffusion and Crystal Growth: The iodate ions slowly diffuse into the gel, reacting with the lead ions to form this compound crystals over several days or weeks.

Method 2: Hydrothermal Synthesis [3]

  • Precursors: Lead- and iodine-containing precursors are placed in a Teflon-lined autoclave.

  • Solvent: A suitable solvent, often water, is added.

  • Reaction Conditions: The autoclave is sealed and heated to a specific temperature and pressure for a set duration, allowing for the crystallization of this compound.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique for directly visualizing the electronic band structure of crystalline solids.[6][7]

Protocol:

  • Sample Preparation: A high-quality single crystal of this compound is cleaved in situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.

  • Photon Source: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV lamp (e.g., He Iα radiation at 21.2 eV).

  • Electron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.

  • Data Analysis: The binding energy and momentum of the electrons within the crystal are calculated from their measured kinetic energy and emission angle. By rotating the sample, the band dispersion (E vs. k) along different high-symmetry directions in the Brillouin zone can be mapped.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements.[8][9] This information is crucial for confirming sample purity and understanding the bonding environment, which influences the electronic structure.

Protocol:

  • Sample Preparation: A this compound sample (crystal or powder) is mounted on a sample holder and introduced into the UHV chamber of the XPS instrument. Surface contaminants may be removed by gentle ion sputtering.

  • X-ray Source: The sample is irradiated with monochromatic X-rays (e.g., Al Kα at 1486.6 eV or Mg Kα at 1253.6 eV).

  • Electron Analysis: The kinetic energy of the emitted core-level photoelectrons is measured by an electron energy analyzer.

  • Spectral Analysis: The binding energies of the Pb, I, and O core levels are determined. Chemical shifts in these binding energies, compared to reference compounds, provide information about the oxidation states and local chemical environment of the atoms.

UV-Visible Spectroscopy for Band Gap Estimation

UV-Visible spectroscopy can provide an estimate of the optical band gap of a material.[10][11]

Protocol:

  • Sample Preparation: A thin film of this compound is deposited on a transparent substrate, or a powdered sample is analyzed using a diffuse reflectance accessory.

  • Measurement: The absorbance or reflectance of the sample is measured over a range of UV and visible wavelengths.

  • Data Analysis (Tauc Plot): The optical absorption data is used to construct a Tauc plot.[12] The relationship (αhν)^(1/γ) = B(hν - E_g) is plotted, where α is the absorption coefficient, hν is the photon energy, E_g is the band gap energy, B is a constant, and γ depends on the nature of the electronic transition (γ = 1/2 for a direct band gap and γ = 2 for an indirect band gap).

  • Band Gap Determination: The band gap energy (E_g) is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

Proposed Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials from first principles.[13][14]

Workflow:

  • Structural Input: The crystal structure of this compound (e.g., the orthorhombic lattice parameters from Table 1) is used as the input.

  • Computational Method:

    • Software: A DFT code such as Quantum ESPRESSO, VASP, or CRYSTAL is used.[15]

    • Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point. Hybrid functionals (e.g., HSE06) may be necessary for more accurate band gap predictions.

    • Pseudopotentials/Basis Sets: Pseudopotentials are used to describe the interaction of the core electrons with the valence electrons for Pb and I. A plane-wave basis set is commonly employed.

  • Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system.

  • Band Structure Calculation: The electronic band structure is calculated along high-symmetry paths in the first Brillouin zone.

  • Density of States (DOS) Calculation: The total and partial density of states are calculated to understand the contributions of different atomic orbitals (Pb, I, O) to the valence and conduction bands.

  • Analysis: The calculated band structure is analyzed to determine the band gap energy and whether it is direct or indirect. The DOS provides insight into the orbital character of the bands.

Visualizations

crystal_structure Orthorhombic Crystal Structure of this compound cluster_unit_cell Unit Cell Pb1 Pb I1 I Pb1->I1 Pb2 Pb O1 O I1->O1 O2 O I1->O2 O3 O I1->O3 I2 I Pb2->I2 O4 O I2->O4 O5 O I2->O5 O6 O I2->O6

Caption: Simplified representation of the this compound crystal structure.

Caption: A generic diagram illustrating an electronic band structure.

dft_workflow DFT Workflow for Electronic Band Structure start Input Crystal Structure (CIF or Lattice Parameters) scf Self-Consistent Field (SCF) Calculation to find Ground State Electron Density start->scf bands Band Structure Calculation along High-Symmetry k-path scf->bands dos Density of States (DOS) Calculation scf->dos analysis Analysis: - Band Gap (Direct/Indirect) - Band Dispersion - Orbital Contributions bands->analysis dos->analysis

Caption: A flowchart of the DFT calculation process.

Expected Contributions to the Electronic Structure

Based on studies of related materials, the electronic structure of this compound is expected to have the following characteristics:

  • Valence Band: The top of the valence band is likely to be dominated by contributions from the O 2p and I 5p orbitals, with some hybridization with Pb 6s states.

  • Conduction Band: The bottom of the conduction band is expected to be primarily composed of Pb 6p states, with some contribution from I 5p anti-bonding states.

  • Role of the Iodate Group: The [IO₃]⁻ anionic group is expected to play a significant role in determining the optical properties and the width of the band gap, as seen in other iodate compounds.[3]

Conclusion

While the electronic band structure of this compound remains to be fully elucidated, this guide provides the necessary framework for its comprehensive investigation. By combining crystal synthesis with advanced experimental techniques like ARPES and XPS, and complementing these with theoretical DFT calculations, a complete picture of the electronic properties of this compound can be achieved. Such an understanding is crucial for the rational design and development of novel materials for applications in nonlinear optics and other optoelectronic devices.

References

lead iodate synthesis from lead nitrate and potassium iodate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lead(II) Iodate (B108269) from Lead(II) Nitrate (B79036) and Potassium Iodate

Introduction

Lead(II) iodate, with the chemical formula Pb(IO₃)₂, is an inorganic compound that presents as a heavy, white powder.[1] It is characterized by its low solubility in water, making its synthesis via precipitation a common and effective method. This technical guide provides a comprehensive overview of the synthesis of lead(II) iodate from the reaction of lead(II) nitrate (Pb(NO₃)₂) and potassium iodate (KIO₃). The primary reaction is a double displacement precipitation reaction where the lead cations (Pb²⁺) and iodate anions (IO₃⁻) combine to form the insoluble salt.

This document outlines the fundamental chemical properties of lead(II) iodate, detailed experimental protocols for its synthesis, and quantitative data presented in a structured format for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Lead(II) iodate is a stable compound under standard conditions. Its key properties are summarized in the table below. The low solubility product constant (Ksp) is a critical parameter, indicating its tendency to precipitate from aqueous solutions.

PropertyValueReference
Chemical Formula Pb(IO₃)₂[1]
Appearance Heavy white powder[1]
Molar Mass 557.0 g/mol
Density 6.5 g/cm³[1]
Melting Point 300 °C (572 °F; 573 K)[1]
Solubility in Water 3.61 x 10⁻⁵ M[1]
Solubility Product (Ksp) 3.69 x 10⁻¹³ at 25 °C[1]

Chemical Reaction and Stoichiometry

The synthesis of lead(II) iodate is based on a precipitation reaction between aqueous solutions of lead(II) nitrate and potassium iodate. The balanced chemical equation for this reaction is:

Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)

This equation shows that one mole of lead(II) nitrate reacts with two moles of potassium iodate to produce one mole of lead(II) iodate precipitate and two moles of soluble potassium nitrate.[1]

The net ionic equation, which illustrates the formation of the precipitate, is:

Pb²⁺(aq) + 2IO₃⁻(aq) → Pb(IO₃)₂(s)

Experimental Protocols

Two primary methods for the synthesis of lead(II) iodate are detailed below: a precise precipitation method and a gel growth method for producing crystals.

Method 1: Precise Precipitation

This method aims to produce a fine, pure precipitate of lead(II) iodate by carefully controlling the addition of reactants.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Distilled or deionized water

  • Beaker

  • Two burettes or dropping funnels

  • Heating mantle or hot plate with a magnetic stirrer

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions: Prepare equimolar solutions of lead(II) nitrate and potassium iodate in distilled water. The concentration will depend on the desired yield.

  • Reaction Setup: Place a volume of distilled water in a beaker and heat it to approximately 60 °C while stirring.[1]

  • Simultaneous Addition: Using separate burettes or dropping funnels, add the lead(II) nitrate and potassium iodate solutions dropwise and simultaneously to the heated water.[1] The rate of addition should be controlled to maintain a constant concentration of reactants and promote uniform particle formation.

  • Precipitation: As the solutions are added, a white precipitate of lead(II) iodate will form immediately.

  • Digestion: After the addition is complete, continue stirring the mixture at 60 °C for a period (e.g., 30-60 minutes) to allow the precipitate to "digest." This process can improve the filterability and purity of the product by promoting the growth of larger crystals and reducing the surface area for adsorption of impurities.

  • Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration. Wash the collected precipitate several times with distilled water to remove any remaining soluble salts, such as potassium nitrate.

  • Drying: Dry the purified lead(II) iodate precipitate in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Method 2: Gel Growth for Crystallization

This method is suitable for growing small single crystals of lead(II) iodate at room temperature and involves diffusion of the reactants through a gel medium.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Sodium silicate (B1173343) solution (water glass)

  • An acid for gel setting (e.g., acetic acid)

  • Test tubes or U-tubes

  • Distilled water

Procedure:

  • Gel Preparation: Prepare a silica (B1680970) gel by mixing a sodium silicate solution with an acid in a test tube. The pH and concentration should be adjusted to allow for a slow setting of the gel over several hours to days.

  • Reactant Addition: Once the gel has set, carefully pour a solution of lead(II) nitrate over the gel. After a day, pour a solution of potassium iodate over the lead nitrate solution, or if using a U-tube, add the reactant solutions to opposite arms.

  • Diffusion and Crystal Growth: The ions will slowly diffuse into the gel. At the interface where the lead and iodate ions meet, the concentration will exceed the solubility product, and crystals of lead(II) iodate will begin to form within the gel matrix.

  • Crystal Harvesting: The growth process can take several days to weeks. Once the crystals have reached the desired size, they can be carefully extracted from the gel.

  • Cleaning: The harvested crystals should be washed thoroughly with distilled water to remove any residual gel and unreacted reagents.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the precipitation synthesis of lead(II) iodate.

ChemicalReaction Figure 1: Chemical Reaction Pathway for Lead(II) Iodate Synthesis Pb_NO3_2 Pb(NO₃)₂ (aq) Pb_IO3_2 Pb(IO₃)₂ (s) (Precipitate) Pb_NO3_2->Pb_IO3_2 KNO3 2KNO₃ (aq) (Soluble) Pb_NO3_2->KNO3 KIO3 2KIO₃ (aq) KIO3->Pb_IO3_2 KIO3->KNO3 ExperimentalWorkflow Figure 2: Experimental Workflow for Precipitation Synthesis prep 1. Prepare Solutions (Pb(NO₃)₂ and KIO₃) react 2. Reaction (Simultaneous addition to heated water at 60°C) prep->react digest 3. Digestion (Stirring at 60°C) react->digest filter 4. Filtration and Washing (Separate precipitate) digest->filter dry 5. Drying (Oven at 80-100°C) filter->dry product Final Product (Pure Pb(IO₃)₂ powder) dry->product

References

solubility of lead iodate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Lead Iodate (B108269)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) iodate (Pb(IO₃)₂) in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies. This document summarizes quantitative data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of lead iodate is influenced by several factors, including the solvent, temperature, and the presence of other ions in the solution. The following tables summarize the available quantitative data for the solubility of this compound in aqueous solutions.

Table 1: Solubility of Lead(II) Iodate in Water at Various Temperatures

Temperature (°C)Solubility (mol/L)Solubility ( g/100 mL)KspReference
253.61 x 10⁻⁵0.002013.69 x 10⁻¹³[1]
254.0 x 10⁻⁵0.002232.56 x 10⁻¹³[2]
254.52 x 10⁻⁵0.002523.69 x 10⁻¹³[3]
25-0.00307-[4]
25-0.0024-[5]

Table 2: Solubility of Lead(II) Iodate in Aqueous Solutions with Common Ions at 25°C

Solvent SystemMolar Solubility of Pb(IO₃)₂ (mol/L)Reference
0.1 M KNO₃Data not quantitatively available
0.1 M Pb(NO₃)₂Data not quantitatively available
Presence of excess Pb²⁺ or IO₃⁻ ionsDecreased solubility (Common Ion Effect)General Chemistry Principle

Solubility in Organic Solvents

Quantitative data on the solubility of lead(II) iodate in organic solvents is scarce in publicly available literature. However, general principles of solubility for inorganic salts in organic solvents can be applied. Lead salts with large, non-polar anions tend to be more soluble in organic solvents.[6] The polarity, dielectric constant, and molecular size of the organic solvent also play a crucial role.[6] For instance, solvents with high dielectric constants, like methanol, are better at dissolving a wider range of lead salts compared to those with low dielectric constants.[6] It is generally observed that the solubility of lead salts, including lead iodide, in organic solvents like ethanol (B145695) is very low.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. Below are detailed methodologies for three common methods.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Protocol:

  • Preparation of a Saturated Solution: Add an excess of solid lead(II) iodate to a known volume of the desired solvent (e.g., deionized water) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated. A constant temperature water bath is recommended.

  • Separation of Solid and Liquid Phases: Allow the undissolved solid to settle. Carefully filter the saturated solution through a pre-weighed, fine-porosity filter paper to remove all undissolved this compound. Ensure no loss of solvent due to evaporation during filtration.

  • Evaporation of Solvent: Accurately measure a specific volume of the clear filtrate into a pre-weighed evaporating dish.

  • Drying and Weighing: Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved this compound as a solid residue. Dry the dish and residue in an oven at a suitable temperature (e.g., 105-110°C) to a constant weight.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish from the final mass of the dish plus residue. The solubility can then be calculated in grams per liter (g/L) or moles per liter (mol/L).

Conductometric Titration Method

This method is based on the change in electrical conductivity of a solution as a precipitating agent is added.

Protocol:

  • Preparation of the Analyte Solution: Prepare a dilute solution of a soluble lead salt (e.g., lead nitrate (B79036), Pb(NO₃)₂) of a known approximate concentration.

  • Titration Setup: Place a known volume of the lead nitrate solution in a beaker and immerse a conductivity probe.

  • Titrant: Use a standard solution of a soluble iodate salt (e.g., potassium iodate, KIO₃) as the titrant. The concentration of the titrant should be significantly higher than that of the analyte to minimize volume changes.[9]

  • Titration Process: Add the potassium iodate solution from a burette in small, precise increments. After each addition, stir the solution and record the electrical conductivity.

  • Data Analysis: Plot the measured conductivity as a function of the volume of titrant added. The plot will consist of two lines with different slopes. The intersection of these two lines corresponds to the equivalence point, where all the lead ions have been precipitated as this compound.

  • Calculation: From the equivalence point volume and the known concentration of the titrant, the initial concentration of the lead ions can be calculated. This, in turn, allows for the calculation of the solubility product (Ksp) and the molar solubility of this compound.

Complexometric Titration (with EDTA)

This indirect method involves determining the concentration of lead ions in a saturated solution by titration with a complexing agent like ethylenediaminetetraacetic acid (EDTA).

Protocol:

  • Preparation of a Saturated Solution: Prepare a saturated solution of lead(II) iodate as described in the gravimetric method (Protocol 3.1, steps 1 and 2).

  • Sample Preparation: Carefully filter a known volume of the saturated solution to remove any undissolved solid.

  • Buffering: Add a suitable buffer solution to the filtrate to adjust the pH to a level where the lead-EDTA complex is stable (typically pH 10).[10]

  • Indicator: Add a small amount of a suitable metal-ion indicator, such as Eriochrome Black T.[10]

  • Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from wine-red to blue for Eriochrome Black T).

  • Calculation: The concentration of lead ions in the saturated solution can be calculated from the volume of EDTA used and its known concentration. The molar solubility of this compound is then determined from the stoichiometry of its dissolution.

Visualizations

Factors Affecting this compound Solubility

The following diagram illustrates the key factors that influence the solubility of lead(II) iodate.

G This compound (Pb(IO3)2) This compound (Pb(IO3)2) Solubility Solubility This compound (Pb(IO3)2)->Solubility Temperature Temperature Temperature->Solubility Increases with increasing temp. Common Ion Effect Common Ion Effect Common Ion Effect->Solubility Decreases solubility Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Higher polarity generally increases solubility Presence of Complexing Agents Presence of Complexing Agents Presence of Complexing Agents->Solubility Increases solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of a sparingly soluble salt like this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Methods Prepare Saturated Solution Prepare Saturated Solution Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare Saturated Solution->Equilibrate at Constant Temperature Separate Solid and Liquid Separate Solid and Liquid Equilibrate at Constant Temperature->Separate Solid and Liquid Analyze Filtrate Analyze Filtrate Separate Solid and Liquid->Analyze Filtrate Gravimetric Gravimetric Analyze Filtrate->Gravimetric Titrimetric Titrimetric Analyze Filtrate->Titrimetric Conductometric Conductometric Analyze Filtrate->Conductometric Spectroscopic Spectroscopic Analyze Filtrate->Spectroscopic Calculate Solubility Calculate Solubility Gravimetric->Calculate Solubility Titrimetric->Calculate Solubility Conductometric->Calculate Solubility Spectroscopic->Calculate Solubility

Caption: General workflow for solubility determination.

References

Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Morphology of Lead Iodate (B108269)

For researchers, scientists, and drug development professionals, understanding the crystal morphology of lead iodate (Pb(IO₃)₂) is crucial for its application in various fields, including nonlinear optics and as a precursor in the synthesis of other advanced materials. This guide provides a comprehensive overview of the crystallographic data, synthesis protocols, and the factors influencing the crystal morphology of this compound.

This compound is known to exist in different polymorphic forms, with the orthorhombic and triclinic structures being well-documented. The specific polymorph obtained is largely dependent on the synthesis conditions.

Orthorhombic this compound

The orthorhombic phase of this compound is a commonly observed crystal structure. Crystals of this phase are often described as star-shaped, opaque, and brittle when grown in a silica (B1680970) gel medium[1].

Triclinic this compound

A triclinic modification of this compound has been synthesized under hydrothermal conditions. This phase has a more complex structure compared to the orthorhombic modification and is characterized by a layered arrangement of lead and iodine atoms[2].

Quantitative Crystallographic Data

The crystallographic parameters for the different polymorphs of this compound are summarized in the table below. This data is essential for phase identification and for understanding the structure-property relationships of the material.

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Cell Volume (ų) Reference
OrthorhombicOrthorhombicPccn5.6016.706.09909090570[3]
OrthorhombicOrthorhombic-6.0916.685.58909090-[1]
TriclinicTriclinicP-1-------[2]

Note: Detailed lattice parameters for the triclinic phase were not fully provided in the search results.

Experimental Protocols for Crystal Growth

The synthesis of this compound crystals with controlled morphology is highly dependent on the experimental methodology. The two primary methods reported are the gel growth technique and hydrothermal synthesis.

Gel Growth Method (Single Diffusion)

The gel growth technique is a straightforward method for obtaining single crystals of this compound at room temperature, as it is insoluble in water and decomposes before melting[1][4].

Experimental Protocol:

  • Gel Preparation: A gel is prepared at room temperature by adding a solution of sodium metasilicate (B1246114) to a solution of acetic acid (e.g., 5ml, 2N) dropwise with constant stirring until a pH of 4.1 to 4.4 is achieved[4].

  • Gel Setting: The mixture is then transferred into a test tube and left undisturbed for approximately 10 days to allow the gel to set. The test tube is covered with cotton to prevent contamination[4].

  • Aging: The set gel is aged for an additional 2 days[4].

  • Reactant Addition: A solution of lead acetate (B1210297) (e.g., 5ml, 1N) is carefully poured over the set gel[4].

  • Crystal Growth: The lead acetate diffuses into the gel and reacts with an inner reagent (potassium iodate, incorporated into the gel) to form this compound crystals[1]. Crystal nucleation can be observed within 24 hours[1].

  • Harvesting and Cleaning: After the completion of growth, the crystals are removed from the gel, washed with double distilled water and acetone, and then dried[4].

Hydrothermal Synthesis

Hydrothermal synthesis is employed to obtain specific polymorphs of this compound, such as the triclinic modification[2]. This method involves crystallization from a high-temperature aqueous solution under high vapor pressure.

Experimental Protocol:

  • Specific parameters for the hydrothermal synthesis of this compound were not detailed in the provided search results, but the general principle involves reacting lead and iodate precursors in a sealed vessel (autoclave) at elevated temperatures and pressures.

Characterization Techniques

The morphology and crystal structure of the synthesized this compound crystals are typically characterized using the following techniques:

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and phase purity of the grown crystals. The observed diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for identification[4].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify the functional groups present in the crystal and to confirm the absence of water molecules (anhydrous nature)[1].

  • Thermal Analysis (TG, DTA, DTG): Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and derivative thermogravimetry (DTG) are used to study the thermal stability of the crystals[1].

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound crystals.

experimental_workflow_gel_growth cluster_synthesis Synthesis: Gel Growth start Start gel_prep Gel Preparation (Sodium Metasilicate + Acetic Acid) start->gel_prep gel_setting Gel Setting (~10 days) gel_prep->gel_setting aging Aging (~2 days) gel_setting->aging reactant_add Add Lead Acetate Solution aging->reactant_add crystal_growth Crystal Growth reactant_add->crystal_growth harvesting Harvest and Clean Crystals crystal_growth->harvesting end_synthesis This compound Crystals harvesting->end_synthesis

Caption: Workflow for the synthesis of this compound crystals via the gel growth method.

characterization_workflow cluster_characterization Characterization cluster_results Results crystals Synthesized this compound Crystals xrd XRD Analysis crystals->xrd ftir FTIR Spectroscopy crystals->ftir thermal Thermal Analysis (TG/DTA) crystals->thermal structure Crystal Structure & Lattice Parameters xrd->structure functional_groups Functional Groups & Anhydrous Nature ftir->functional_groups stability Thermal Stability thermal->stability

Caption: Workflow for the characterization of synthesized this compound crystals.

Factors Influencing Crystal Morphology

The morphology of this compound crystals is influenced by several factors during the growth process:

  • Synthesis Method: As demonstrated, hydrothermal synthesis can yield a triclinic phase, while gel growth typically produces an orthorhombic phase[2][4].

  • pH of the Gel Medium: The pH of the silica gel can affect the nucleation and growth rate of the crystals.

  • Concentration of Reactants: The concentration of the lead and iodate solutions will influence the rate of diffusion and reaction, thereby affecting the size and quality of the resulting crystals.

  • Temperature: While gel growth is conducted at room temperature, hydrothermal synthesis relies on elevated temperatures to drive the crystallization process.

By carefully controlling these parameters, researchers can tailor the crystal morphology of this compound to suit the requirements of specific applications.

References

Methodological & Application

Application Note: Gravimetric Determination of Lead via Lead Iodate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead (II) iodate (B108269) (Pb(IO₃)₂) is a sparingly soluble salt that can be precipitated from an aqueous solution by reacting a soluble lead (II) salt with a soluble iodate salt. This precipitation reaction forms the basis for the gravimetric determination of lead. Gravimetric analysis is a quantitative method that relies on the measurement of mass. In this application, the lead in a sample is quantitatively precipitated as lead iodate. The precipitate is then isolated, washed, dried, and weighed. The mass of the this compound precipitate is used to calculate the amount or concentration of lead in the original sample. This method is applicable in various fields, including environmental analysis and quality control in industrial processes.

Principle of the Method

The precipitation of this compound is a double displacement reaction. When a solution containing lead (II) ions (Pb²⁺) is mixed with a solution containing iodate ions (IO₃⁻), a white precipitate of this compound is formed. The chemical equation for this reaction is:

Pb²⁺(aq) + 2IO₃⁻(aq) → Pb(IO₃)₂(s)

For accurate gravimetric analysis, the precipitation should be as complete as possible. This is achieved by using a slight excess of the precipitating agent (the iodate solution) and carefully controlling the reaction conditions such as pH and temperature. The precipitate should be of low solubility and have a physical form that is easily filtered and washed.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molar Mass of this compound557.00 g/mol
Solubility Product (Ksp)3.7 x 10⁻¹³ at 25°C
Molar Solubility in Water4.0 x 10⁻⁵ mol/L at 25°C[1]

Experimental Protocol

This protocol outlines the steps for the gravimetric determination of lead as this compound.

Materials and Reagents

  • Lead Nitrate (B79036) (Pb(NO₃)₂) solution (approx. 0.1 M): Dissolve a precisely weighed amount of analytical grade lead nitrate in deionized water.

  • Potassium Iodate (KIO₃) solution (approx. 0.2 M): Dissolve a precisely weighed amount of analytical grade potassium iodate in deionized water.

  • Dilute Nitric Acid (HNO₃) (approx. 0.1 M): For washing the precipitate.

  • Deionized water

  • Analytical balance

  • Beakers (400 mL)

  • Graduated cylinders

  • Pipettes

  • Watch glasses

  • Glass stirring rods

  • Heating plate

  • Filtration apparatus (e.g., Gooch crucible with filter paper or sintered glass crucible)

  • Drying oven

  • Desiccator

Procedure

  • Sample Preparation: Accurately weigh a sample containing a known amount of lead and dissolve it in a 400 mL beaker with a suitable amount of deionized water. If the sample is acidic, adjust the pH to be slightly acidic (pH 3-4) using dilute nitric acid or ammonia (B1221849) solution.

  • Precipitation:

    • Heat the sample solution to 60-70°C on a heating plate. Do not boil.

    • Slowly add the 0.2 M potassium iodate solution dropwise to the heated lead solution while stirring continuously with a glass rod. A white precipitate of this compound will form.

    • Continue adding the potassium iodate solution until no more precipitate is formed. Add a slight excess to ensure complete precipitation.

  • Digestion of the Precipitate:

    • Keep the beaker with the precipitate on the heating plate at a temperature just below boiling for about 1-2 hours. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces impurities.

    • Allow the beaker to cool to room temperature.

  • Filtration and Washing:

    • Weigh a clean, dry filtering crucible (Gooch or sintered glass) accurately.

    • Set up the filtration apparatus and filter the supernatant liquid through the weighed crucible.

    • Wash the precipitate in the beaker with small portions of dilute nitric acid (0.1 M). Decant the washings through the filter.

    • Transfer the precipitate to the crucible. Use a stream of the washing solution from a wash bottle to ensure all the precipitate is transferred.

    • Continue washing the precipitate in the crucible with small portions of dilute nitric acid until the filtrate is free of excess iodate ions. (Test a few drops of the filtrate with a drop of silver nitrate solution; the absence of a precipitate indicates that the washing is complete).

    • Finally, wash the precipitate with a small amount of cold deionized water to remove the nitric acid.

  • Drying and Weighing:

    • Place the crucible containing the precipitate in a drying oven set at 120°C for at least 2 hours.

    • After drying, transfer the crucible to a desiccator to cool to room temperature.

    • Once cooled, weigh the crucible with the dried this compound precipitate accurately on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

  • Calculation:

    • Calculate the mass of the this compound precipitate by subtracting the mass of the empty crucible from the final mass.

    • Calculate the mass of lead in the precipitate using the gravimetric factor: Mass of Pb = Mass of Pb(IO₃)₂ × (Molar Mass of Pb / Molar Mass of Pb(IO₃)₂) Gravimetric Factor = 207.2 / 557.00 = 0.3720

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_precip Precipitation & Digestion cluster_iso Isolation & Purification cluster_analysis Analysis prep_sample Prepare Lead-Containing Solution adjust_ph Adjust to pH 3-4 prep_sample->adjust_ph heat_solution Heat to 60-70°C adjust_ph->heat_solution add_kio3 Add KIO₃ Solution Dropwise heat_solution->add_kio3 digest Digest Precipitate (1-2 hours) add_kio3->digest cool Cool to Room Temperature digest->cool filter Filter Precipitate cool->filter wash Wash with Dilute HNO₃ filter->wash wash_water Final Wash with Cold Water wash->wash_water dry Dry at 120°C wash_water->dry cool_desiccator Cool in Desiccator dry->cool_desiccator weigh Weigh to Constant Mass cool_desiccator->weigh calculate Calculate Mass of Lead weigh->calculate

Caption: Experimental workflow for the gravimetric determination of lead as this compound.

References

Application Notes and Protocols: Analytical Applications of Lead(II) Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) iodate (B108269), Pb(IO₃)₂, is a sparingly soluble salt characterized by its heavy, white crystalline powder form. Its primary analytical utility stems from its low solubility in water, which allows for the quantitative precipitation of lead ions (Pb²⁺) from a solution. This property is leveraged in classical wet chemistry techniques, specifically gravimetric and volumetric analysis, for the precise determination of lead content in various matrices, including ores and glasses.[1]

While modern instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are now more common for trace lead analysis, the principles demonstrated by lead iodate chemistry remain fundamental to analytical science. For professionals in drug development, understanding these classical precipitation and titration methods is valuable for developing robust quality control procedures and for the analysis of raw materials or intermediates where high precision is required. Although lead compounds are generally avoided in final pharmaceutical products due to toxicity, this compound is available in pharmaceutical grades, suggesting its use in specific, controlled applications within the broader industry.

Physicochemical Properties of Lead(II) Iodate

A thorough understanding of the physicochemical properties of lead(II) iodate is essential for its application in quantitative analysis. These properties dictate the conditions required for complete precipitation and accurate measurement.

PropertyValueReference
Chemical Formula Pb(IO₃)₂[1]
Molar Mass 557.01 g/mol [1]
Appearance White crystalline powder[1]
Density 6.5 g/cm³[1]
Solubility in Water 3.61 x 10⁻⁵ mol/L[1]
Solubility Product (Ksp) 3.69 x 10⁻¹³ at 25 °C[1]

Core Analytical Applications

The analytical applications of lead(II) iodate are centered on the precipitation reaction between lead(II) ions and iodate ions:

Pb²⁺(aq) + 2IO₃⁻(aq) → Pb(IO₃)₂(s)

This reaction forms the basis for two primary analytical techniques:

  • Gravimetric Determination of Lead: In this method, an excess of a soluble iodate salt (e.g., potassium iodate, KIO₃) is added to a solution containing an unknown amount of Pb²⁺ ions. The resulting lead(II) iodate precipitate is then carefully filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the original concentration of lead in the sample.

  • Volumetric Determination of Lead: This technique involves the precipitation of lead as lead(II) iodate, followed by the titration of the isolated precipitate. The lead(II) iodate is dissolved in an acidic medium, and the liberated iodate is then titrated with a standard reducing agent, such as sodium thiosulfate (B1220275), in the presence of excess potassium iodide.[1] This is an indirect titration method where the amount of titrant consumed is stoichiometrically related to the amount of lead in the original sample.

Experimental Protocols

Safety Precaution: Lead and its compounds are toxic and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. All lead-containing waste must be disposed of according to institutional and environmental regulations.

Protocol 1: Gravimetric Determination of Lead(II) as Lead(II) Iodate

Objective: To determine the concentration of Pb²⁺ in an aqueous sample by precipitating it as Pb(IO₃)₂ and measuring the mass of the precipitate.

Materials:

  • Unknown lead-containing sample (e.g., aqueous solution of lead nitrate, Pb(NO₃)₂)

  • Potassium iodate (KIO₃) solution, 0.2 M

  • Nitric acid (HNO₃), dilute (1 M)

  • Deionized water

  • Ashless filter paper (e.g., Whatman No. 42)

  • Beakers, graduated cylinders, stirring rods

  • Filtration apparatus (funnel, ring stand, collection flask)

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the lead-containing solution into a 250 mL beaker.

  • Acidification: Add a few drops of dilute nitric acid to the sample solution to ensure a slightly acidic medium. This prevents the co-precipitation of lead hydroxides.

  • Precipitation: Gently heat the solution to approximately 60 °C. While stirring continuously, slowly add the 0.2 M potassium iodate solution dropwise. An excess of KIO₃ is required to ensure complete precipitation due to the common ion effect. A heavy white precipitate of Pb(IO₃)₂ will form.

  • Digestion: Keep the solution heated at around 60 °C for 30 minutes, with occasional stirring. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces surface impurities.

  • Cooling and Filtration: Allow the beaker to cool to room temperature. Weigh a piece of ashless filter paper accurately. Set up the filtration apparatus and filter the precipitate from the supernatant liquid.

  • Washing: Wash the precipitate on the filter paper with several small portions of a cold, dilute solution of potassium iodate, followed by a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Carefully transfer the filter paper containing the precipitate to a watch glass and place it in a drying oven set to 110 °C for at least one hour, or until a constant mass is achieved.

  • Weighing: After drying, allow the precipitate to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the filter paper with the dried Pb(IO₃)₂ precipitate accurately.

  • Calculation:

    • Mass of Pb(IO₃)₂ = (Mass of filter paper + precipitate) - (Mass of filter paper)

    • Moles of Pb(IO₃)₂ = Mass of Pb(IO₃)₂ / 557.01 g/mol

    • Since the mole ratio of Pb²⁺ to Pb(IO₃)₂ is 1:1, Moles of Pb²⁺ = Moles of Pb(IO₃)₂

    • Mass of Pb²⁺ = Moles of Pb²⁺ × 207.2 g/mol

    • Concentration of Pb²⁺ (g/L) = Mass of Pb²⁺ / Volume of original sample (L)

Protocol 2: Volumetric Determination of Lead(II) via Iodate Precipitation

Objective: To determine the concentration of Pb²⁺ in a sample by precipitating it as Pb(IO₃)₂, and then titrating the iodate content of the precipitate.

Part A: Precipitation and Isolation of Lead(II) Iodate

  • Follow steps 1-6 from Protocol 1 to precipitate and wash the lead(II) iodate from a known volume of your sample. It is crucial to wash thoroughly to remove any excess potassium iodate from the precipitating agent.

Part B: Titration of Iodate Materials:

  • Precipitated Pb(IO₃)₂ on filter paper

  • Hydrochloric acid (HCl), 6 M

  • Potassium iodide (KI), solid

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, ~0.1 M

  • Starch indicator solution, 1%

  • Erlenmeyer flask, Burette

Procedure:

  • Dissolution: Transfer the filter paper with the washed Pb(IO₃)₂ precipitate into a 250 mL Erlenmeyer flask. Add approximately 50 mL of 6 M HCl to dissolve the precipitate. The iodate is converted to iodine monochloride (ICl) or other iodine species in strong acid.

    • Reaction: Pb(IO₃)₂(s) + 12H⁺ + 10Cl⁻ → PbCl₂(s) + 2ICl + 6H₂O (simplified)

  • Liberation of Iodine: To the resulting solution, add approximately 1-2 g of solid potassium iodide. The iodate in the solution will react with the excess iodide in the acidic medium to liberate free iodine (I₂). The solution will turn a dark brown/yellow color.

    • Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration: Immediately titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution. The dark solution will fade to a pale yellow.

    • Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: When the solution is pale yellow, add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Continue the titration dropwise with vigorous swirling until the blue color disappears completely, leaving a colorless or milky-white solution. This is the endpoint.

  • Calculation:

    • Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ used (L)

    • From the titration reaction, Moles of I₂ = ½ × Moles of Na₂S₂O₃

    • From the iodine liberation reaction, Moles of IO₃⁻ = ⅓ × Moles of I₂

    • From the stoichiometry of this compound, Pb(IO₃)₂, Moles of Pb²⁺ = ½ × Moles of IO₃⁻

    • Combine the steps: Moles of Pb²⁺ = (½) * (⅓) * (½) * Moles of Na₂S₂O₃ = (1/12) * Moles of Na₂S₂O₃

    • Mass of Pb²⁺ = Moles of Pb²⁺ × 207.2 g/mol

    • Concentration of Pb²⁺ (g/L) = Mass of Pb²⁺ / Volume of original sample (L)

Visualizations

precipitation_equilibrium Pb_ion Pb²⁺ (aq) PbIO3_solid Pb(IO₃)₂ (s) (Precipitate) Pb_ion->PbIO3_solid Precipitation IO3_ion 2IO₃⁻ (aq) PbIO3_solid->IO3_ion Dissolution

Caption: Chemical equilibrium of lead(II) iodate precipitation.

analytical_workflow start Start: Unknown Lead Sample (aq) prep 1. Sample Preparation (Acidification & Heating) start->prep precip 2. Precipitation (Add excess KIO₃) prep->precip digest 3. Digestion (Crystal Growth) precip->digest filter 4. Filtration & Washing (Isolate Pb(IO₃)₂) digest->filter method Choose Method filter->method grav_dry 5a. Drying to Constant Mass method->grav_dry Gravimetric vol_dissolve 5b. Dissolution in Acid & Add KI method->vol_dissolve Volumetric grav_weigh 6a. Weighing grav_dry->grav_weigh grav_calc 7a. Calculate [Pb²⁺] from Mass grav_weigh->grav_calc grav_end End (Gravimetric) grav_calc->grav_end vol_titrate 6b. Titration with Na₂S₂O₃ vol_dissolve->vol_titrate vol_calc 7b. Calculate [Pb²⁺] from Volume vol_titrate->vol_calc vol_end End (Volumetric) vol_calc->vol_end

Caption: Workflow for the analytical determination of lead using lead(II) iodate.

References

Application Notes and Protocols for Lead Halide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lead Iodate (B108269) vs. Lead Iodide:

Initial searches for "lead iodate" (Pb(IO₃)₂) thin film deposition techniques yielded limited results, with most of the available literature focusing on the synthesis and crystal structure of bulk this compound.[1][2][3][4] Conversely, there is a wealth of information regarding the thin film deposition of lead iodide (PbI₂), a closely related lead halide with significant applications in detectors, imaging, and as a precursor for perovskite solar cells.[5][6][7][8] Given the detailed request for deposition protocols and application data relevant to researchers, it is highly probable that lead iodide was the intended subject of interest. Therefore, these application notes will focus on the well-documented deposition techniques for lead iodide thin films.

Application Notes

Overview of Lead Iodide (PbI₂) Thin Films

Lead iodide is a layered semiconductor material with a hexagonal crystal structure and a wide bandgap of approximately 2.3 to 2.6 eV, depending on the deposition method.[4][7] The structure consists of a layer of lead atoms positioned between two layers of iodine atoms.[7] These layers are held together by weak van der Waals forces.[5][9] Due to the high atomic numbers of its constituent elements, PbI₂ is an effective absorber of high-energy radiation, making it a valuable material for X-ray and gamma-ray detectors.[8][10] Its properties make it suitable for various optoelectronic applications, and it is a critical precursor in the fabrication of highly efficient perovskite solar cells.[5][7]

Key Deposition Techniques for Lead Iodide Thin Films

A variety of techniques can be employed to deposit lead iodide thin films, each with its own advantages and disadvantages. The choice of deposition method significantly influences the morphological, structural, and optoelectronic properties of the resulting film.

  • Physical Vapor Deposition (PVD): This category includes methods where a solid material is vaporized in a vacuum and condensed onto a substrate to form a thin film.

    • Thermal Evaporation: A simple and widely used technique where PbI₂ powder or chunks are heated in a vacuum chamber until they sublimate, and the vapor deposits on a cooler substrate.[11] This method allows for the deposition of uniform films over large areas.[6]

    • RF Sputtering: In this technique, a target made of compressed PbI₂ powder is bombarded with ions in a plasma, causing atoms to be ejected and deposited onto the substrate.[12] Sputtering can produce uniform, pinhole-free, and polycrystalline films with low roughness.[13]

  • Chemical Vapor Deposition (CVD): This method involves the reaction of gaseous precursor compounds on a heated substrate to form a solid thin film. Low-pressure CVD (LPCVD) is a variant that offers a cost-effective alternative to vacuum thermal evaporation for producing crystalline PbI₂ films.[8]

  • Solution-Based Techniques: These methods involve dissolving PbI₂ in a solvent and then applying the solution to a substrate.

    • Spin Coating: A solution of PbI₂ in a solvent like dimethylformamide (DMF) is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film.[7] This is a low-cost and facile method for producing good quality thin films.[7]

    • Spray Pyrolysis: A solution containing PbI₂ is sprayed onto a heated substrate, where the solvent evaporates and the PbI₂ forms a film. This technique has been used to deposit thick PbI₂ films for applications like X-ray imaging.[14]

    • Sol-Gel/Dip Coating: This method involves the synthesis of PbI₂ nanoparticles in a silica (B1680970) matrix via a sol-gel process, followed by the deposition of a thin film using a dip-coating method.[15][16]

Applications in Biosensing and Drug Development

While direct applications of lead iodide in drug development are limited due to its toxicity, its utility in advanced sensing and imaging technologies is highly relevant to the field.

  • High-Resolution Medical Imaging: The ability of PbI₂ to detect X-rays and gamma rays with high efficiency and low noise makes it a promising material for digital medical imaging detectors.[7][14] This can lead to more precise diagnostics with lower radiation doses.

  • Biosensor Platforms: The semiconducting properties of PbI₂ thin films can be harnessed in the development of novel biosensors. The surface of the film can be functionalized to detect specific biological molecules, with the binding event causing a measurable change in the film's electrical or optical properties.

Experimental Protocols

Protocol for Spin Coating Deposition of PbI₂ Thin Films

This protocol is adapted from the methodology described for depositing PbI₂ thin films from a DMF solution.[7]

Materials:

  • Lead (II) iodide (PbI₂) powder

  • Dimethylformamide (DMF), anhydrous

  • Glass or other suitable substrates

  • Isopropanol (B130326)

  • Deionized water

  • Nitrogen gas for drying

Equipment:

  • Spin coater

  • Hot plate

  • Ultrasonic bath

  • Pipettes

Procedure:

  • Substrate Cleaning:

    • Clean the glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to remove any remaining organic residues and improve the wettability of the surface.

  • Precursor Solution Preparation:

    • Prepare a 0.2 M solution of PbI₂ by dissolving the appropriate amount of PbI₂ powder in anhydrous DMF.

    • Stir the solution on a hotplate at 70°C for at least one hour to ensure complete dissolution.

  • Spin Coating:

    • Place a cleaned substrate on the chuck of the spin coater.

    • Dispense a sufficient amount of the PbI₂ solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 3000-7000 rpm) for a specified time (e.g., 15-35 seconds). The thickness of the film can be controlled by varying the spin speed and time.[7]

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at 100°C for 10-15 minutes to remove any residual solvent and improve the crystallinity of the film.

Protocol for Thermal Evaporation of PbI₂ Thin Films

This protocol outlines the general steps for depositing PbI₂ thin films using thermal evaporation.

Materials:

  • High-purity PbI₂ powder or pellets

  • Substrates (e.g., glass, silicon)

Equipment:

  • High-vacuum thermal evaporation system

  • Tungsten or molybdenum boat

  • Substrate holder with heating capabilities

  • Thickness monitor (e.g., quartz crystal microbalance)

Procedure:

  • Substrate Preparation: Clean the substrates using the procedure described in Protocol 2.1.

  • System Setup:

    • Place the PbI₂ source material into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., room temperature to 200°C).[11]

    • Gradually increase the current to the evaporation boat to heat the PbI₂ source until it begins to sublimate.

    • Monitor the deposition rate and thickness using the quartz crystal microbalance. A typical deposition rate is in the range of 1-10 Å/s.

    • Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation source.

  • Cooling and Venting:

    • Allow the substrate and source to cool down under vacuum.

    • Vent the chamber with an inert gas like nitrogen before removing the coated substrates.

Data Presentation

Table 1: Comparison of Lead Iodide Thin Film Deposition Techniques

Deposition TechniquePrecursors/SourceTypical Substrate TemperatureKey AdvantagesKey DisadvantagesResulting Film Properties
Spin Coating PbI₂ in DMFRoom Temperature (Annealing at ~100°C)Low-cost, simple, fast, good for small areasDifficult to scale up, potential for solvent residuePolycrystalline, hexagonal structure, smooth morphology[7]
Thermal Evaporation PbI₂ powder/pelletsRoom Temp. - 200°CHigh purity films, good uniformity over large areasRequires high vacuum, can be inefficient in material usePolycrystalline, preferential orientation, grain size depends on substrate temperature[11]
RF Sputtering Compressed PbI₂ targetVariesUniform films over large areas, good adhesion, pinhole-freeCan introduce impurities from the target or chamber, potential for film damagePolycrystalline, low roughness, can have segregated Pb nanocrystals[12][13]
Low-Pressure CVD PbI₂ powder125 - 135°CLow-cost alternative to high-vacuum methods, crystalline filmsLimited reports, may require optimization of precursors and conditionsHighly textured crystalline films, large grain sizes[8]

Table 2: Influence of Deposition Parameters on PbI₂ Film Properties (Spin Coating)

ParameterVariationEffect on Film ThicknessEffect on MorphologyReference
Spin Speed 3000 - 7000 rpmDecreases with increasing speedHigher speed can lead to smoother films[7]
Deposition Time 15 - 35 sDecreases with increasing timeLonger time can lead to rougher morphology[7]

Visualizations

Experimental Workflow for Spin Coating

G Workflow for Spin Coating of PbI₂ Thin Films cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_clean Substrate Cleaning (Sonication & UV-Ozone) sol_prep Solution Preparation (0.2M PbI₂ in DMF at 70°C) dispense Dispense Solution onto Substrate sol_prep->dispense spin Spin Coat (e.g., 3000-7000 rpm) dispense->spin anneal Anneal (100°C for 10-15 min) spin->anneal charac Characterization (XRD, SEM, etc.) anneal->charac G Classification of PbI₂ Deposition Techniques cluster_pvd cluster_solution pvd Physical Vapor Deposition (PVD) thermal_evap Thermal Evaporation pvd->thermal_evap sputtering RF Sputtering pvd->sputtering cvd Chemical Vapor Deposition (CVD) solution Solution-Based Methods spin_coating Spin Coating solution->spin_coating spray_pyrolysis Spray Pyrolysis solution->spray_pyrolysis sol_gel Sol-Gel / Dip Coating solution->sol_gel

References

Application Note & Protocol: Single Crystal Growth of Lead Iodate (Pb(IO₃)₂) by Gel Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lead(II) iodate (B108269), Pb(IO₃)₂, is a material of interest due to the electro-optical and non-linear optical (NLO) properties exhibited by many iodate compounds.[1] These properties are largely attributed to the electronic structure of the iodate (IO₃)⁻ anion.[1] However, the growth of high-quality single crystals of lead iodate presents a significant challenge. Like many iodate compounds, it is sparingly soluble in water and is prone to decomposition before reaching its melting point.[1][2] Consequently, conventional crystal growth techniques such as slow evaporation from solution or melt growth methods (e.g., Bridgman or Czochralski) are not suitable.[1][2]

The gel diffusion method provides a robust alternative for growing single crystals of such water-insoluble compounds at ambient temperatures.[1] This technique relies on the slow, controlled diffusion of reactants through a hydrogel matrix, typically silica (B1680970) gel. The gel medium suppresses convection, ensuring that mass transport is diffusion-controlled, which facilitates the growth of well-ordered, strain-free single crystals.[1] This document provides a detailed protocol for the single diffusion gel technique to grow this compound single crystals.

Quantitative Data Summary

The physical and structural properties of this compound single crystals grown via the gel diffusion method are summarized in the table below.

PropertyValueReference
Chemical Formula Pb(IO₃)₂[3]
Molecular Weight 557 g/mol [3]
Crystal System Orthorhombic[1][2]
Lattice Parameters a = 6.09 Å, b = 16.68 Å, c = 5.58 Å[1]
Appearance White, star-shaped, opaque, brittle crystals[1][4]
Typical Crystal Size ~7 x 7 x 4 mm[1]
Density 6.5 g/mL at 25°C[4]
Thermal Stability Stable up to 300°C[1]
Decomposition Onset Begins above 300°C, with a major stage from 300-715°C[1]

Experimental Protocol: Single Diffusion Gel Growth

This protocol details the single diffusion method for growing this compound crystals at room temperature. The process involves preparing a silica gel in a test tube, which acts as the growth medium. One reactant is incorporated into the gel, and the other is carefully added on top, allowing it to diffuse into the gel and react to form the crystals.

Materials and Equipment:

  • Chemicals:

  • Equipment:

    • Glass test tubes (e.g., 15 cm length, 2.5 cm diameter)

    • Beakers

    • Pipettes

    • Stirring rods

    • pH meter or pH indicator strips

    • Cotton plugs

    • Safety goggles, gloves, and lab coat

Methodology:

  • Gel Preparation: a. Prepare the gel by adding a sodium metasilicate solution dropwise into a 2N acetic acid solution with constant stirring.[2] b. Continuously monitor the pH of the mixture. Stop adding the sodium metasilicate solution once the pH of the mixture reaches a value between 4.1 and 4.4.[2] c. To incorporate one of the reactants, dissolve lead nitrate in the acidic solution before adding the sodium metasilicate. The final concentration of lead nitrate in the gel should be optimized (e.g., start with 1 M). d. Immediately transfer the final mixture into clean glass test tubes.[2] e. Seal the mouth of the test tubes with cotton plugs to prevent contamination from dust and other impurities.[2]

  • Gel Setting and Aging: a. Place the test tubes in a rack and leave them undisturbed at a constant room temperature (approx. 30°C) to allow the gel to set.[1][2] b. The gel setting process can take up to 10 days.[2] c. After the gel has fully set, allow it to age for an additional 2 days to ensure its structural integrity.[2]

  • Crystal Growth: a. Prepare a solution of the outer reactant, potassium iodate (e.g., 1 M concentration), in double distilled water. b. Carefully pour the potassium iodate solution over the surface of the set gel using a pipette.[1] Ensure the solution is added slowly along the inner wall of the test tube to avoid disturbing the gel surface. c. The potassium iodate will begin to diffuse into the gel matrix and react with the lead nitrate present within the gel. The chemical reaction is as follows: Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)[1] d. Nucleation of this compound crystals should become visible within the gel, typically within 24 hours of adding the supernatant solution.[1]

  • Observation and Harvesting: a. Keep the test tubes in a vibration-free location at a constant temperature and observe the crystal growth over several days to weeks. b. Once the crystals have reached the desired size and growth appears to have ceased, they can be harvested. c. Carefully remove the crystals from the gel. d. Wash the harvested crystals gently with double distilled water to remove any adhering gel, followed by a final rinse with acetone to facilitate drying.[2] e. Allow the crystals to air dry completely.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the single crystal growth process for this compound using the gel diffusion technique.

G prep Step 1: Gel Preparation details1 Mix Sodium Metasilicate into Lead Nitrate + Acetic Acid Solution (Target pH: 4.1 - 4.4) prep->details1 setting Step 2: Gel Setting & Aging prep->setting details2 Pour into test tubes. Set for ~10 days, then age for 2 days at constant room temperature. setting->details2 growth Step 3: Crystal Growth Initiation setting->growth details3 Carefully add Potassium Iodate (KIO₃) solution as supernatant layer. growth->details3 diffusion Step 4: Diffusion & Reaction growth->diffusion details4 KIO₃ diffuses into the gel matrix and reacts with Pb(NO₃)₂. Nucleation occurs within ~24 hours. diffusion->details4 harvest Step 5: Crystal Harvesting diffusion->harvest details5 Remove crystals from gel. Wash with distilled water and acetone. Air dry. harvest->details5

Caption: Workflow for this compound crystal growth via the single diffusion gel method.

References

Application Notes and Protocols: Electrochemical Sensing of Lead and Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical sensors offer a powerful platform for the detection of various analytes due to their high sensitivity, selectivity, rapid response, and potential for miniaturization. While the direct application of lead iodate (B108269) as a primary sensing material in electrochemical sensors is not extensively documented in current literature, the principles and methodologies for the electrochemical detection of its constituent ions, lead (Pb²⁺) and iodate (IO₃⁻), are well-established. These ions are of significant interest in environmental monitoring, food safety, and biomedical research.

This document provides detailed application notes and protocols for the electrochemical detection of lead and iodate ions. The information is compiled from recent scientific literature and is intended to guide researchers in developing and utilizing electrochemical sensors for these analytes.

Part 1: Electrochemical Sensors for Lead (Pb²⁺) Detection

Lead is a toxic heavy metal, and its detection is crucial for public health and safety. Electrochemical methods, particularly stripping voltammetry, are highly effective for trace lead analysis.

Signaling Pathway for Lead Detection

The most common electrochemical method for lead detection is Anodic Stripping Voltammetry (ASV). This technique involves two steps:

  • Preconcentration Step: A negative potential is applied to the working electrode to reduce Pb²⁺ ions from the solution and deposit them onto the electrode surface as metallic lead (Pb⁰).

  • Stripping Step: The potential is then scanned in the positive direction, causing the deposited lead to be oxidized (stripped) back into the solution as Pb²⁺. This stripping process generates a current peak that is proportional to the concentration of lead in the sample.

G cluster_preconcentration Preconcentration Step cluster_stripping Stripping Step Pb2_solution Pb²⁺ in Solution Electrode_surface Working Electrode Surface Pb2_solution->Electrode_surface Reduction at negative potential Pb0_deposited Pb⁰ Deposited on Electrode Electrode_surface->Pb0_deposited Pb0_stripped Pb⁰ on Electrode Pb2_stripped Pb²⁺ back in Solution Pb0_stripped->Pb2_stripped Oxidation during positive potential scan Current_peak Current Peak Measurement Pb2_stripped->Current_peak Proportional to concentration

Figure 1: Signaling pathway for Anodic Stripping Voltammetry (ASV) detection of lead ions.
Quantitative Data for Lead Sensors

The performance of various electrochemical sensors for lead detection is summarized in the table below.

Electrode ModificationAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Bismuth Oxide NanoparticlesSquare Wave Anodic Stripping Voltammetry (SWASV)Not Specified0.79 µg/L[1]
Copper FoilAnodic Stripping Voltammetry (ASV)Not Specified0.2 ppb (0.2 µg/L)[2]
Gold Nanoparticles-CD-GS NanocompositeNot Specified40 - 1200 µg/LNot Specified[3]
Zinc/Iron Layered Double Hydroxide and PolyanilineDifferential Pulse Voltammetry (DPV)Not Specified167.8 nM[4]
Biochar of Spent Coffee Grounds with TiO₂ NanoparticlesNot Specified1 pM – 10 µM0.6268 pM[5]
Gold Nanoparticles/Polypyrrole Composite with AptamerDifferential Pulse Voltammetry (DPV)0.5–10 nMNot Specified[6]
Experimental Protocol: Fabrication and Use of a Modified Carbon Paste Electrode for Lead Detection

This protocol is a generalized procedure based on common practices in the literature for preparing modified electrodes for lead detection.

Materials:

  • Graphite (B72142) powder

  • Mineral oil (Nujol)

  • Modifying material (e.g., Zinc/Iron Layered Double Hydroxide and Polyaniline composite)[4]

  • Glassy carbon electrode (GCE) or a holder for the carbon paste

  • 0.1 M HNO₃ (supporting electrolyte)

  • Lead standard solutions

  • Potentiostat

Procedure:

  • Preparation of the Modified Carbon Paste:

    • Thoroughly mix a specific ratio of graphite powder and the modifying material (e.g., 70:30 w/w).

    • Add a small amount of mineral oil to the mixture and blend until a uniform, thick paste is formed.

  • Electrode Fabrication:

    • Pack the prepared paste firmly into the electrode holder.

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper.

  • Electrochemical Measurement (DPV):

    • Place the modified carbon paste electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing the supporting electrolyte (0.1 M HNO₃, pH 2).[4]

    • Add a known concentration of the lead standard solution to the cell.

    • Apply a deposition potential of -0.8 V for a specified time (e.g., 120 seconds) while stirring the solution.[4]

    • Stop the stirring and allow the solution to become quiescent.

    • Scan the potential from -0.8 V to 0.1 V using DPV and record the voltammogram.[4]

    • The peak current at the characteristic potential for lead oxidation is proportional to its concentration.

G cluster_fabrication Electrode Fabrication cluster_measurement Electrochemical Measurement Mix Mix Graphite, Modifier, and Mineral Oil Pack Pack Paste into Electrode Holder Mix->Pack Smooth Smooth Electrode Surface Pack->Smooth Setup Set up 3-Electrode Cell with Supporting Electrolyte Add_Sample Add Lead Sample Setup->Add_Sample Preconcentrate Apply Deposition Potential with Stirring Add_Sample->Preconcentrate Equilibrate Stop Stirring (Quiescent Solution) Preconcentrate->Equilibrate Scan Perform DPV Scan Equilibrate->Scan Analyze Analyze Peak Current Scan->Analyze G IO3_solution IO₃⁻ in Solution Modified_Electrode Modified Electrode Surface IO3_solution->Modified_Electrode Reduction Electrocatalytic Reduction Modified_Electrode->Reduction Applied Potential I_minus_I2 I⁻ or I₂ Formation Reduction->I_minus_I2 Current_Measurement Cathodic Current Measurement I_minus_I2->Current_Measurement Proportional to IO₃⁻ Concentration G cluster_modification Electrode Modification cluster_analysis Flow Injection Analysis Clean_Au Clean Gold Electrode MPPS_layer Form MPPS Monolayer Clean_Au->MPPS_layer PDDA_layer Add PDDA Binding Layer MPPS_layer->PDDA_layer Mo6O19_layer Assemble (Bu₄N)₂Mo₆O₁₉ Active Layer PDDA_layer->Mo6O19_layer Setup_FIA Install Modified Electrode in FIA Flow Cell Pump_Carrier Pump Carrier Solution Setup_FIA->Pump_Carrier Inject_Sample Inject Iodate Sample Pump_Carrier->Inject_Sample Detect Amperometric Detection at Constant Potential Inject_Sample->Detect Analyze_Peak Analyze Current Peak Detect->Analyze_Peak

References

Application of Lead Iodate in Batteries: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) iodate (B108269) (Pb(IO₃)₂) is a chemical compound with the formula Pb(IO₃)₂.[1] While direct applications of lead iodate in battery technologies are not extensively documented in existing literature, its properties as a metal iodate suggest potential as a high oxidation state cathode material. This document provides a prospective analysis of its application, drawing parallels from research on other iodate-based cathodes and outlining protocols for its evaluation.

Theoretical Potential of this compound in Batteries

This compound's potential as a battery material stems from the high oxidation state of iodine (+5), which could enable multi-electron transfer reactions, leading to high specific capacities. The compound is a dense white powder, and its electrochemical properties would be the primary determinant of its suitability.[1] Research into other metal iodates for aqueous battery systems has highlighted their potential for high energy density.[2]

Properties of Lead(II) Iodate

A summary of the key physical properties of lead(II) iodate is presented below.

PropertyValue
Chemical Formula Pb(IO₃)₂
Molar Mass 557.01 g/mol
Appearance White crystal powder
Density 6.5 g/cm³ at 25 °C
Melting Point 300 °C (decomposes)
Crystal Structure Orthorhombic

Prospective Application in Aqueous Batteries

Drawing insights from a study on iodate-based high oxidation state cathodes for aqueous battery systems, a hypothetical application of this compound can be envisioned.[2] The study demonstrated the feasibility of using iodate as a cathode material, leveraging the I⁵⁺/I⁻ redox couple.

Hypothetical Performance Data

The following table extrapolates potential performance metrics for a hypothetical this compound-based aqueous battery, based on the performance of other iodate cathodes.[2]

ParameterProjected ValueNotes
Theoretical Capacity ~193 mAh/gBased on a 6-electron transfer process (I⁵⁺ to I⁻).
Discharge Voltage 1.0 - 1.5 V vs. Zn/Zn²⁺Typical range for aqueous iodate-based cathodes.
Energy Density Potentially >200 Wh/kgDependent on achieving high practical capacity and cell voltage.
Cyclability To be determinedA key challenge would be managing the dissolution of intermediates.

Experimental Protocols

The following are proposed methodologies for the synthesis, characterization, and electrochemical testing of this compound as a battery cathode material. These protocols are based on standard practices in battery research and findings from studies on other metal iodates.[3]

Synthesis of this compound Powder

A straightforward precipitation method can be used for the synthesis of this compound.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.2 M solution of potassium iodate in deionized water.

  • Slowly add the lead(II) nitrate solution to the potassium iodate solution while stirring continuously.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 1 hour to ensure complete reaction.

  • Filter the precipitate and wash it several times with deionized water to remove any unreacted salts.

  • Dry the resulting this compound powder in a vacuum oven at 80°C for 12 hours.

Cathode Preparation

Materials:

  • Synthesized this compound powder

  • Carbon black (as conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Titanium foil (current collector)

Procedure:

  • Mix the this compound powder, carbon black, and PVDF binder in a weight ratio of 80:10:10.

  • Add a few drops of NMP solvent and grind the mixture in a mortar and pestle to form a homogeneous slurry.

  • Coat the slurry onto a piece of titanium foil using a doctor blade.

  • Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

  • Cut the dried electrode into circular discs for coin cell assembly.

Coin Cell Assembly and Electrochemical Testing

Materials:

  • Prepared this compound cathode

  • Zinc foil (anode)

  • Glass fiber separator

  • Aqueous electrolyte (e.g., 1 M ZnSO₄)

  • CR2032 coin cell components

Procedure:

  • Assemble a CR2032 coin cell in an argon-filled glovebox.

  • The cell consists of the this compound cathode, a glass fiber separator soaked in the aqueous electrolyte, and a zinc foil anode.

  • Perform electrochemical tests using a battery cycler.

    • Cyclic Voltammetry (CV): To identify the redox peaks and electrochemical reaction window.

    • Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, voltage profile, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and charge transfer kinetics.

Visualizing the Workflow and Reaction Pathway

Experimental Workflow for this compound Battery Evaluation

G cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Pb(NO₃)₂ Solution s3 Precipitation s1->s3 s2 KIO₃ Solution s2->s3 s4 Filtration & Washing s3->s4 s5 Drying s4->s5 s6 This compound Powder s5->s6 e1 Mixing (Pb(IO₃)₂, C, PVDF) s6->e1 e2 Slurry Formation (NMP) e1->e2 e3 Coating on Ti Foil e2->e3 e4 Drying e3->e4 e5 Cathode Disc e4->e5 t1 Coin Cell Assembly e5->t1 t2 Cyclic Voltammetry t1->t2 t3 Galvanostatic Cycling t1->t3 t4 Electrochemical Impedance Spectroscopy t1->t4 t5 Performance Analysis t2->t5 t3->t5 t4->t5

Caption: Experimental workflow for evaluating this compound as a battery cathode material.

Proposed Redox Pathway

G PbIO3 Pb(IO₃)₂ I_intermediate Intermediate Iodine Species PbIO3->I_intermediate + 6e⁻ (Discharge) I_intermediate->PbIO3 PbI2 PbI₂ I_intermediate->PbI2 PbI2->I_intermediate - 6e⁻ (Charge)

Caption: Proposed redox pathway for a this compound cathode.

Conclusion and Future Outlook

While the direct application of this compound in batteries remains an unexplored area, its properties as a high oxidation state material warrant investigation. The protocols and prospective analysis provided here offer a foundational framework for researchers to explore its potential. Key challenges to address will include managing the solubility of any intermediate iodine species in the electrolyte to ensure good cycling stability and understanding the detailed electrochemical reaction mechanism. Further research in this area could open new avenues for the development of high-energy-density aqueous batteries.

References

Application Notes and Protocols for Radioactive Iodine Capture Using Lead-Based Sorbents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective capture of radioactive iodine isotopes, particularly Iodine-129 (a long-lived fission product) and Iodine-131 (a short-lived, high-activity isotope), is a critical challenge in nuclear waste management and environmental remediation.[1][2] These isotopes are volatile and can disperse easily in the environment, posing significant health risks.[3] While various materials are being investigated for iodine capture, lead-based sorbents have demonstrated high efficacy, primarily through the chemical sequestration of iodine into a stable, insoluble lead iodide (PbI₂) form.[4][5]

This document provides detailed application notes and protocols for the use of a lead-vanadate composite material for the capture of gaseous radioactive iodine. While the user's query specified "lead iodate (B108269)," a thorough literature review did not yield significant evidence of lead iodate being used as a primary sorbent for iodine capture. However, the lead-vanadate system, which effectively traps iodine as lead iodide, is a well-documented and relevant lead-based technology for this application.[4][5] The protocols and data presented herein are based on published research and are intended for researchers, scientists, and professionals in drug development and radioactive waste management.

Data Presentation

The performance of lead-based sorbents is influenced by their composition and processing conditions. The following table summarizes the quantitative data on the iodine sorption capacity of a lead-vanadate sorbent at different calcination temperatures.

Sorbent MaterialCalcination Temperature (°C)Iodine Sorption Capacity (mg·g⁻¹)Final Iodine FormReference
Lead-Vanadate BeadsNot calcined0-[4]
Lead-Vanadate Beads22020PbI₂[4]
Lead-Vanadate Beads290155PbI₂[4]
Lead-Vanadate Beads350120PbI₂[4]
Lead-Vanadate Beads40055PbI₂[4]
Lead-Vanadate Beads45085PbI₂[4]
Lead-Vanadate Beads50045PbI₂[4]

Experimental Protocols

Protocol 1: Synthesis of Lead-Vanadate Sorbent Beads

This protocol describes the synthesis of millimeter-sized lead-vanadate beads using an alginic acid templating method.[4][5]

Materials:

Equipment:

  • Magnetic stirrer

  • Peristaltic pump

  • Beakers

  • Stir bars

  • Drying oven

  • Tube furnace

Procedure:

  • Preparation of Suspension 1:

    • Prepare a 250 mL aqueous suspension containing 6 wt% of a mixture of lead vanadate phosphate and lead sulfide (molar ratio 2:1).

    • Gradually add alginic acid sodium salt to the suspension until a concentration of 2 wt% is reached.

    • Stir the suspension at room temperature for 4 hours using a magnetic stirrer.[4]

  • Preparation of Solution 2:

    • Prepare a 250 mL aqueous solution of lead (II) nitrate at a concentration of 0.27 mol·L⁻¹.

    • Stir the solution for 4 hours at room temperature.[4]

  • Formation of Beads:

    • Transfer Suspension 1 into the lead nitrate solution (Solution 2) dropwise using a peristaltic pump. This will form solid beads of approximately 2 mm in diameter.

  • Washing and Drying:

    • Collect the formed beads and wash them thoroughly with deionized water.

    • Dry the beads in an oven at a controlled temperature.

  • Calcination:

    • Calcine the dried beads in a tube furnace at a selected temperature (e.g., 290°C or 350°C) to remove the alginic acid template. The calcination temperature is a critical parameter affecting the sorption capacity.[4]

Protocol 2: Gaseous Iodine Capture Experiment (Static Conditions)

This protocol details the procedure for evaluating the iodine capture capacity of the synthesized lead-vanadate sorbent beads under static conditions.[4]

Materials:

  • Synthesized lead-vanadate sorbent beads

  • Solid iodine (I₂)

  • Hermetic perfluoroalkoxy jar

Equipment:

  • Analytical balance

  • Oven

Procedure:

  • Sorbent Preparation:

    • Weigh a known mass of the calcined lead-vanadate sorbent beads and place them in the hermetic jar.

  • Iodine Exposure:

    • Place a known mass of solid iodine at the bottom of the jar, ensuring it is not in direct contact with the sorbent.

    • Seal the jar to create a closed system.

  • Sorption Process:

    • Heat the sealed jar in an oven at 60°C to allow the iodine to sublimate and interact with the sorbent.

    • Maintain the temperature for a sufficient duration to ensure equilibrium is reached.

  • Measurement of Sorption Capacity:

    • After cooling, carefully remove the sorbent beads and weigh them.

    • The iodine sorption capacity (Qe) in mg·g⁻¹ is calculated using the following formula: Qe = (m_final - m_initial) / m_initial * 1000 where:

      • m_final is the mass of the sorbent after iodine exposure (g)

      • m_initial is the initial mass of the sorbent (g)

  • Analysis of Physisorbed Iodine (Optional):

    • To quantify the amount of physically adsorbed iodine, heat the iodine-loaded sorbent in an oven at 150°C for 1 hour.[4]

    • The mass loss during this heating step corresponds to the amount of physisorbed iodine.[4]

Visualizations

Experimental Workflow for Sorbent Synthesis and Iodine Capture

G cluster_synthesis Sorbent Synthesis cluster_capture Iodine Capture prep_susp1 Prepare Suspension 1 (PbVP + PbS + Alginic Acid) dripping Drip Suspension 1 into Solution 2 prep_susp1->dripping prep_sol2 Prepare Solution 2 (Lead Nitrate) prep_sol2->dripping bead_formation Formation of Sorbent Beads dripping->bead_formation wash_dry Wash and Dry Beads bead_formation->wash_dry calcination Calcine Beads (e.g., 290°C) wash_dry->calcination load_sorbent Load Sorbent into Jar calcination->load_sorbent Synthesized Sorbent seal_heat Seal Jar and Heat (60°C) load_sorbent->seal_heat add_iodine Add Solid Iodine add_iodine->seal_heat sorption Gaseous Iodine Sorption seal_heat->sorption measure_capacity Measure Sorption Capacity sorption->measure_capacity G I2_gas Gaseous Iodine (I₂) PbI2 Lead Iodide (PbI₂) (Stable Product) I2_gas->PbI2 Reacts with PbS Lead Sulfide (PbS) in Sorbent PbS->PbI2 Forms S Sulfur (S) PbS->S Releases

References

Application Notes and Protocols for Solution-Based Synthesis of Lead Iodate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead iodate (B108269), Pb(IO₃)₂, is an inorganic compound notable for its potential applications in various scientific and technological fields. Its crystals exhibit properties that are of interest for nonlinear optics (NLO) and as precursor materials in the synthesis of other advanced materials. This document provides detailed application notes and experimental protocols for the solution-based synthesis of lead iodate crystals, primarily focusing on the single diffusion gel method, which is well-suited for growing crystals of compounds that are sparingly soluble in water and decompose at temperatures below their melting point.[1][2]

Applications

This compound crystals are investigated for their nonlinear optical (NLO) properties.[1] Compounds from the iodate family are known for their high effective nonlinear coefficients, significant laser damage thresholds, and excellent optical quality.[2] Additionally, this compound is utilized in the volumetric analysis to determine the lead content in ores.

Data Presentation: Synthesis Parameters and Crystal Properties

The following table summarizes the key experimental parameters for the synthesis of this compound crystals via the single diffusion gel method and the resulting crystal characteristics as determined by X-ray diffraction (XRD).

ParameterValue / DescriptionReference
Synthesis Method Single Diffusion Gel Technique[1]
Reactants
Lead SourceLead Acetate (B1210297) (1N solution)[1]
Iodate SourcePotassium Iodate[1]
Gel MediumSodium Metasilicate (B1246114) solution[1]
AcidificationAcetic Acid (2N solution)[1]
Gel Preparation
pH of Gel Mixture4.1 - 4.4[1]
Gel Setting TimeApproximately 10 days[1]
Gel Aging Time2 days[1]
Crystal Growth
Growth TemperatureRoom Temperature[1]
Growth ObservationDaily[1]
Resulting Crystal Properties
Crystal SystemOrthorhombic[1][2]
Lattice Parameters (a)16.70 Å[2]
Lattice Parameters (b)5.578 Å[2]
Lattice Parameters (c)6.083 Å[2]
Thermal StabilityStructurally stable up to 283 °C[2]
Optical Band Gap2.24 eV[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound crystals using the single diffusion gel technique.

Materials and Reagents
  • Lead Acetate (Pb(CH₃COO)₂)

  • Potassium Iodate (KIO₃)

  • Sodium Metasilicate (Na₂SiO₃)

  • Acetic Acid (CH₃COOH)

  • Distilled Water

  • Acetone (B3395972)

Equipment
  • Glass test tubes (15 cm length, 2.5 cm diameter)

  • Beakers

  • Pipettes

  • Stirring rods

  • pH meter or pH indicator strips

  • Cotton plugs

Protocol for Single Diffusion Gel Synthesis
  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in distilled water.

    • In a separate beaker, prepare a 2N solution of acetic acid.

    • Slowly add the sodium metasilicate solution to the acetic acid solution drop by drop while constantly stirring.

    • Monitor the pH of the mixture and continue adding the sodium metasilicate solution until a pH of 4.1 to 4.4 is achieved.[1]

    • Transfer the resulting mixture into clean test tubes.[1]

    • Cover the mouth of the test tubes with cotton plugs to prevent contamination from dust and other impurities.[1]

  • Gel Setting and Aging:

    • Allow the gel to set at room temperature for approximately 10 days.[1]

    • After the gel has set, let it age for an additional 2 days to ensure its stability.[1]

  • Addition of Reactant:

    • Prepare a 1N solution of lead acetate in distilled water.

    • Carefully and slowly pour 5 mL of the lead acetate solution over the surface of the set and aged gel in each test tube.[1] Ensure that the gel surface is not disturbed during this process.

  • Crystal Growth and Harvesting:

    • The reaction between the lead acetate diffusing through the gel and the iodate ions (from potassium iodate, which is to be incorporated into the gel or added as a top layer in a double diffusion setup, though the cited protocol implies a single diffusion of lead acetate into an iodate-containing gel) will lead to the formation of this compound crystals.

    • Allow the crystals to grow at room temperature. The growth can be observed on a daily basis.[1]

    • Once the crystal growth is complete, carefully remove the crystals from the gel.

    • Wash the harvested crystals with double-distilled water and then with acetone to remove any residual gel and impurities.[1]

    • Allow the crystals to dry under ambient conditions, avoiding direct harsh light.[1]

Visualizations

Experimental Workflow for this compound Crystal Synthesis

The following diagram illustrates the step-by-step workflow for the solution-based synthesis of this compound crystals via the single diffusion gel method.

G cluster_prep Precursor & Gel Preparation cluster_growth Crystal Growth cluster_post Post-Processing & Characterization prep_Na2SiO3 Prepare Sodium Metasilicate Solution mix_gel Mix Solutions to form Gel (pH 4.1-4.4) prep_Na2SiO3->mix_gel prep_CH3COOH Prepare 2N Acetic Acid Solution prep_CH3COOH->mix_gel set_gel Gel Setting (~10 days) mix_gel->set_gel prep_Pb_acet Prepare 1N Lead Acetate Solution add_reactant Add Lead Acetate Solution to Gel prep_Pb_acet->add_reactant age_gel Gel Aging (2 days) set_gel->age_gel age_gel->add_reactant grow_crystals Crystal Growth at Room Temperature add_reactant->grow_crystals harvest Harvest Crystals from Gel grow_crystals->harvest wash Wash with Distilled Water & Acetone harvest->wash dry Dry Crystals wash->dry characterize Characterization (XRD, etc.) dry->characterize

Caption: Workflow for the synthesis of this compound crystals.

References

Application Notes and Protocols for the Determination of Lead in Ores using Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of lead content in various ores is a critical process in mining and metallurgy. One established chemical method involves the use of lead(II) iodate (B108269) (Pb(IO₃)₂) for the volumetric analysis of lead. This method is based on the precipitation of lead ions as lead iodate, which is then quantified through titration. The procedure typically begins with the dissolution of the ore sample, followed by a series of precipitation and separation steps to isolate the lead from other metallic components.

The primary ore of lead is galena (lead sulfide, PbS), which often contains other elements like zinc, copper, and iron.[1] The protocol is designed to selectively separate lead, often by first precipitating it as lead sulfate (B86663), which is then converted to a soluble form before the final precipitation as this compound.[2]

Application Notes

2.1 Principle

The core of this analytical method is the quantitative precipitation of lead(II) ions as lead(II) iodate by the addition of a soluble iodate salt, typically potassium iodate (KIO₃).[2] The this compound precipitate can then be used in a volumetric determination. A common approach is to dissolve the precipitate in acid, add potassium iodide (KI), and then titrate the iodine liberated in the reaction with a standardized solution of sodium thiosulfate (B1220275).[3]

2.2 Applicability

This method is particularly suitable for the analysis of lead in various ores, including:

  • Sulfide ores: such as Galena (PbS).[1][4]

  • Carbonate ores: such as Cerussite (PbCO₃).[1]

  • Sulfate ores: such as Anglesite (PbSO₄).[1]

The initial sample preparation steps, specifically the acid digestion, must be adapted to the specific mineralogy of the ore to ensure complete dissolution of the lead-containing phases.

2.3 Interferences

Several elements commonly found in lead ores can interfere with the analysis. Key interfering ions and mitigation strategies include:

  • Iron (Fe³⁺): Iron(III) can oxidize iodide ions, leading to erroneously high results in the final titration.[5] This interference can be managed by complexing the iron ions, for instance, by adding phosphoric acid to form a stable iron(III) phosphate (B84403) complex, which does not react with iodide under the titration conditions.[5]

  • Bismuth, Silver, and Mercury: These metals can also form insoluble iodates and may co-precipitate with this compound if not removed beforehand. The initial precipitation of lead as lead sulfate provides an effective separation from many of these interfering ions.

  • Calcium, Strontium, and Barium: These alkaline earth metals can form insoluble sulfates. If the initial separation step involves precipitating lead as lead sulfate, these elements can interfere.

2.4 Advantages and Limitations

  • Advantages:

    • It is a classic wet chemistry method that does not require sophisticated instrumentation like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP).

    • When performed carefully, it can yield accurate and reproducible results.

  • Limitations:

    • The method is labor-intensive and requires skilled analytical technique.

    • It is susceptible to interferences that must be carefully managed.

    • The procedure can be time-consuming compared to modern instrumental techniques.

Experimental Protocols

The following protocols describe a general procedure for the determination of lead in a galena ore sample. Adjustments may be necessary depending on the specific composition of the ore.

3.1 Reagents

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Ammonium (B1175870) Acetate solution

  • Potassium Iodate (KIO₃) solution

  • Potassium Iodide (KI)

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Chloroform (optional, as an indicator aid)[2]

3.2 Protocol 1: Determination via Lead Sulfate Intermediate

This is a common and robust procedure involving an initial separation of lead as lead sulfate.

  • Sample Digestion:

    • Accurately weigh approximately 1 gram of the finely powdered ore into a 250 mL beaker.[3]

    • Add about 10 mL of concentrated hydrochloric acid and digest on a hot plate to expel most of the hydrogen sulfide.[3]

    • Carefully add 5 mL of concentrated nitric acid and continue heating to dissolve the lead.[3] Evaporate the solution to a small volume (around 7 mL).[3]

  • Precipitation of Lead Sulfate:

    • Cool the solution and cautiously add 5-10 mL of dilute sulfuric acid.

    • Allow the mixture to stand until the white precipitate of lead sulfate (PbSO₄) settles completely.[1]

    • Decant the supernatant liquid through a filter paper, being careful to retain the precipitate in the beaker.

    • Wash the precipitate with a small amount of cold, very dilute sulfuric acid, followed by a final wash with cold water to remove the excess acid.[1]

  • Conversion to this compound:

    • Dissolve the lead sulfate precipitate by adding a hot solution of ammonium acetate. This converts the insoluble lead sulfate into soluble lead acetate.[1]

    • Heat the solution to boiling.

    • To the hot solution, add a known excess of potassium iodate (KIO₃) solution to precipitate lead as lead(II) iodate (Pb(IO₃)₂), which is a heavy white powder.[2]

    • Allow the precipitate to cool and settle completely.

  • Volumetric Titration:

    • Filter the this compound precipitate and wash it thoroughly with cold water to remove excess potassium iodate.

    • Transfer the precipitate and filter paper to an Erlenmeyer flask.

    • Add water and an excess of potassium iodide (KI) crystals.

    • Acidify the solution with hydrochloric acid. The iodate from the precipitate will react with the excess iodide in the acidic solution to liberate iodine (I₂).

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution turns a pale yellow.

    • Add a few drops of starch indicator, which will turn the solution deep blue.

    • Continue the titration dropwise until the blue color disappears. This is the endpoint. Chloroform can also be used to help visualize the endpoint.[2]

3.3 Chemical Reactions

The key chemical reactions involved in the volumetric titration step are:

  • Liberation of Iodine: Pb(IO₃)₂(s) + 10I⁻(aq) + 12H⁺(aq) → Pb²⁺(aq) + 6I₂(aq) + 6H₂O(l)

  • Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Data Presentation

While specific quantitative data for the this compound method in ores is not abundant in the provided search results, data from a study on lead determination in drinking water can illustrate the method's recovery efficiency. The following table summarizes recovery data for a proposed iodometric procedure compared to a standard USEPA method, particularly in the presence of challenging lead species like PbO₂.[6]

Sample TypePbO₂ Concentration (mg Pb/L)Proposed Iodide Method Recovery (%)[6]USEPA Method 200.8 Recovery (%)[6]
Low PbO₂0.018 - 0.07693 - 11286 - 103
High PbO₂0.089 - 1.31691 - 111Failed to meet 85-115% recovery

This data suggests that iodide-based methods can achieve high and satisfactory recoveries, even in complex matrices where standard methods might fail.[6]

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the overall workflow for the determination of lead in ores using the this compound method.

experimental_workflow cluster_prep Sample Preparation cluster_separation Lead Separation cluster_determination Lead Determination ore_sample Ore Sample digestion Acid Digestion (HCl, HNO₃) ore_sample->digestion pbs_precipitation Precipitation as Lead Sulfate (PbSO₄) digestion->pbs_precipitation Add H₂SO₄ filtration1 Filtration & Washing pbs_precipitation->filtration1 dissolution Dissolution of PbSO₄ (Ammonium Acetate) filtration1->dissolution pbi_precipitation Precipitation as This compound (Pb(IO₃)₂) dissolution->pbi_precipitation Add KIO₃ filtration2 Filtration & Washing pbi_precipitation->filtration2 titration Iodometric Titration (KI, Na₂S₂O₃) filtration2->titration calculation Calculate % Lead titration->calculation

Workflow for lead determination in ores.

5.2 Key Chemical Reactions

This diagram outlines the logical sequence of the main chemical reactions involved in the process after the initial ore digestion.

chemical_reactions pb_ion Pb²⁺ (aq) (from dissolved ore) pbso4 PbSO₄ (s) (Insoluble Precipitate) pb_ion->pbso4 + H₂SO₄ pb_acetate Pb(CH₃COO)₂ (aq) (Soluble Complex) pbso4->pb_acetate + Ammonium Acetate pb_iodate Pb(IO₃)₂ (s) (Insoluble Precipitate) pb_acetate->pb_iodate + KIO₃ titration I₂ (aq) (Liberated Iodine for Titration) pb_iodate->titration + KI, H⁺

Sequence of key chemical transformations.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrothermal synthesis of lead iodate (B108269) (Pb(IO₃)₂), a compound with applications in various scientific fields. The hydrothermal method offers a reliable route to produce crystalline lead iodate with controlled morphology.

Introduction

This compound (Pb(IO₃)₂) is an inorganic compound that exists as a heavy white powder.[1] It has garnered interest for its potential applications, including its use in the volumetric determination of lead in ore samples.[1] The hydrothermal synthesis technique is a versatile method for producing a wide range of crystalline materials from aqueous solutions under high temperature and pressure. This method is particularly advantageous for the synthesis of materials that are insoluble or have high vapor pressures at their melting points. While the synthesis of a triclinic modification of this compound under hydrothermal conditions has been reported, detailed experimental protocols are not widely available. This document aims to provide a comprehensive guide based on established principles of hydrothermal synthesis for related metal iodates.

Experimental Protocols

The following protocols are based on general procedures for the hydrothermal synthesis of metal iodates and should be adapted and optimized for specific experimental setups and desired product characteristics.

Protocol 1: Hydrothermal Synthesis of this compound using Lead Nitrate (B79036) and Potassium Iodate

This protocol describes the synthesis of this compound from lead nitrate and potassium iodate precursors.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Laboratory oven or furnace with temperature control

  • Analytical balance

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of lead(II) nitrate. The concentration can be varied, but a starting point of 0.5 M is recommended.

    • Prepare an aqueous solution of potassium iodate. A 1:2 molar ratio of lead nitrate to potassium iodate is required for the stoichiometric reaction: Pb(NO₃)₂ + 2KIO₃ → Pb(IO₃)₂ + 2KNO₃. Therefore, a 1.0 M potassium iodate solution should be prepared.

  • Reaction Mixture:

    • In a beaker, slowly add the potassium iodate solution to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Hydrothermal Treatment:

    • Transfer the reaction mixture (precipitate and solution) into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated laboratory oven or furnace.

    • Heat the autoclave to a temperature in the range of 150-200°C. The optimal temperature will influence the crystal size and morphology and should be determined experimentally.

    • Maintain the temperature for a period of 12-24 hours. The reaction time is a critical parameter affecting crystal growth.

  • Cooling and Product Recovery:

    • After the designated reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave as the rapid pressure drop can be hazardous.

    • Once cooled, carefully open the autoclave in a well-ventilated fume hood.

    • Collect the solid product by filtration.

    • Wash the collected crystals several times with deionized water to remove any soluble impurities, such as potassium nitrate.

    • Finally, wash the product with ethanol (B145695) to facilitate drying.

  • Drying:

    • Dry the final product in a drying oven at 60-80°C for several hours until a constant weight is achieved.

Data Presentation:

The following table summarizes the key experimental parameters for this protocol. Researchers should systematically vary these parameters to optimize the synthesis for their specific needs.

ParameterRecommended RangeNotes
Precursors Lead(II) nitrate, Potassium iodateHigh purity reagents are recommended.
Molar Ratio (Pb:I) 1:2Stoichiometric ratio for Pb(IO₃)₂.
Concentration 0.1 - 1.0 MAffects nucleation and crystal growth rates.
Temperature 150 - 200 °CHigher temperatures generally lead to larger crystals.
Pressure AutogenousThe pressure will be determined by the temperature and the degree of filling of the autoclave.
Reaction Time 12 - 48 hoursLonger reaction times can promote the growth of larger, more well-defined crystals.
pH Neutral to slightly acidicThe initial pH of the precursor solutions can influence the final product.

Visualizations

Experimental Workflow

Hydrothermal_Synthesis_Workflow Experimental Workflow for Hydrothermal Synthesis of this compound A Prepare Precursor Solutions (Lead Nitrate & Potassium Iodate) B Mix Precursors to Form Precipitate A->B C Transfer to Autoclave B->C D Hydrothermal Treatment (Heating in Oven) C->D E Cooling to Room Temperature D->E F Product Recovery (Filtration & Washing) E->F G Drying of Final Product F->G H Characterization (XRD, SEM, etc.) G->H

Caption: A flowchart illustrating the key steps in the hydrothermal synthesis of this compound.

Parameter Influence on Product Characteristics

Parameter_Influence Influence of Synthesis Parameters on this compound Properties cluster_params Synthesis Parameters cluster_props Product Characteristics Temperature Temperature CrystalSize Crystal Size Temperature->CrystalSize Morphology Morphology Temperature->Morphology Time Reaction Time Time->CrystalSize Concentration Precursor Concentration Concentration->CrystalSize Yield Yield Concentration->Yield pH pH pH->Morphology Purity Purity pH->Purity

Caption: A diagram showing the relationships between key synthesis parameters and the resulting properties of the this compound product.

Characterization

To confirm the successful synthesis of this compound and to analyze its properties, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material. The expected crystal system for one polymorph of this compound is orthorhombic.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and shape of the this compound crystals.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the iodate group.

Safety Precautions

  • Lead compounds are toxic. Handle lead nitrate and the final this compound product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling powders.

  • Hydrothermal synthesis involves high temperatures and pressures. Use autoclaves that are in good condition and rated for the intended operating conditions. Always follow the manufacturer's instructions for the safe operation of the autoclave.

  • Allow the autoclave to cool completely before opening to avoid rapid depressurization.

References

Application Notes and Protocols: Lead Iodate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) iodate (B108269), with the chemical formula Pb(IO₃)₂, is a heavy white powder known for its oxidizing properties, as indicated by its GHS classification.[1] It is sparingly soluble in water and can be synthesized via a precipitation reaction between a soluble lead(II) salt, such as lead nitrate (B79036), and an alkali metal iodate, like potassium iodate.[1] While the individual components—lead and iodate—are well-represented in a variety of oxidizing agents used in organic synthesis, a comprehensive review of scientific literature reveals a notable scarcity of applications for lead(II) iodate itself as a standard, go-to reagent for oxidative transformations of organic molecules.

This document aims to provide a detailed overview of the available information on lead iodate and to situate its potential reactivity within the context of more established lead- and iodine-based oxidants. Due to the limited direct literature on this compound's synthetic applications, this note will also cover related and more conventional methodologies that researchers may find to be effective alternatives.

Properties of Lead(II) Iodate

PropertyValueReference
Chemical Formula Pb(IO₃)₂[1]
Molar Mass 557.01 g/mol [1]
Appearance White crystalline powder[1]
Density 6.5 g/cm³[1]
Melting Point 300 °C (decomposes)[1]
Solubility in Water 3.61 x 10⁻⁵ M[1]
Hazards Oxidizer, Health Hazard, Environmental Hazard[1]

Synthesis of Lead(II) Iodate

A straightforward laboratory preparation of lead(II) iodate involves the precipitation reaction from aqueous solutions of lead nitrate and potassium iodate.

Protocol for the Synthesis of Lead(II) Iodate:

  • Preparation of Solutions: Prepare separate aqueous solutions of lead(II) nitrate (Pb(NO₃)₂) and potassium iodate (KIO₃).

  • Precipitation: Slowly add the potassium iodate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of lead(II) iodate will form immediately. For more precise precipitation, equivalent solutions can be added dropwise simultaneously to water at approximately 60 °C.[1]

  • Isolation: The precipitate can be isolated by vacuum filtration.

  • Washing: Wash the collected solid with deionized water to remove any soluble impurities.

  • Drying: Dry the purified lead(II) iodate in a desiccator or a low-temperature oven.

G Synthesis of Lead(II) Iodate Pb_NO3_2 Lead(II) Nitrate (Pb(NO₃)₂) Precipitation Precipitation Pb_NO3_2->Precipitation KIO3 Potassium Iodate (KIO₃) KIO3->Precipitation H2O Water (Solvent) H2O->Precipitation Pb_IO3_2 Lead(II) Iodate (Pb(IO₃)₂) (s) Precipitation->Pb_IO3_2 KNO3 Potassium Nitrate (KNO₃) (aq) Precipitation->KNO3

Figure 1. Schematic of Lead(II) Iodate Synthesis.

Oxidizing Applications in Organic Synthesis: A Contextual Overview

While direct applications of this compound are not well-documented, the oxidizing capabilities of related compounds are extensively reported.

Lead(IV) Acetate (B1210297) in Diol Cleavage

Lead(IV) acetate, Pb(OAc)₄, is a powerful oxidizing agent renowned for its ability to cleave 1,2-diols (vicinal glycols) into aldehydes or ketones. This reaction, known as the Criegee oxidation, proceeds through a cyclic intermediate.

G Mechanism of Diol Cleavage by Lead(IV) Acetate Diol Vicinal Diol R¹-CH(OH)-CH(OH)-R² Intermediate { Cyclic Lead(IV) Ester } Diol->Intermediate + Pb(OAc)₄ PbOAc4 Lead(IV) Acetate Pb(OAc)₄ Products { Aldehydes/Ketones | R¹-CHO + R²-CHO} Intermediate->Products Cleavage PbOAc2 Lead(II) Acetate Pb(OAc)₂ Intermediate->PbOAc2 Reduction

Figure 2. Criegee Oxidation of a Vicinal Diol.
Hypervalent Iodine Reagents in Sulfide (B99878) Oxidation

Hypervalent iodine compounds, such as iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA), are versatile and environmentally benign reagents for the selective oxidation of sulfides to sulfoxides.[2] These reactions often proceed with high efficiency in aqueous media, and the use of polymer-supported versions allows for easy recovery and recycling of the reagent.[2]

Table 1: Oxidation of Sulfides to Sulfoxides using Phenyliodine Diacetate (PIDA) in Water

Substrate (Sulfide)Product (Sulfoxide)Yield (%)Reference
ThioanisoleMethyl phenyl sulfoxide98[2]
Diphenyl sulfideDiphenyl sulfoxide99[2]
Dibenzyl sulfideDibenzyl sulfoxide95[2]
4-Chlorothioanisole4-Chlorophenyl methyl sulfoxide99[2]

General Protocol for Sulfide Oxidation with PIDA:

  • Reaction Setup: To a solution of the sulfide (1 mmol) in water, add potassium bromide (0.2 mmol) and phenyliodine diacetate (PIDA) (1.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide, which can be further purified by chromatography if necessary.

G Workflow for Sulfide to Sulfoxide Oxidation Start Start Setup Combine Sulfide, PIDA, and KBr in Water Start->Setup Stir Stir at Room Temperature Setup->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Dry, Concentrate, and Purify Workup->Purify End End (Pure Sulfoxide) Purify->End

Figure 3. Experimental Workflow for Sulfide Oxidation.

Potential for this compound in Organic Synthesis

The oxidizing potential of the iodate ion (IO₃⁻) is well-established, particularly in acidic media, where it can be reduced to iodine or iodide. It is plausible that this compound could function as an oxidant under specific conditions, potentially in heterogeneous reactions given its low solubility. The lead(II) ion could also play a role as a Lewis acid to activate substrates. However, without empirical data from the scientific literature, any proposed applications remain speculative.

Conclusion

For researchers and professionals in drug development and organic synthesis, it is crucial to rely on well-documented and reproducible methods. While lead(II) iodate is a known oxidizing agent, its application as a reagent in synthetic organic chemistry is not established in the literature. Scientists seeking to perform oxidative transformations are advised to consider established reagents such as lead(IV) acetate for diol cleavage or hypervalent iodine compounds for a wide range of other oxidations, including the conversion of sulfides to sulfoxides. These alternatives offer predictable reactivity, well-defined protocols, and a wealth of supporting literature.

References

Application Notes and Protocols: Lead Compounds in Glass Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lead Iodate (B108269) in Glass: Extensive review of scientific literature and patents indicates that lead(II) iodate (Pb(IO3)2) is not a common raw material for the manufacturing of glass. Its primary relevance to glass is in the field of analytical chemistry, specifically for the quantitative analysis of lead content in finished glass products. A notable method involves dissolving the lead-containing glass and precipitating the lead as lead iodate for gravimetric determination.[1][2]

The following application notes and protocols, therefore, focus on the well-established use of lead(II) oxide (PbO) in the production of lead glass, a material with significant applications in science and industry.

Application Notes: Lead(II) Oxide in Glass Manufacturing

Lead glass, often referred to as lead crystal, is a type of glass where lead(II) oxide (PbO) replaces the calcium oxide (CaO) found in typical soda-lime glasses.[3] The addition of PbO imparts several desirable properties to the glass, making it suitable for a range of specialized applications.

Key Properties and Applications:

The incorporation of lead oxide into the glass matrix results in materials with high density, high refractive index, and excellent radiation-shielding capabilities. These properties make lead glass invaluable in various fields:

  • Optical Components: The high refractive index and dispersion of lead glass are exploited in the manufacturing of high-quality lenses and prisms for optical instruments.[3][4]

  • Radiation Shielding: Due to its high density and the high atomic number of lead, this type of glass is effective at attenuating ionizing radiation, particularly X-rays and gamma rays. It is widely used for viewing windows in medical imaging facilities, laboratories handling radioactive materials, and in industrial radiography.[5][6]

  • Decorative Glassware: The high refractive index of lead glass gives it a brilliant, sparkling appearance, making it a traditional material for high-end decorative items and tableware, often marketed as lead crystal.[3]

  • Electronics: Lead glass has been used as a solder and sealing material in electronic components due to its low melting point and viscosity.

Quantitative Data Presentation:

The properties of lead glass can be tailored by varying the concentration of lead oxide. The following table summarizes key quantitative data for typical lead glass compositions compared to standard soda-lime glass.

PropertySoda-Lime GlassLead Glass (24% PbO)High-Lead Glass (>50% PbO)
Density (g/cm³) ~2.5~3.1>4.0
Refractive Index (nD) ~1.5~1.56>1.65
Abbe Number (Vd) ~60~40<30
Typical Composition SiO₂, Na₂O, CaOSiO₂, K₂O, PbOSiO₂, PbO

Experimental Protocols: Synthesis of Lead Glass

This protocol outlines a standard laboratory-scale procedure for the synthesis of a lead silicate (B1173343) glass.

Materials and Equipment:
  • Raw Materials:

    • Silicon dioxide (SiO₂) - high purity, fine powder

    • Lead(II) oxide (PbO) - high purity, fine powder

    • Potassium carbonate (K₂CO₃) - as a flux

  • Equipment:

    • High-temperature furnace (capable of reaching at least 1400°C)

    • Platinum or high-purity alumina (B75360) crucible

    • Crucible tongs

    • Muffle furnace for annealing

    • Graphite or steel mold (pre-heated)

    • Personal protective equipment (goggles, heat-resistant gloves, respirator)

Procedure:
  • Batch Calculation and Mixing:

    • Calculate the required weights of SiO₂, PbO, and K₂CO₃ to achieve the desired glass composition. For a simple lead glass, a starting point could be a molar ratio of 2:1:1 for SiO₂:PbO:K₂CO₃.

    • Thoroughly mix the powdered raw materials in a ball mill or with a mortar and pestle to ensure a homogeneous batch.

  • Melting:

    • Transfer the mixed batch into the crucible.

    • Place the crucible in the high-temperature furnace.

    • Heat the furnace to 1300-1400°C. The exact temperature will depend on the composition.

    • Hold the melt at this temperature for several hours until all raw materials have melted and the liquid is free of bubbles. The melt will be highly viscous.

  • Fining:

    • To remove gas bubbles from the melt, a fining agent such as arsenic trioxide or antimony trioxide can be added in small quantities (e.g., <0.5 wt%). Note: These are toxic and should be handled with extreme care.

    • Alternatively, increasing the temperature slightly for a short period can help reduce viscosity and allow bubbles to escape.

  • Casting:

    • Once the melt is clear and homogeneous, carefully remove the crucible from the furnace using tongs.

    • Pour the molten glass into a pre-heated mold. Pre-heating the mold prevents thermal shock and cracking of the glass.

  • Annealing:

    • Immediately transfer the cast glass in its mold to an annealing furnace pre-heated to a temperature just above the glass transition temperature (typically 450-550°C for lead glasses).

    • Hold at this temperature for a period to relieve internal stresses.

    • Slowly cool the furnace to room temperature over several hours. The cooling rate is critical to prevent the formation of new stresses.

Visualizations

Experimental Workflow for Lead Glass Synthesis

G A Batch Calculation & Mixing (SiO₂, PbO, K₂CO₃) B Melting (1300-1400°C in Crucible) A->B C Fining (Bubble Removal) B->C D Casting (Pouring into Pre-heated Mold) C->D E Annealing (Stress Relief and Slow Cooling) D->E F Final Lead Glass Product E->F

Caption: Workflow for the synthesis of lead glass.

Logical Relationships of Lead Glass Properties and Applications

G PbO Lead(II) Oxide (PbO) HighDensity High Density PbO->HighDensity HighRefractiveIndex High Refractive Index PbO->HighRefractiveIndex LowViscosity Low Melt Viscosity PbO->LowViscosity RadiationShielding Radiation Shielding HighDensity->RadiationShielding OpticalLenses Optical Lenses & Prisms HighRefractiveIndex->OpticalLenses DecorativeGlass Decorative Glassware HighRefractiveIndex->DecorativeGlass EaseOfWorking Ease of Working/Cutting LowViscosity->EaseOfWorking

Caption: Key properties and applications of lead glass.

References

Troubleshooting & Optimization

preventing lead iodate agglomeration during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of lead iodate (B108269) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of lead iodate agglomeration during synthesis?

A1: Agglomeration in the context of this compound synthesis is the process where individual small crystals or particles come into contact and adhere to one another, forming larger, stable clusters.[1] This phenomenon is common during precipitation reactions and can be influenced by a variety of factors including supersaturation levels, temperature, pH, and the presence of impurities. The resulting agglomerates often lack the well-defined symmetry of individual crystals.[1]

Q2: What is the standard chemical reaction for synthesizing this compound?

A2: Lead(II) iodate is typically synthesized through a precipitation reaction by combining aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), with a soluble iodate salt, like potassium iodate (KIO₃).[2][3] The reaction proceeds as follows:

Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)

The solid this compound precipitates out of the solution due to its low solubility in water.[3]

Q3: Can anti-agglomeration agents be used in this compound synthesis?

A3: While specific studies detailing the use of anti-agglomeration agents for this compound are not abundant, the use of such agents is a common strategy for controlling particle size and preventing agglomeration in the synthesis of other inorganic compounds, including the related lead iodide hydroxide (B78521).[4][5] Agents like polyvinylpyrrolidone (B124986) (PVP) and sodium dodecyl sulfate (B86663) (SDS) have been shown to be effective in controlling the morphology and size of nanoparticles during sonochemical synthesis.[4][5] These agents, often referred to as capping agents, work by adsorbing to the surface of the growing particles, which can prevent them from sticking together through steric or electrostatic repulsion.[6][7]

Troubleshooting Guides

Issue 1: Excessive Agglomeration Observed in the Precipitate

This guide will help you troubleshoot and minimize the formation of large agglomerates during the synthesis of this compound.

Troubleshooting Workflow

start Start: Excessive Agglomeration Observed check_supersaturation 1. Evaluate Supersaturation Level start->check_supersaturation check_mixing 2. Assess Mixing and Addition Rate check_supersaturation->check_mixing If high, reduce precursor concentration check_temperature 3. Verify Reaction Temperature check_mixing->check_temperature If rapid, use dropwise addition with vigorous stirring check_ph 4. Measure and Adjust pH check_temperature->check_ph If uncontrolled, maintain a stable temperature (e.g., 60°C) add_capping_agent 5. Consider a Capping Agent check_ph->add_capping_agent If not controlled, adjust to a consistent value use_sonication 6. Employ Sonication add_capping_agent->use_sonication If agglomeration persists, add PVP or SDS end_point End: Reduced Agglomeration use_sonication->end_point For nanoparticle synthesis, apply ultrasonic irradiation

Troubleshooting Steps for Agglomeration

Parameter Potential Cause of Agglomeration Recommended Action
Supersaturation High supersaturation leads to rapid nucleation and the formation of many small particles that are prone to agglomeration.[8]Decrease the concentration of the lead nitrate and potassium iodate solutions.
Mixing/Addition Rate Rapid mixing of reactants can create localized areas of high supersaturation.Add one reactant solution dropwise to the other while maintaining vigorous and constant stirring.
Temperature Inconsistent or suboptimal temperature can affect solubility and crystal growth rates. A temperature of approximately 60°C has been suggested for the precise precipitation of this compound.[2]Maintain a constant and controlled temperature throughout the reaction. Consider using a temperature-controlled water bath.
pH The pH of the solution can significantly influence the surface charge of the particles, affecting their tendency to agglomerate.Monitor and control the pH of the reaction mixture. While a specific optimal pH for non-agglomerated this compound is not well-documented, maintaining a consistent pH is crucial for reproducibility.
Absence of Stabilizers Without a stabilizing agent, there is nothing to prevent the newly formed particles from adhering to one another.Introduce a capping agent such as Polyvinylpyrrolidone (PVP) or Sodium Dodecyl Sulfate (SDS) to the reaction mixture.[4][5]
Conventional Synthesis Method Standard precipitation methods may not provide enough energy to disperse forming particles effectively.Employ sonochemical synthesis (ultrasonic irradiation) during the reaction to promote deagglomeration and the formation of nanoparticles.[4][9]

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound

This protocol is based on the standard synthesis of this compound with modifications aimed at reducing agglomeration.

Materials:

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Potassium Iodate (KIO₃)

  • Deionized Water

  • Optional: Polyvinylpyrrolidone (PVP)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Temperature-controlled water bath or hot plate

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of lead(II) nitrate in deionized water.

    • Prepare a solution of potassium iodate in deionized water. The molar ratio of KIO₃ to Pb(NO₃)₂ should be 2:1.[2]

  • Reaction Setup:

    • Place the lead(II) nitrate solution in a beaker on a magnetic stirrer within a temperature-controlled water bath set to 60°C.[2]

    • If using a capping agent, dissolve a small amount of PVP in the lead(II) nitrate solution before starting the reaction.

  • Controlled Addition:

    • Slowly add the potassium iodate solution to the lead(II) nitrate solution dropwise using a burette or dropping funnel while stirring vigorously.

  • Precipitation and Digestion:

    • A white precipitate of this compound will form.

    • Continue stirring the suspension at the set temperature for a period of time (e.g., 30-60 minutes) to allow the crystals to mature. This process is known as digestion.

  • Isolation and Washing:

    • Turn off the heat and stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the collected precipitate with deionized water to remove any soluble impurities, such as potassium nitrate.

  • Drying:

    • Dry the purified this compound precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Experimental Workflow for Controlled Precipitation

prep_sol 1. Prepare Pb(NO₃)₂ and KIO₃ Solutions setup 2. Setup Reaction at 60°C with Stirring prep_sol->setup add_pvp Optional: Add PVP to Pb(NO₃)₂ Solution setup->add_pvp addition 3. Dropwise Addition of KIO₃ to Pb(NO₃)₂ add_pvp->addition precipitation 4. Precipitation and Digestion addition->precipitation isolation 5. Filtration and Washing precipitation->isolation drying 6. Drying of this compound isolation->drying product Final Product: Non-Agglomerated this compound drying->product

Caption: Workflow for the controlled precipitation of this compound.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. Lead compounds are toxic and should be handled with care.

References

Technical Support Center: Optimizing Lead Iodate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lead iodate (B108269) (Pb(IO₃)₂) crystal growth. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for growing lead iodate crystals?

A1: The most commonly reported method for growing this compound crystals is the gel diffusion method , specifically the single diffusion technique.[1][2] This method is favored because this compound is sparingly soluble in water and decomposes before its melting point, making techniques like slow evaporation from solution or melt growth challenging.[2][3] Other methods that can be explored for sparingly soluble salts include slow cooling of a saturated solution and solvent diffusion.[4]

Q2: What are the typical reactants used for this compound crystal growth in a gel medium?

A2: The reaction typically involves the diffusion of a soluble lead salt solution into a gel containing a soluble iodate salt, or vice versa. Common reactants include lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂) and potassium iodate (KIO₃) or sodium iodate (NaIO₃).[2]

Q3: What is the role of pH in this compound crystal growth?

A3: The pH of the gel medium is a critical parameter that influences the growth of this compound crystals. An acidic pH range of 4.1 to 4.4 has been reported to be effective for the gel preparation using sodium metasilicate (B1246114) and acetic acid.[3] The pH can affect the gelation time, the nucleation density, and the overall quality of the crystals.

Q4: How long does it typically take to grow this compound crystals using the gel method?

A4: The gel itself requires time to set, which can be around 10 days, followed by an aging period of about 2 days.[3] Nucleation of crystals can be observed within 24 hours of adding the outer reactant.[2] The complete growth process can take several days to weeks.

Q5: What are the expected morphology and properties of gel-grown this compound crystals?

A5: Gel-grown this compound crystals have been reported to have various morphologies, including star-shaped, opaque, and brittle crystals.[2] X-ray diffraction (XRD) studies have confirmed the orthorhombic crystal structure of this compound grown by this method.[2] Thermogravimetric analysis has shown that these crystals are thermally stable up to 300°C.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No crystal growth or very slow nucleation - Inappropriate pH of the gel.- Low concentration of reactants.- Gel density is too high, hindering diffusion.- Insufficient gel aging time.- Adjust the pH of the gel to the optimal range (e.g., 4.1-4.4 for silica (B1680970) gel).[3]- Increase the concentration of the lead salt or iodate solution.- Prepare a gel with a lower density to facilitate ion diffusion.- Increase the gel aging period before adding the supernatant solution.[3]
Formation of many small crystals (high nucleation density) - High supersaturation due to high reactant concentrations.- Rapid diffusion of reactants.- Inadequate gel aging.- Decrease the concentration of one or both reactants.- Use a denser gel or a longer diffusion path to slow down the reaction rate.- Ensure the gel is properly aged before adding the second reactant.
Formation of opaque or poor-quality crystals - Presence of impurities in the reactants or gel.- Rapid crystal growth.- Uncontrolled temperature fluctuations.- Use high-purity (A.R. grade) chemicals.- Slow down the growth rate by adjusting reactant concentrations or gel density.- Maintain a constant ambient temperature during the entire growth period.
Dendritic or non-faceted crystal growth - High supersaturation levels.- Diffusion-limited growth conditions.- Reduce the concentration of the reactants to lower the supersaturation.- Optimize the gel density to ensure a steady and slow supply of reactants to the growing crystal surface.
Cracked or strained crystals - Mechanical stress during crystal growth or harvesting.- Thermal shock.- Ensure the gel provides a strain-free environment for the crystal to grow.- Harvest the crystals carefully from the gel.- Avoid rapid changes in temperature when handling the crystals.
Unusual crystal morphologies (e.g., star-shaped) - Specific growth conditions such as pH and reactant concentrations can favor certain habits.[2]- Systematically vary the pH and reactant concentrations to study their effect on crystal morphology and identify conditions for desired habits.

Experimental Protocols

Single Diffusion Gel Growth of this compound Crystals

This protocol is based on methodologies reported for the growth of this compound and similar sparingly soluble salts in a silica gel medium.[2][3]

Materials:

  • Sodium Metasilicate (Na₂SiO₃·5H₂O)

  • Acetic Acid (CH₃COOH)

  • Lead Nitrate (Pb(NO₃)₂) or Lead Acetate (Pb(CH₃COO)₂)

  • Potassium Iodate (KIO₃)

  • Distilled or deionized water

  • Test tubes (e.g., 15 cm length, 2.5 cm diameter)

  • Beakers, graduated cylinders, and stirring rods

  • pH meter or pH indicator strips

  • Cotton plugs

Procedure:

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in distilled water.

    • In a separate beaker, prepare a solution of acetic acid.

    • Slowly add the sodium metasilicate solution to the acetic acid solution with constant stirring until a pH of 4.1-4.4 is achieved.[3]

    • Pour the resulting mixture into clean test tubes.

    • Cover the test tubes with cotton plugs and allow the gel to set at a constant room temperature. This may take up to 10 days.[3]

  • Gel Aging:

    • Once the gel has set, allow it to age for approximately 2 days.[3] This helps in ensuring the uniformity of the gel structure.

  • Addition of Reactant:

    • Prepare a solution of lead nitrate or lead acetate of the desired concentration.

    • Carefully and slowly pour the lead salt solution over the set and aged gel, ensuring that the gel surface is not disturbed.[3]

  • Crystal Growth:

    • The lead salt will slowly diffuse into the gel and react with the iodate ions (from the potassium iodate incorporated in the gel or added as the supernatant in a double diffusion setup) to form this compound crystals.

    • Observe the test tubes daily for the nucleation and growth of crystals.

  • Harvesting and Washing:

    • Once the crystals have grown to the desired size, carefully remove them from the gel.

    • Wash the harvested crystals with distilled water and then with acetone (B3395972) to remove any adhering gel or unreacted ions.[3]

    • Allow the crystals to dry in a dust-free environment.

Quantitative Data

Table 1: Optimal Conditions for Gel Growth of Iodate Crystals

ParameterValueReference
Gel pH4.1 - 4.4[3]
Gel Setting Time~10 days[3]
Gel Aging Time~2 days[3]
Growth TemperatureRoom Temperature[2][3]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
200.0024

Note: This data is from general solubility tables and may vary depending on the specific crystalline form.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth Process cluster_harvest Post-Growth prep_gel Prepare Silica Gel (Sodium Metasilicate + Acetic Acid) set_ph Adjust pH to 4.1-4.4 prep_gel->set_ph pour_gel Pour Gel into Test Tubes set_ph->pour_gel set_gel Allow Gel to Set (~10 days) pour_gel->set_gel age_gel Age Gel (~2 days) set_gel->age_gel add_reactant Add Lead Salt Solution age_gel->add_reactant crystal_growth Crystal Growth via Diffusion add_reactant->crystal_growth harvest Harvest Crystals crystal_growth->harvest wash Wash with Water and Acetone harvest->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for this compound crystal growth via the single diffusion gel method.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Crystal Growth Issue no_growth No/Slow Growth start->no_growth small_crystals Many Small Crystals start->small_crystals poor_quality Opaque/Poor Quality start->poor_quality adjust_ph Adjust pH no_growth->adjust_ph Check pH adjust_conc Adjust Reactant Concentration no_growth->adjust_conc Check Concentration adjust_gel Modify Gel Properties (Density, Aging) no_growth->adjust_gel Check Gel Parameters small_crystals->adjust_conc Lower Concentration small_crystals->adjust_gel Increase Gel Density poor_quality->adjust_conc Lower Concentration purify Use High-Purity Reagents poor_quality->purify Check Reagent Purity control_temp Control Temperature poor_quality->control_temp Check Temperature Stability

Caption: Logical workflow for troubleshooting common issues in this compound crystal growth.

References

Technical Support Center: Lead Iodate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with lead iodate (B108269) precipitation experiments.

Frequently Asked Questions (FAQs)

Q1: My lead iodate precipitate is not forming, or the yield is very low. What are the possible causes?

A1: Several factors can contribute to incomplete or failed precipitation of this compound (Pb(IO₃)₂). Here are some common causes and troubleshooting steps:

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratios of lead(II) ions to iodate ions. The reaction is: Pb²⁺(aq) + 2IO₃⁻(aq) → Pb(IO₃)₂(s). A common method involves reacting lead nitrate (B79036) (Pb(NO₃)₂) with potassium iodate (KIO₃) in a 1:2 molar ratio.[1]

  • Low Reagent Concentrations: If the concentrations of your lead nitrate and potassium iodate solutions are too low, the ion product may not exceed the solubility product constant (Ksp) of this compound, and precipitation will not occur.

  • Temperature: The solubility of this compound is temperature-dependent. Ensure your experiment is conducted at a temperature where the solubility is minimal for quantitative precipitation. For precise precipitation, a temperature of around 60°C is recommended during the dropwise addition of reactants.[1]

  • pH of the Solution: The pH of the solution can influence the solubility of lead salts. In highly acidic solutions, the iodate ion (IO₃⁻) can be protonated, affecting the equilibrium. It is advisable to perform the precipitation in a slightly acidified solution.[1]

  • Presence of Complexing Agents: Certain ions or molecules in your solution might form soluble complexes with lead(II) ions, preventing them from precipitating as this compound. Analyze your sample matrix for potential interfering substances.

Q2: I am observing different crystalline forms of this compound. Why is this happening and how can I control it?

A2: Two different crystalline forms of this compound have been reported, and their formation is influenced by the experimental conditions.[2]

  • Influence of Reactant Excess: The relative excess of either lead nitrate or potassium iodate during precipitation has a significant impact on the resulting crystal form.[2]

  • Effect of Temperature: The temperature at which the precipitation is carried out can also determine the crystalline structure. One form is typically produced at 25°C, while another is formed at 60°C when a slight excess of lead nitrate is used.[2]

To control the crystalline form, carefully manage the temperature and the ratio of reactants during the precipitation process.

Q3: How does the common ion effect influence my this compound precipitation?

A3: The common ion effect, in accordance with Le Châtelier's principle, can be used to decrease the solubility of this compound and promote more complete precipitation.[3][4][5]

  • Adding Excess Iodate: By adding a slight excess of a soluble iodate salt (like potassium iodate), you increase the concentration of the common ion (IO₃⁻). This shifts the solubility equilibrium Pb(IO₃)₂(s) ⇌ Pb²⁺(aq) + 2IO₃⁻(aq) to the left, favoring the formation of solid this compound and reducing the concentration of dissolved lead(II) ions.

  • Adding Excess Lead(II): Similarly, adding an excess of a soluble lead salt will also drive the equilibrium to the left, though adding excess iodate is more common in practice.

Q4: What is the solubility product (Ksp) of this compound?

A4: The solubility product constant (Ksp) for this compound, Pb(IO₃)₂, is a measure of its solubility in a saturated solution. The reported values can vary slightly between sources.

CompoundFormulaKspMolar Solubility (in water)
Lead(II) iodatePb(IO₃)₂3.69 x 10⁻¹³[1]4.52 x 10⁻⁵ M[6]
Lead(II) iodatePb(IO₃)₂3.7 x 10⁻¹³[7]
Lead(II) iodatePb(IO₃)₂2.56 x 10⁻¹³4.0 x 10⁻⁵ mol/L[8]

Experimental Protocols

Protocol for the Precipitation of Lead(II) Iodate

This protocol is designed for the precise precipitation of lead(II) iodate and is adapted from established methods.[1]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) solution of a known concentration.

  • Potassium iodate (KIO₃) solution of a known concentration.

  • Distilled or deionized water.

  • Beakers and stirring apparatus.

  • Burettes for dropwise addition.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Drying oven.

Procedure:

  • Prepare equivalent solutions of lead nitrate and potassium iodate in distilled water.

  • Heat the water to be used as the solvent to approximately 60°C.

  • Simultaneously add the lead nitrate and potassium iodate solutions dropwise to the heated water with constant stirring. Ensure that the addition is slow and controlled to promote the formation of well-defined crystals.

  • Continue stirring for a period to allow for complete precipitation.

  • Allow the precipitate to settle.

  • Filter the this compound precipitate using a suitable filtration apparatus.

  • Wash the precipitate with small portions of distilled water to remove any soluble impurities.

  • Dry the precipitate in a drying oven at a suitable temperature (e.g., 100-120°C) to a constant weight.

Visualizing Workflows and Concepts

Troubleshooting_Precipitation_Issues Troubleshooting this compound Precipitation Issues start Start: Precipitation Issue check_stoichiometry Verify Stoichiometry (1:2 molar ratio of Pb²⁺:IO₃⁻) start->check_stoichiometry check_concentration Check Reagent Concentrations check_stoichiometry->check_concentration Stoichiometry Correct adjust_stoichiometry Adjust Reagent Amounts check_stoichiometry->adjust_stoichiometry Incorrect check_temperature Evaluate Reaction Temperature check_concentration->check_temperature Concentrations Sufficient increase_concentration Increase Reagent Concentrations check_concentration->increase_concentration Too Dilute check_ph Measure Solution pH check_temperature->check_ph Temperature Optimal optimize_temperature Optimize Temperature (e.g., 60°C) check_temperature->optimize_temperature Sub-optimal check_interferences Analyze for Interfering Ions check_ph->check_interferences pH Correct adjust_ph Adjust pH (slightly acidic) check_ph->adjust_ph Incorrect remove_interferences Implement Purification Steps check_interferences->remove_interferences Interferences Present successful_precipitation Successful Precipitation check_interferences->successful_precipitation No Interferences adjust_stoichiometry->successful_precipitation increase_concentration->successful_precipitation optimize_temperature->successful_precipitation adjust_ph->successful_precipitation remove_interferences->successful_precipitation

Caption: A flowchart for troubleshooting common this compound precipitation problems.

Common_Ion_Effect The Common Ion Effect on this compound Solubility equilibrium Pb(IO₃)₂(s) ⇌ Pb²⁺(aq) + 2IO₃⁻(aq) shift_left Equilibrium Shifts Left (Le Châtelier's Principle) equilibrium->shift_left add_kio3 Add Soluble Iodate (e.g., KIO₃) increase_iodate [IO₃⁻] Increases add_kio3->increase_iodate increase_iodate->equilibrium decrease_solubility Solubility of Pb(IO₃)₂ Decreases shift_left->decrease_solubility

Caption: The influence of a common ion on the solubility equilibrium of this compound.

References

Technical Support Center: Synthesis and Purification of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the purity of synthesized lead(II) iodate (B108269), Pb(IO₃)₂.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing lead iodate?

A1: this compound is typically synthesized via a precipitation reaction in an aqueous solution. A soluble lead(II) salt, most commonly lead(II) nitrate (B79036) (Pb(NO₃)₂), is reacted with a soluble iodate salt, such as potassium iodate (KIO₃). The this compound, being sparingly soluble in water, precipitates out of the solution.[1][2]

The balanced molecular equation is: Pb(NO₃)₂(aq) + 2 KIO₃(aq) → Pb(IO₃)₂(s) + 2 KNO₃(aq)

The net ionic equation, which shows the species directly involved in forming the precipitate, is: Pb²⁺(aq) + 2 IO₃⁻(aq) → Pb(IO₃)₂(s)

Q2: What are the most common impurities in synthesized this compound?

A2: Impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: Excess lead(II) nitrate or potassium iodate that gets trapped (occluded) within the precipitate during its formation.

  • Soluble Byproducts: The primary soluble byproduct is potassium nitrate (KNO₃), which remains in the supernatant and can adhere to the surface of the precipitate.[3][4]

  • Competing Precipitates: If the pH of the solution is too high (basic), lead(II) hydroxide (B78521) (Pb(OH)₂) may co-precipitate. If carbonate is present in the water, lead(II) carbonate (PbCO₃) could also form.

  • Other Anionic Impurities: If precursors other than lead nitrate are used, such as lead(II) acetate (B1210297), residual acetate ions can be a significant impurity.[5][6][7]

Q3: Why is thorough washing of the precipitate necessary?

A3: Thorough washing, typically with deionized or distilled water, is crucial to remove soluble impurities that would otherwise contaminate the final product.[8][9] These include the potassium nitrate (KNO₃) byproduct and any excess unreacted lead nitrate or potassium iodate. Inadequate washing is a primary cause of low purity in the final dried product.[4]

Troubleshooting Guide

Problem 1: The final yield is unexpectedly high (>100%).

  • Likely Cause: The most probable cause is insufficient drying. Water retained in the product will artificially inflate its final mass. Another cause is the presence of significant amounts of impurities, such as unreacted starting materials or byproducts, which add to the total weight.[4]

  • Solution:

    • Ensure the product is dried to a constant mass. This can be achieved by drying in an oven at a moderate temperature (e.g., 80-100°C) and weighing the sample periodically until the mass no longer changes.

    • Improve the washing procedure. Wash the precipitate with several portions of deionized water, ensuring complete resuspension of the solid during each wash, followed by effective filtration.

Problem 2: The this compound powder is not pure white (e.g., it has a yellowish tint).

  • Likely Cause: A yellowish tint can indicate the presence of impurities or thermal decomposition. While pure this compound is white, some analogous lead compounds like lead(II) iodide are bright yellow.[10][11] Contamination from iodide ions could cause this discoloration. Alternatively, excessive heating during the drying process can lead to slight decomposition, which may alter the color.

  • Solution:

    • Verify Reagent Purity: Ensure the starting materials (lead nitrate and potassium iodate) are pure and that the potassium iodate has not been confused with potassium iodide.

    • Control Drying Temperature: Dry the this compound at a controlled, moderate temperature. Avoid excessively high temperatures that could cause decomposition.

    • Perform Recrystallization: For the highest purity, recrystallization is an effective method to remove colored impurities.[12][13]

Problem 3: Analysis shows the presence of unreacted lead nitrate or potassium iodate in the final product.

  • Likely Cause: This is due to the trapping of supernatant within the crystal lattice of the precipitate as it forms (occlusion) and insufficient washing. Rapid precipitation, caused by quickly mixing highly concentrated solutions, exacerbates this problem.

  • Solution:

    • Control Precipitation Rate: Add one reactant solution to the other slowly while stirring vigorously. This promotes the formation of larger, more uniform crystals with fewer occlusions.

    • Use Dilute Solutions: Working with more dilute solutions can slow the rate of precipitation.

    • Implement a Digestion Step: After precipitation, heat the mixture gently (a process called digestion) for a period (e.g., 30-60 minutes). This allows smaller, less perfect crystals to redissolve and reprecipitate onto larger, purer crystals, reducing occluded impurities.

    • Wash Thoroughly: As mentioned previously, a rigorous washing protocol is essential.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Washing

This protocol assumes the this compound precipitate has already been synthesized and separated from the bulk of the supernatant by decantation or initial filtration.

  • Transfer: Transfer the crude this compound precipitate to a suitable beaker.

  • First Wash: Add a volume of deionized water equal to about half the beaker's volume. Stir vigorously with a glass rod for 2-3 minutes to fully suspend the precipitate and dissolve soluble impurities.

  • Settle & Decant: Allow the precipitate to settle completely. Carefully decant (pour off) the wash water (supernatant).

  • Repeat: Repeat steps 2 and 3 at least three more times. To check for remaining impurities, you can collect a small sample of the final wash water and test it for the presence of nitrate ions.

  • Filtration: After the final wash, transfer the precipitate slurry to a Büchner funnel fitted with filter paper. Apply a vacuum to remove the water.

  • Final Rinse: While the precipitate is still in the funnel, wash it with a small amount of cold deionized water, followed by a rinse with acetone (B3395972) to facilitate faster drying.

  • Drying: Carefully remove the filter paper with the product, place it on a watch glass, and dry it in an oven at 80-100°C to a constant mass.

Protocol 2: Purification of this compound by Recrystallization

This method leverages the increased solubility of this compound in hot water.

  • Dissolution: Place the impure, dry this compound in a large Erlenmeyer flask. Add a volume of deionized water.

  • Heating: Heat the mixture on a hot plate with stirring. Add more deionized water in small portions until all the this compound has just dissolved.[14] Avoid adding a large excess of water.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[12][13] As the solution cools, the solubility of this compound decreases, and pure crystals will form, leaving more soluble impurities in the solution.[15]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of cold deionized water and dry them to a constant mass.

Data Presentation

The effectiveness of purification by washing and recrystallization relies on the different solubilities of the product and impurities.

Table 1: Solubility of this compound and Common Impurities in Water

Compound Formula Solubility at 20°C ( g/100 mL) Solubility at 100°C ( g/100 mL)
Lead(II) Iodate Pb(IO₃)₂ ~0.003 ~0.032
Potassium Iodate KIO₃ 8.1 32.2
Lead(II) Nitrate Pb(NO₃)₂ 59.7 127

| Potassium Nitrate | KNO₃ | 31.6 | 246 |

Data compiled from publicly available chemical solubility tables.

This table clearly shows that the common impurities are orders of magnitude more soluble than this compound, especially in cold water, making purification by washing highly effective. The ten-fold increase in this compound's solubility in hot water makes recrystallization a viable technique for achieving higher purity.[15]

Visualizations

Workflow for Synthesis and Purification

Synthesis_Workflow Figure 1: General Workflow for this compound Synthesis and Purification node_reagent node_reagent node_process node_process node_product node_product node_waste node_waste A Pb(NO₃)₂ Solution C Precipitation A->C B KIO₃ Solution B->C D Crude Pb(IO₃)₂ (in supernatant) C->D E Filtration / Washing D->E F Washed Pb(IO₃)₂ E->F I Supernatant (KNO₃, excess reagents) E->I Waste Stream G Drying F->G H Pure Dry Pb(IO₃)₂ G->H

Caption: Figure 1: General Workflow for this compound Synthesis and Purification.

Troubleshooting Logic for Impure Product

Troubleshooting_Logic Figure 2: Troubleshooting Guide for Impure this compound node_problem node_problem node_question node_question node_cause node_cause node_solution node_solution start Impure Product Identified q1 Is yield > 100% or product damp? start->q1 q2 Is product off-color? q1->q2 No c1 Likely Cause: Retained Water q1->c1 Yes q3 Unreacted reagents detected? q2->q3 No c2 Likely Cause: Contamination or Decomposition q2->c2 Yes c3 Likely Cause: Occlusion and Poor Washing q3->c3 Yes end_node Purity Improved q3->end_node No s1 Solution: Dry to constant mass c1->s1 s1->end_node s2 Solution: 1. Check reagents 2. Control drying temp 3. Recrystallize c2->s2 s2->end_node s3 Solution: 1. Slow precipitation 2. Digest precipitate 3. Wash thoroughly c3->s3 s3->end_node

Caption: Figure 2: Troubleshooting Guide for Impure this compound.

References

Technical Support Center: Controlling Particle Size of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lead iodate (B108269) (Pb(IO₃)₂) with controlled particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of lead iodate, focusing on factors that influence particle size.

Problem Potential Cause Recommended Solution
Precipitate consists of very fine, hard-to-filter particles. High Relative Supersaturation: Rapid mixing of concentrated reactant solutions leads to a high rate of nucleation, favoring the formation of many small particles.- Decrease Reactant Concentrations: Use more dilute solutions of lead nitrate (B79036) and potassium iodate. - Slow Addition of Precipitant: Add the precipitating agent (e.g., potassium iodate solution) dropwise to the lead nitrate solution with vigorous and constant stirring. This minimizes localized high concentrations. - Elevate the Reaction Temperature: Increasing the temperature generally increases the solubility of this compound, which lowers the relative supersaturation.
Formation of large, irregular, or agglomerated crystals. Low Nucleation Rate and Uncontrolled Growth: Conditions that favor crystal growth over nucleation can lead to fewer, larger, and often irregularly shaped particles. This can also be caused by inefficient mixing.- Increase the Rate of Addition (with caution): A slightly faster addition rate can induce more nucleation sites, leading to a greater number of smaller crystals. This should be optimized in conjunction with stirring. - Improve Stirring Efficiency: Ensure rapid and uniform mixing to distribute the precipitant evenly and prevent localized crystal growth. - Use a Seeding Agent: Introduce a small quantity of pre-formed this compound crystals to act as nucleation sites for more uniform growth.
Inconsistent particle size between batches. Variability in Experimental Parameters: Minor, unintentional variations in temperature, concentration, stirring rate, or addition rate can significantly impact the final particle size distribution.- Strictly Control All Parameters: Precisely control and monitor reactant concentrations, temperature, stirring speed, and the rate of addition. - Standardize Procedures: Develop and adhere to a detailed Standard Operating Procedure (SOP) for the synthesis. - Ensure Homogeneity of Reactant Solutions: Make sure that the reactant solutions are fully dissolved and homogenous before mixing.
Precipitate has a wide particle size distribution. Non-uniform Nucleation and Growth Conditions: Inadequate mixing can create zones of varying supersaturation within the reaction vessel, leading to the simultaneous formation of both small and large particles.- Optimize Mixing: Use a high-efficiency stirrer and ensure the reaction vessel geometry promotes good mixing. - Control the Rate of Supersaturation Generation: This can be achieved by the slow and controlled addition of the precipitant.
Unexpected crystalline phase or morphology. Influence of Reactant Stoichiometry and Temperature: The relative excess of lead nitrate or potassium iodate can influence the resulting crystalline form of this compound more than temperature.[1]- Control Stoichiometry: Carefully control the molar ratio of lead nitrate to potassium iodate. Experiment with slight excesses of either reactant to target a specific crystalline form.[1] - Maintain a Consistent Temperature: While stoichiometry may be more influential, temperature should still be controlled to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize this compound nanoparticles with a narrow size distribution?

A1: To achieve nanoparticles with a narrow size distribution, the key is to promote rapid and uniform nucleation while limiting subsequent crystal growth. This can be accomplished through:

  • Rapid Mixing of Dilute Solutions: Vigorously mixing dilute solutions of lead nitrate and potassium iodate can create a burst of nucleation, leading to the formation of many small particles.

  • Use of Capping Agents or Surfactants: The addition of surfactants or capping agents can adsorb to the surface of the newly formed nuclei, preventing their further growth and agglomeration.

  • Mechanochemical Synthesis: This solvent-free method involves milling the solid reactants (lead nitrate and potassium iodate) together. It has been shown to produce finer and more uniform metal iodate particles compared to traditional precipitation methods.[2]

Q2: What is the role of temperature in controlling the particle size of this compound?

A2: Temperature plays a significant role by influencing the solubility of this compound and the kinetics of nucleation and crystal growth.

  • Increased Temperature: Generally leads to higher solubility, which in turn lowers the relative supersaturation.[3] This condition favors the growth of larger crystals over the formation of new nuclei.

  • Decreased Temperature: Lowers the solubility, increasing the relative supersaturation and promoting a higher nucleation rate, which typically results in smaller particles.

Q3: Can the order of reactant addition affect the particle size?

A3: Yes, the order and method of addition are critical. Adding the lead nitrate solution to the potassium iodate solution (or vice versa) can influence the local supersaturation and thus the nucleation and growth processes. For consistent results, it is crucial to maintain the same order and rate of addition for all experiments. A slow, controlled addition with efficient stirring is generally recommended for better control over particle size.

Q4: How does stirring speed impact the particle size of this compound?

A4: Stirring speed is a critical parameter that affects the homogeneity of the reaction mixture.

  • High Stirring Speed: Promotes rapid and uniform mixing, which helps to maintain a consistent level of supersaturation throughout the reaction vessel. This generally leads to a more uniform and smaller particle size.

  • Low Stirring Speed: Can result in localized areas of high supersaturation where the precipitant is added, leading to uncontrolled nucleation and a broader particle size distribution.

Q5: Are there alternative methods to the standard precipitation for controlling crystal growth?

A5: Yes, the gel method offers a way to produce larger, high-quality single crystals of this compound.[4][5] In this technique, the reactants diffuse slowly towards each other through a gel matrix (e.g., silica (B1680970) gel). This slow diffusion rate minimizes supersaturation and allows for the controlled growth of well-defined crystals.[4][5]

Experimental Protocols

Protocol 1: Controlled Precipitation for Microparticle Synthesis

This protocol aims to produce this compound microparticles with a relatively narrow size distribution.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (e.g., beaker)

Methodology:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.2 M solution of potassium iodate in deionized water.

  • Place a known volume of the lead(II) nitrate solution in the reaction vessel and begin stirring at a constant rate (e.g., 300 rpm).

  • Slowly add the potassium iodate solution from the burette at a controlled rate (e.g., 1 mL/min).

  • Continue stirring for a set period after the addition is complete (e.g., 30 minutes) to allow the precipitation to finalize.

  • Collect the precipitate by filtration, wash with deionized water, and dry at a controlled temperature.

Protocol 2: Gel Method for Single Crystal Growth

This protocol is designed for the growth of larger, well-defined this compound crystals.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Sodium metasilicate (B1246114) (Na₂SiO₃)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • Test tubes

Methodology:

  • Prepare a gel by mixing a solution of sodium metasilicate with acetic acid to achieve a specific pH.

  • Pour the gel solution into test tubes and allow it to set.

  • Carefully layer a solution of lead(II) nitrate on top of the set gel.

  • Allow the lead nitrate to diffuse into the gel for a predetermined time.

  • After the diffusion period, carefully remove the lead nitrate solution and replace it with a solution of potassium iodate.

  • Seal the test tubes and leave them undisturbed at a constant temperature. Crystals will grow within the gel over a period of days to weeks.

Data Presentation

Parameter Effect on Particle Size Controlling Variable
Relative Supersaturation Inverse relationship (higher supersaturation leads to smaller particles)Reactant concentration, temperature, rate of mixing
Temperature Direct relationship (higher temperature generally leads to larger particles)Heating/cooling of the reaction vessel
Reactant Concentration Inverse relationship (higher concentration leads to smaller particles)Molarity of stock solutions
Mixing Rate Inverse relationship (faster, more efficient mixing leads to smaller, more uniform particles)Stirrer speed and design, vessel geometry
Additives (Surfactants) Can limit crystal growth, leading to smaller particlesType and concentration of the additive

Visualizations

experimental_workflow Experimental Workflow for Particle Size Control cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_analysis Analysis prep_pb Prepare Lead Nitrate Solution mix Mix Reactants under Controlled Conditions (Stirring, Temperature, Addition Rate) prep_pb->mix prep_kio3 Prepare Potassium Iodate Solution prep_kio3->mix precipitate Precipitation of this compound mix->precipitate filter Filter Precipitate precipitate->filter wash Wash Precipitate filter->wash dry Dry Precipitate wash->dry analyze Particle Size Analysis dry->analyze

Caption: Workflow for synthesizing this compound with controlled particle size.

troubleshooting_logic Troubleshooting Logic for Particle Size Issues cluster_causes Potential Causes cluster_solutions Solutions issue Particle Size Issue (e.g., too small, too large, inconsistent) cause_rss Relative Supersaturation issue->cause_rss cause_mixing Mixing Efficiency issue->cause_mixing cause_temp Temperature Control issue->cause_temp cause_conc Reactant Concentration issue->cause_conc sol_rate Adjust Addition Rate cause_rss->sol_rate sol_temp Change Reaction Temperature cause_rss->sol_temp sol_conc Alter Reactant Concentrations cause_rss->sol_conc sol_stir Modify Stirring Speed cause_mixing->sol_stir cause_temp->sol_temp cause_conc->sol_conc

Caption: Decision-making flow for troubleshooting particle size control.

References

Technical Support Center: Stability of Lead Iodate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of lead iodate (B108269) (Pb(IO₃)₂) solutions for researchers, scientists, and drug development professionals. Due to the limited availability of direct, long-term stability studies on lead iodate solutions in published literature, this guide combines established chemical principles, data from related compounds, and recommended best practices to address common challenges.

Troubleshooting Guide

Users may encounter several issues during the preparation, storage, and use of this compound solutions. This guide provides solutions to common problems.

Problem Possible Causes Recommended Solutions
White precipitate forms in the solution over time. 1. Temperature Fluctuations: this compound has low solubility in water, which can decrease with a drop in temperature, causing precipitation. 2. Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit. 3. pH Changes: An increase in pH can decrease the solubility of lead compounds.[1]1. Store the solution at a constant, controlled temperature. 2. Use tightly sealed containers to minimize evaporation. Consider using parafilm for extra security. 3. Maintain a stable, slightly acidic pH if compatible with the experimental design.[2]
Inconsistent analytical results for lead or iodate concentration. 1. Incomplete Dissolution: Due to its low solubility, achieving a true saturated solution can be slow, and undissolved solid may be present. 2. Adsorption to Container Walls: Lead ions can adsorb to the surfaces of glass or plastic containers. 3. Photodegradation: While iodates are generally more stable than iodides, prolonged exposure to intense light could potentially cause degradation.[3]1. Ensure the solution is in equilibrium by stirring for an extended period. Filter the solution through a 0.22 µm filter before use to remove any undissolved particles. 2. Use appropriate container materials and consider pre-conditioning the container with the solution. 3. Store solutions in amber glass bottles or protect them from light.[4]
Unexpected changes in solution pH. 1. Absorption of Atmospheric CO₂: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH. 2. Interaction with Container: Certain types of glass can leach alkaline components, increasing the pH over time.1. Use tightly sealed containers and prepare solutions with deionized, degassed water. 2. Use high-quality, inert containers such as borosilicate glass or appropriate plastics.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a saturated this compound solution?

A1: There is no definitive published shelf-life for this compound solutions. However, if prepared correctly and stored in a tightly sealed, opaque container at a constant temperature, a saturated solution should remain stable for several weeks to months. For quantitative applications, it is recommended to prepare fresh solutions or re-standardize them periodically.

Q2: How does pH affect the stability and solubility of this compound solutions?

A2: this compound solubility generally increases in acidic conditions and decreases as the pH becomes more alkaline.[1] Therefore, maintaining a stable, slightly acidic pH can help prevent precipitation. However, significant changes in pH can alter the chemical equilibrium of the solution.

Q3: What are the primary degradation products of this compound in solution?

A3: While this compound is relatively stable, potential degradation, though minimal under proper storage, could involve the reduction of iodate (IO₃⁻) to iodide (I⁻) or elemental iodine (I₂), particularly in the presence of reducing agents or upon exposure to high energy (like UV light). The lead would remain as Pb²⁺ ions.

Q4: Should I be concerned about photodegradation?

A4: Iodates are significantly more stable to light than iodides.[4] However, as a best practice, especially for long-term storage or when used as a standard, solutions should be protected from light by using amber glass containers or storing them in the dark.[4]

Q5: What is the best way to store a this compound solution?

A5: Store the solution in a tightly sealed, chemically resistant container (e.g., borosilicate glass) at a constant room temperature, protected from light.

Data Presentation

Physicochemical Properties of Lead(II) Iodate
PropertyValueReference(s)
Chemical Formula Pb(IO₃)₂[5]
Molar Mass 557.01 g/mol [5]
Appearance White crystalline powder[5]
Solubility in Water (25°C) 3.61 x 10⁻⁵ mol/L[5]
Solubility Product (Ksp at 25°C) 3.69 x 10⁻¹³[5]
Factors Influencing Stability of Iodate Compounds
FactorEffect on StabilityRecommendationsReference(s)
Temperature Increased temperature can increase solubility but may also accelerate degradation kinetics. Fluctuations can cause precipitation.Store at a constant, controlled temperature.[6]
Light Iodates are generally stable, but prolonged exposure to intense light should be avoided as a precaution.Store in amber glass or in the dark.[4]
pH Solubility is higher in acidic conditions. Changes in pH can cause precipitation.Maintain a constant pH, preferably slightly acidic if the application allows.[1][2]
Container Type Can affect stability through leaching or adsorption.Use inert, high-quality containers (e.g., borosilicate glass).

Experimental Protocols

Preparation of a Saturated this compound Solution

Objective: To prepare a saturated aqueous solution of this compound.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a dilute solution of lead(II) nitrate (e.g., 0.1 M) and a stoichiometric equivalent solution of potassium iodate (0.2 M).

  • Slowly add the potassium iodate solution to the lead(II) nitrate solution with constant stirring to precipitate this compound.[5]

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the this compound precipitate in a desiccator.

  • Add an excess of the purified this compound solid to a known volume of deionized water in a beaker with a magnetic stir bar.

  • Stir the suspension for at least 24 hours at a constant temperature to ensure equilibrium is reached.

  • Allow the solid to settle, then filter the supernatant through a 0.22 µm filter to obtain a clear, saturated solution.

Protocol for Assessing Solution Stability

Objective: To monitor the concentration of a this compound solution over time under specific storage conditions.

Materials:

  • Prepared saturated this compound solution

  • Storage containers (e.g., clear and amber glass vials)

  • Temperature-controlled chambers/incubators

  • Analytical instrumentation for lead and iodate analysis (e.g., ICP-MS for lead, Titration or IC for iodate)

Procedure:

  • Aliquot the freshly prepared and filtered this compound solution into different sets of storage containers.

  • Establish different storage conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, 4°C, 40°C).

  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), withdraw a sample from each storage condition.

  • Analyze the concentration of lead (Pb²⁺) and/or iodate (IO₃⁻) in each sample using a validated analytical method.

    • Lead Analysis (ICP-MS): A highly sensitive method for quantifying the lead concentration.

    • Iodate Analysis (Titration): In an acidic solution, add excess potassium iodide (KI). The iodate will react with the iodide to form iodine (I₂). This iodine can then be titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

  • Record the results and analyze for any significant changes in concentration over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study Setup cluster_analysis Time-Point Analysis prep1 Prepare Pb(NO₃)₂ and KIO₃ solutions prep2 Precipitate Pb(IO₃)₂ prep1->prep2 prep3 Wash and Dry Precipitate prep2->prep3 prep4 Create Saturated Solution (Stir 24h) prep3->prep4 prep5 Filter (0.22 µm) prep4->prep5 storage1 Aliquot into Test Containers prep5->storage1 Start of Study storage2 Store under Varied Conditions (Temp, Light) storage1->storage2 analysis1 Withdraw Samples at t=0, 1, 2, 4... weeks storage2->analysis1 Sampling analysis2 Analyze Concentration (ICP-MS for Pb, Titration for IO₃⁻) analysis1->analysis2 analysis3 Record and Compare Data analysis2->analysis3

Caption: Workflow for assessing the stability of this compound solutions.

logical_relationship cluster_factors Environmental Factors cluster_effects Potential Effects on Solution cluster_outcome Observed Issues temp Temperature Change solubility Change in Solubility temp->solubility light Light Exposure degradation Chemical Degradation light->degradation ph pH Fluctuation ph->solubility precipitate Precipitation solubility->precipitate concentration Inaccurate Concentration degradation->concentration precipitate->concentration

Caption: Factors influencing the stability of this compound solutions.

References

Technical Support Center: Scaling Up Lead Iodate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of lead iodate (B108269), with a particular focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up lead iodate synthesis from the lab to a pilot or industrial scale?

A1: Scaling up this compound synthesis presents several challenges that can affect yield, purity, and crystal morphology. Key challenges include:

  • Controlling Supersaturation: Maintaining a consistent level of supersaturation is crucial for controlling nucleation and crystal growth. On a larger scale, localized high supersaturation can lead to the formation of fine particles, while low supersaturation can result in slow or incomplete precipitation.[1][2]

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is difficult. Poor mixing can lead to variations in reactant concentrations, temperature gradients, and non-uniform crystal size distribution.[3][4]

  • Heat Transfer: The precipitation of this compound is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to temperature gradients that affect solubility and crystal formation.

  • Impurity Control: Impurities that are negligible at the lab scale can become significant in larger batches, affecting crystal growth, morphology, and the purity of the final product.[5][6] Common impurities can include unreacted starting materials or byproducts.[5]

  • Solid-Liquid Separation and Washing: Efficiently filtering and washing large quantities of this compound precipitate to remove soluble impurities like potassium nitrate (B79036) can be challenging and may require specialized equipment.

Q2: How do impurities affect the quality of this compound during synthesis?

A2: Impurities can have a significant impact on the crystallization process and the final product quality. They can:

  • Inhibit or promote nucleation and crystal growth: Some impurities can adsorb onto the crystal surface, blocking growth sites and leading to smaller or irregularly shaped crystals. Conversely, certain impurities might act as nucleation sites, leading to a higher number of smaller crystals.[5]

  • Be incorporated into the crystal lattice: This can lead to a less pure final product with altered physical and chemical properties.

  • Affect polymorphism: The presence of impurities can influence the formation of different crystalline forms (polymorphs) of this compound, which may have different solubilities and stabilities.[7]

Q3: What are the key safety precautions to consider when working with this compound, especially at a larger scale?

A3: this compound and its precursors (e.g., lead nitrate) are toxic and pose significant health risks.[8][9][10] When scaling up, the potential for exposure increases. Key safety measures include:

  • Engineering Controls: Use of closed systems, glove boxes, and well-ventilated areas to minimize dust and aerosol generation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat or chemical-resistant apron. For larger scale operations, respiratory protection may be necessary.[8][10]

  • Waste Disposal: All lead-containing waste must be collected and disposed of as hazardous waste according to local regulations.[9]

  • Handling and Storage: Store lead compounds in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Emergency Procedures: Have emergency procedures in place for spills, and ensure all personnel are trained on these procedures.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound Precipitate
Possible Cause Suggested Solution
Incomplete Precipitation Ensure the stoichiometric ratio of reactants is correct. A slight excess of potassium iodate can help drive the reaction to completion.[11] Check the temperature of the reaction mixture, as the solubility of this compound increases with temperature.[12]
Losses during Filtration and Washing Use a filter medium with an appropriate pore size to prevent the loss of fine particles. Wash the precipitate with cold deionized water to minimize dissolution.
Formation of Soluble Complexes Avoid a large excess of potassium iodide, which can lead to the formation of soluble lead iodide complexes.
Issue 2: Inconsistent Crystal Size and Morphology
Possible Cause Suggested Solution
Poor Control of Supersaturation Control the rate of addition of reactants to maintain a constant and optimal level of supersaturation. Slower addition rates generally favor the growth of larger crystals.[1] Employing a controlled cooling profile during recrystallization can also help manage supersaturation.[13]
Inadequate Mixing Optimize the stirring speed and impeller design to ensure uniform mixing throughout the reactor. This helps to avoid localized areas of high supersaturation that can lead to excessive nucleation and the formation of fine particles.[3][14]
Presence of Impurities Purify the starting materials to remove any impurities that may interfere with crystal growth. Recrystallization of the final product can also be used to improve crystal size and uniformity.[15][16]
Temperature Gradients Ensure efficient heat removal from the reactor to maintain a uniform temperature. Temperature fluctuations can affect solubility and lead to inconsistent crystal growth.
Issue 3: Product Purity Issues
Possible Cause Suggested Solution
Incomplete Removal of Soluble Byproducts Thoroughly wash the precipitate with cold deionized water to remove soluble impurities such as potassium nitrate. Multiple washing steps may be necessary.
Co-precipitation of Impurities Co-precipitation occurs when soluble impurities are trapped within the precipitate.[17] To minimize this, add the precipitating agent slowly with vigorous stirring. Redissolving the precipitate in hot water and recrystallizing it can significantly improve purity.[17]
Contamination from Starting Materials Use high-purity starting materials. Analytical techniques such as ICP-OES or AAS can be used to identify and quantify metallic impurities in the reactants.[18][19]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
00.44
200.76
1004.1

Source: Data compiled from literature.[12]

Experimental Protocols

Lab-Scale Synthesis of this compound (Precipitation Method)

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

Procedure:

  • Prepare a solution of lead(II) nitrate by dissolving a specific amount in deionized water in a beaker.

  • Prepare a separate solution of potassium iodate in deionized water. A slight molar excess of potassium iodate is often used.[11]

  • While stirring the lead(II) nitrate solution, slowly add the potassium iodate solution dropwise.[20]

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a set period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the precipitate with several portions of cold deionized water to remove any soluble impurities.

  • Dry the purified this compound in a desiccator or a low-temperature oven.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound precipitate

  • Deionized water

Procedure:

  • Place the crude this compound precipitate in a large beaker.

  • Add deionized water and heat the suspension while stirring. The solubility of this compound increases significantly with temperature.[12]

  • Continue heating until the this compound completely dissolves.

  • Once dissolved, remove the beaker from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound crystals will precipitate out. For the formation of larger crystals, the cooling process should be slow and undisturbed.

  • Once the solution has reached room temperature, the crystallization can be further completed by placing the beaker in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound crystals.

Visualizations

LeadIodateSynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_challenges Scale-Up Challenges Reactants Reactant Preparation (Lead Nitrate & Potassium Iodate Solutions) Precipitation Precipitation (Controlled Addition & Mixing) Reactants->Precipitation Slow addition C4 Impurity Control Reactants->C4 Filtration Initial Filtration Precipitation->Filtration C1 Supersaturation Control Precipitation->C1 C2 Mixing & Mass Transfer Precipitation->C2 C3 Heat Transfer Precipitation->C3 Dissolution Dissolution in Hot Water Filtration->Dissolution Recrystallization Controlled Cooling & Recrystallization Dissolution->Recrystallization Slow cooling FinalFiltration Final Filtration & Washing Recrystallization->FinalFiltration Drying Drying FinalFiltration->Drying FinalProduct High-Purity This compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound, highlighting key stages and associated scale-up challenges.

TroubleshootingLogic cluster_yield Low Yield cluster_crystal Inconsistent Crystal Size cluster_purity Purity Issues Problem Problem Encountered during Scale-Up Yield_Cause1 Incomplete Precipitation? Problem->Yield_Cause1 Low Yield Crystal_Cause1 Poor Supersaturation Control? Problem->Crystal_Cause1 Inconsistent Crystals Purity_Cause1 Incomplete Washing? Problem->Purity_Cause1 Low Purity Yield_Sol1 - Check Stoichiometry - Control Temperature Yield_Cause1->Yield_Sol1 Yield_Cause2 Losses during Filtration? Yield_Sol2 - Optimize Filter Pore Size - Wash with Cold Solvent Yield_Cause2->Yield_Sol2 Crystal_Sol1 - Control Addition Rate - Controlled Cooling Profile Crystal_Cause1->Crystal_Sol1 Crystal_Cause2 Inadequate Mixing? Crystal_Sol2 - Optimize Stirring Speed - Improve Impeller Design Crystal_Cause2->Crystal_Sol2 Purity_Sol1 - Thoroughly Wash with Cold Deionized Water Purity_Cause1->Purity_Sol1 Purity_Cause2 Co-precipitation of Impurities? Purity_Sol2 - Slow Reactant Addition - Recrystallize Product Purity_Cause2->Purity_Sol2

Caption: Troubleshooting logic diagram for common issues encountered during the scale-up of this compound synthesis.

References

Technical Support Center: Effect of pH on Lead Iodate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the effect of pH on the precipitation of lead(II) iodate (B108269) (Pb(IO₃)₂).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of pH on the solubility of lead iodate?

A1: The solubility of this compound is significantly influenced by pH due to two main chemical equilibria. At low pH (acidic conditions), the iodate ion (IO₃⁻) is protonated, while at high pH (alkaline conditions), the lead ion (Pb²⁺) forms hydroxide (B78521) complexes. Both scenarios lead to an increase in the solubility of this compound.

Q2: Why does this compound solubility increase in acidic solutions?

A2: The iodate ion (IO₃⁻) is the conjugate base of the relatively strong iodic acid (HIO₃), which has a pKa of approximately 0.75-0.80.[1][2][3] In acidic solutions, particularly at pH values below 1, a significant fraction of iodate ions will be protonated to form undissociated iodic acid (H⁺ + IO₃⁻ ⇌ HIO₃). This consumption of free iodate ions shifts the this compound dissolution equilibrium (Pb(IO₃)₂ ⇌ Pb²⁺ + 2IO₃⁻) to the right, causing more of the solid to dissolve.[4]

Q3: Why does this compound precipitate dissolve at high pH?

A3: At elevated pH levels (typically above 6), the concentration of hydroxide ions (OH⁻) increases. Lead(II) ions react with hydroxide ions to form various soluble hydroxy complexes, such as Pb(OH)⁺, and eventually precipitate as lead(II) hydroxide, Pb(OH)₂.[5][6][7] As the pH increases further into the highly alkaline range, lead(II) hydroxide can act as an acid and redissolve to form plumbite ions, such as [Pb(OH)₃]⁻. This consumption of free Pb²⁺ ions also shifts the dissolution equilibrium to the right, increasing the overall solubility of the lead salt.[5][7]

Q4: At what pH is the solubility of this compound expected to be at its minimum?

A4: The minimum solubility for this compound occurs in a pH range where neither the protonation of iodate nor the formation of lead hydroxide complexes is significant. This is typically in the near-neutral to slightly acidic range (approximately pH 4 to 6). Within this window, the concentrations of free H⁺ and OH⁻ are too low to substantially affect the concentrations of Pb²⁺ and IO₃⁻ ions from the dissolution of Pb(IO₃)₂.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Incomplete or no precipitation of this compound observed. The pH of the solution is too low (highly acidic).Increase the pH of the solution to the neutral range (pH 4-6) using a suitable buffer or a dilute base (e.g., NaOH). This will decrease the protonation of iodate ions, favoring the formation of the Pb(IO₃)₂ precipitate.
The pH of the solution is too high (highly alkaline).Decrease the pH to the neutral or slightly acidic range using a dilute acid (e.g., HNO₃). This will reduce the formation of soluble lead-hydroxy complexes.
Incorrect stoichiometry or insufficient concentration of reactant ions (Pb²⁺ or IO₃⁻).Verify the concentrations and volumes of your lead nitrate (B79036) and potassium iodate solutions. Ensure the ion product, [Pb²⁺][IO₃⁻]², exceeds the Ksp of this compound.
A white, gelatinous precipitate forms instead of or in addition to the expected white powder of this compound, especially at pH > 7. Precipitation of lead(II) hydroxide (Pb(OH)₂).The formation of lead hydroxide is expected at alkaline pH.[5][8] To isolate this compound, maintain the pH below 7 during the precipitation reaction. If the experiment requires a higher pH, be aware that a mixed precipitate will likely form.
The yield of the this compound precipitate is lower than theoretically calculated. The final pH of the solution is outside the optimal range for minimum solubility.Carefully measure and adjust the final pH of the reaction mixture to be within the 4-6 range. Ensure the system has reached equilibrium, as precipitation can take time.
The temperature is elevated.The solubility of most salts, including this compound, increases with temperature.[9][10] Perform the precipitation and filtration steps at a controlled room temperature unless the protocol specifies otherwise.

Data Presentation

Table 1: Relevant Equilibrium Constants (at 25 °C)

CompoundEquilibrium ReactionKsp (Solubility Product Constant)Reference
Lead(II) IodatePb(IO₃)₂(s) ⇌ Pb²⁺(aq) + 2IO₃⁻(aq)~3.69 x 10⁻¹³[11]
Lead(II) HydroxidePb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq)~1.43 x 10⁻²⁰[11][12][13]
Iodic AcidHIO₃(aq) ⇌ H⁺(aq) + IO₃⁻(aq)Ka ≈ 1.6 x 10⁻¹ (pKa ≈ 0.80)[3]

Table 2: Predominant Lead and Iodate Species at Various pH Ranges

pH RangePredominant Lead SpeciesPredominant Iodate SpeciesEffect on Pb(IO₃)₂ Solubility
< 1 Pb²⁺HIO₃, IO₃⁻Increased (due to HIO₃ formation)
1 - 6 Pb²⁺IO₃⁻Minimal
6 - 9 Pb²⁺, Pb(OH)⁺, Pb(OH)₂(s)IO₃⁻Increased (due to Pb(OH)⁺ formation)
> 9 Pb(OH)₂(s), [Pb(OH)₃]⁻IO₃⁻Increased (due to soluble hydroxy complexes)

Experimental Protocols

Protocol: Determining the Effect of pH on this compound Precipitation

Objective: To qualitatively and quantitatively assess the effect of varying pH on the amount of this compound precipitated from an aqueous solution.

Materials:

  • 0.1 M Lead(II) nitrate solution, Pb(NO₃)₂

  • 0.2 M Potassium iodate solution, KIO₃

  • A series of buffer solutions (e.g., acetate (B1210297) for pH 4-5, phosphate (B84403) for pH 6-8)

  • 0.1 M Nitric acid (HNO₃) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • pH meter or high-quality pH test strips[14]

  • Beakers or Erlenmeyer flasks (100 mL)

  • Graduated cylinders and pipettes

  • Stirring plate and stir bars

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation of Solutions: Prepare seven 100 mL beakers. In each beaker, add 20 mL of 0.1 M Pb(NO₃)₂ solution and 20 mL of deionized water.

  • pH Adjustment: While stirring, adjust the pH of each beaker to a target value (e.g., pH 2, 4, 6, 7, 8, 10, 12) using the buffer solutions or dropwise addition of 0.1 M HNO₃ or 0.1 M NaOH. Calibrate the pH meter before use.

  • Initiation of Precipitation: To each beaker, slowly add 20 mL of the 0.2 M KIO₃ solution while stirring continuously. A white precipitate of Pb(IO₃)₂ should form.

  • Equilibration: Continue stirring the solutions for 30 minutes to allow the precipitation reaction to approach equilibrium.

  • Precipitate Collection:

    • Weigh a piece of dry filter paper for each sample and record the mass.

    • Filter the contents of each beaker through its respective pre-weighed filter paper using the vacuum filtration apparatus.

    • Wash the collected precipitate with a small amount of deionized water to remove any soluble impurities.

  • Drying and Weighing:

    • Carefully remove the filter paper with the precipitate and place it in a drying oven at a low temperature (e.g., 60-70 °C) until completely dry (approximately 1-2 hours).

    • Allow the filter paper and precipitate to cool to room temperature in a desiccator.

    • Weigh the filter paper with the dried precipitate on the analytical balance.

  • Data Analysis:

    • Calculate the mass of the dried Pb(IO₃)₂ precipitate for each pH value by subtracting the initial mass of the filter paper.

    • Plot the mass of the precipitate as a function of pH to visualize the relationship.

Mandatory Visualizations

Chemical_Equilibria cluster_acidic Low pH (Acidic) cluster_neutral Optimal Precipitation (pH ~4-6) cluster_alkaline High pH (Alkaline) H_ion H⁺ (Excess) HIO3 HIO₃ (Iodic Acid) H_ion->HIO3 Protonation IO3_acid IO₃⁻ IO3_acid->HIO3 Solubility_Increase_Acid Solubility Increases HIO3->Solubility_Increase_Acid [IO₃⁻] decreases PbIO3_solid Pb(IO₃)₂(s) Pb_ion Pb²⁺ PbIO3_solid->Pb_ion Dissolution IO3_neutral 2IO₃⁻ PbIO3_solid->IO3_neutral OH_ion OH⁻ (Excess) Precipitate Max Precipitate Pb_ion->Precipitate Equilibrium Favors Solid IO3_neutral->Precipitate PbOH_complex [Pb(OH)ₓ]²⁻ˣ (Soluble Complexes) OH_ion->PbOH_complex Complexation Pb_ion_alk Pb²⁺ Pb_ion_alk->PbOH_complex Solubility_Increase_Alk Solubility Increases PbOH_complex->Solubility_Increase_Alk [Pb²⁺] decreases

Caption: Effect of pH on this compound Chemical Equilibria.

Experimental_Workflow start Start prep_solutions 1. Prepare Pb(NO₃)₂ and KIO₃ Solutions start->prep_solutions ph_adjust 2. Aliquot Pb(NO₃)₂ and Adjust pH for each sample (pH 2, 4, 6, 7, 8, 10, 12) prep_solutions->ph_adjust add_kio3 3. Add KIO₃ Solution to Initiate Precipitation ph_adjust->add_kio3 equilibrate 4. Stir for 30 min to Equilibrate add_kio3->equilibrate filter 5. Filter Precipitate on Pre-weighed Paper equilibrate->filter dry 6. Dry Precipitate in Oven filter->dry weigh 7. Cool and Weigh Dried Precipitate dry->weigh analyze 8. Calculate Mass and Plot vs. pH weigh->analyze end End analyze->end

Caption: Workflow for Investigating pH Effects on Precipitation.

References

impact of precursor concentration on lead iodate morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues related to the impact of precursor concentration on lead iodate (B108269) (Pb(IO₃)₂) morphology during experimental synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of lead nitrate (B79036) and potassium iodate precursors typically affect the morphology of the resulting lead iodate crystals?

A1: While direct research on this compound is limited, studies on analogous compounds like lead iodide (PbI₂) and other metal iodates suggest that precursor concentration is a critical factor in controlling crystal size and shape.[1][2][3] Generally, higher precursor concentrations tend to increase the nucleation rate, which can lead to the formation of smaller, more numerous crystals.[3] Conversely, lower precursor concentrations may favor crystal growth over nucleation, resulting in larger, more well-defined crystals.

Q2: My this compound crystals are agglomerating. Could precursor concentration be the cause?

A2: Yes, high precursor concentrations can lead to rapid precipitation and the formation of a large number of small crystals, which may then agglomerate.[3] To mitigate this, consider reducing the concentration of your lead nitrate and potassium iodate solutions. A slower addition rate of one precursor to the other can also help control the reaction and reduce agglomeration.

Q3: I am observing inconsistent crystal morphology between batches. What are the likely factors related to precursor concentration?

A3: Inconsistent crystal morphology can stem from several factors related to your precursor solutions. Ensure precise and consistent measurement of precursor concentrations for each batch. Even small variations can alter the supersaturation level, impacting nucleation and growth kinetics.[1] Also, check for the purity of your precursors, as impurities can act as nucleation sites or inhibitors, affecting crystal morphology.[4][5] The temperature and stirring rate during synthesis must also be kept constant, as they influence the reaction rate and diffusion of precursors.

Q4: Can the molar ratio of lead nitrate to potassium iodate influence the final morphology?

A4: Absolutely. The stoichiometry of the reaction dictates the formation of this compound. While a 1:2 molar ratio of Pb(NO₃)₂ to KIO₃ is expected, slight variations in this ratio can influence the crystal habit. An excess of one precursor could lead to the inclusion of impurities or the formation of different crystalline phases, thereby altering the morphology. It is crucial to maintain a precise molar ratio for reproducible results.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Formation of very fine, powder-like precipitate instead of distinct crystals. Precursor concentration is too high, leading to rapid nucleation.- Decrease the concentration of both lead nitrate and potassium iodate solutions.- Slow down the rate of addition of one precursor to the other with vigorous stirring.
Crystals are too large and irregular. Precursor concentration is too low, leading to slow, uncontrolled growth.- Incrementally increase the concentration of the precursor solutions.- Ensure a homogeneous reaction mixture through consistent stirring.
Wide distribution of crystal sizes. Inhomogeneous mixing or temperature gradients in the reaction vessel.- Improve the stirring efficiency to ensure uniform concentration throughout the solution.- Use a water bath to maintain a constant and uniform temperature.
Formation of needle-like or dendritic crystals instead of expected blocky or prismatic shapes. High supersaturation or presence of certain impurities.- Lower the precursor concentrations to reduce the supersaturation level.- Use high-purity precursors and solvents to avoid contaminants that can alter crystal growth patterns.[4][5]

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of precursor concentration on this compound morphology, based on general principles of crystallization and findings for related lead compounds.

Precursor ConcentrationExpected Nucleation RateExpected Crystal Growth RateProbable Crystal SizeCommon Morphological Issues
Low SlowDominantLargeIrregular shapes, low yield
Moderate BalancedBalancedMedium, more uniform-
High RapidLimitedSmallAgglomeration, powder formation
Very High Extremely RapidMinimalNanoparticles/AmorphousHeavy agglomeration, poor crystallinity

Experimental Protocols

General Protocol for this compound Synthesis by Precipitation

This protocol outlines a basic method for synthesizing this compound crystals where precursor concentration can be systematically varied.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bars

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a solution of lead(II) nitrate in deionized water at a desired concentration (e.g., 0.1 M, 0.5 M, 1.0 M).

    • Prepare a solution of potassium iodate in deionized water at double the concentration of the lead nitrate solution to maintain a 1:2 molar ratio (e.g., 0.2 M, 1.0 M, 2.0 M).

  • Reaction:

    • Place a specific volume of the lead(II) nitrate solution in a beaker with a magnetic stir bar and begin stirring at a constant rate.

    • Slowly add the potassium iodate solution to the lead(II) nitrate solution using a burette or dropping funnel at a controlled rate (e.g., 1 mL/min).

    • A white precipitate of this compound will form.

  • Crystal Growth and Isolation:

    • Continue stirring for a set period after the addition is complete to ensure the reaction goes to completion and to allow for crystal ripening.

    • Turn off the stirrer and allow the precipitate to settle.

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with deionized water to remove any unreacted precursors, followed by a final wash with a solvent like ethanol (B145695) or acetone (B3395972) to aid in drying.

    • Dry the crystals in an oven at a low temperature (e.g., 60-80 °C).

  • Characterization:

    • Analyze the morphology of the dried crystals using techniques such as Scanning Electron Microscopy (SEM) or Optical Microscopy.

To study the impact of precursor concentration, repeat this experiment while systematically varying the initial concentrations of the lead nitrate and potassium iodate solutions, keeping all other parameters (temperature, stirring rate, addition rate, volumes) constant.

Visualizations

Precursor_Concentration_Effect cluster_input Precursor Concentration cluster_process Crystallization Process cluster_output Resulting Morphology Low Low Concentration Nucleation Nucleation Rate Low->Nucleation Slow Growth Crystal Growth Rate Low->Growth Favored High High Concentration High->Nucleation Fast High->Growth Inhibited SmallCrystals Smaller, Numerous Crystals Nucleation->SmallCrystals LargeCrystals Larger, Fewer Crystals Growth->LargeCrystals

Caption: Impact of precursor concentration on crystallization.

Experimental_Workflow A Prepare Precursor Solutions (e.g., Pb(NO₃)₂ and KIO₃) B Mix Precursors under Controlled Conditions A->B Vary Concentrations C Precipitation of This compound B->C D Crystal Aging/Ripening C->D E Isolate Crystals (Filtration) D->E F Wash and Dry Crystals E->F G Characterize Morphology (e.g., SEM) F->G

Caption: this compound synthesis workflow.

References

Technical Support Center: Gel Growth of Lead Iodate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gel growth of lead iodate (B108269) (Pb(IO₃)₂) crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the gel growth method for lead iodate crystals?

A1: The gel growth method is particularly suitable for compounds like this compound that are sparingly soluble in water and may decompose at temperatures below their melting point.[1][2][3] This technique allows for the growth of crystals at or near room temperature, minimizing thermal strain and decomposition.[1][2] The gel matrix provides a three-dimensional support structure that suppresses convection and rapid nucleation, which facilitates the growth of larger, more perfect crystals.[2][4]

Q2: What is the typical morphology of this compound crystals grown in silica (B1680970) gel?

A2: this compound crystals grown in silica gel can exhibit various morphologies. Commonly observed shapes include star-shaped, opaque, and brittle crystals.[1] The final morphology is influenced by several experimental parameters such as gel pH, reactant concentrations, and gel aging.[5]

Q3: How long does it typically take to grow this compound crystals using the gel method?

A3: The growth process for iodate crystals in a gel medium can take a significant amount of time. Nucleation can often be observed within 24 hours of adding the outer reagent.[1] The complete growth of crystals can take several days to weeks. For instance, some studies on similar iodate crystals report removing them from the test tubes after 5 weeks, as no further growth was noticed.[6]

Q4: What is the expected crystal structure of gel-grown this compound?

A4: this compound crystals grown in silica gel have been confirmed to have an orthorhombic crystal structure.[1]

Troubleshooting Guide

Issue 1: No Crystal Growth or Very Slow Nucleation

Q: I have set up my experiment, but I don't see any crystals forming after several days. What could be the problem?

A: This issue can arise from several factors related to reactant concentration and diffusion.

  • Low Reactant Concentration: The concentration of the lead salt (e.g., lead nitrate) and the iodate salt (e.g., potassium iodate) may be too low to achieve the necessary supersaturation for nucleation.

  • Incorrect pH: The pH of the gel can influence the solubility of the reactants and the rate of the chemical reaction. An unsuitable pH can inhibit crystal formation.[3][5]

  • Gel Density Too High: A very dense gel can excessively slow down the diffusion of the outer reactant, preventing it from reaching the inner reactant to form crystals.[2]

Solutions:

  • Increase Reactant Concentration: Systematically increase the concentration of one or both reactants. It has been noted that increasing the concentration of the reactant in the gel can increase the size of the resulting crystals.[6]

  • Optimize Gel pH: Adjust the pH of the silica gel. For many iodate crystals, a slightly acidic pH (e.g., around 4.2-4.4) has been found to be optimal.[6]

  • Adjust Gel Density: Lower the concentration of the sodium metasilicate (B1246114) solution to create a less dense gel, which will allow for faster diffusion. A suitable specific gravity for the sodium metasilicate solution is often around 1.04 g/cc.[1][6]

Issue 2: Formation of Opaque or Translucent Crystals

Q: My crystals are not transparent. What causes this, and how can I improve their quality?

A: The lack of transparency in gel-grown crystals is often due to the inclusion of the silica gel matrix within the crystal lattice.[6]

Solutions:

  • Optimize Gel Aging: Allowing the gel to age for a sufficient period before adding the outer reactant can help in the formation of a more uniform gel structure, potentially reducing silica inclusion. An aging period of 5-6 days has been used for similar iodate crystals.[6]

  • Control pH: A pH value that is too high can lead to faster gelation and a less stable gel, which may increase the likelihood of silica contamination.[3] Maintaining an optimal, slightly acidic pH is crucial.

  • Concentration Programming: This technique involves initially keeping the reactant concentrations low to promote the formation of a few well-defined nuclei and then gradually increasing the concentration to encourage the growth of these existing nuclei rather than the formation of new, potentially flawed crystals.[2]

Issue 3: Rapid Formation of Many Small Crystals (Polycrystalline Growth)

Q: Instead of a few large crystals, I am getting a precipitate or many small, poorly defined crystals. How can I prevent this?

A: This is typically a result of rapid nucleation, where many crystals start to form at once. The primary role of the gel is to suppress this phenomenon.[2]

Solutions:

  • Lower Reactant Concentrations: High concentrations of reactants can lead to rapid supersaturation and, consequently, uncontrolled nucleation. Try reducing the concentrations of your lead and iodate solutions.

  • Increase Gel Density: A denser gel will slow down the diffusion of the reactants, reducing the rate at which they meet and react. This slower reaction rate favors the growth of existing nuclei over the formation of new ones.[2]

  • Optimize Gel pH and Aging: The gel's structure, which is influenced by pH and aging time, plays a critical role in controlling diffusion and nucleation. Ensure these parameters are optimized.[5][6]

Issue 4: Cracking or Syneresis of the Gel

Q: The silica gel in my test tube is shrinking and cracking. What is causing this?

A: Gel cracking, or syneresis, can be caused by several factors:

  • Incorrect pH: A pH that is too low or too high can lead to an unstable gel structure.[3]

  • High Reactant Concentrations: Very high concentrations of the feed solution can sometimes disrupt the gel structure.

  • Temperature Fluctuations: Significant changes in ambient temperature can affect the stability of the gel.

Solutions:

  • Buffer the Gel: Ensure the pH is adjusted correctly and is stable. Using a suitable acid, like acetic acid, is common.[6]

  • Use Optimal Reactant Concentrations: Avoid using excessively high concentrations for the outer reactant solution.

  • Maintain a Stable Temperature: Keep the experimental setup in a location with a relatively constant ambient temperature.[1]

Quantitative Data Summary

The optimal conditions for the gel growth of iodate crystals can vary. The following table summarizes some reported parameters for this compound and other similar iodate crystals.

ParameterOptimized Value/RangeSource
Sodium Metasilicate Solution Specific Gravity 1.04 g/cc[1][6]
Gel pH 4.2 - 4.4[6]
Gel Setting Time 12 - 14 days[6]
Gel Aging Time 5 - 6 days[6]
Growth Period ~5 weeks[6]
Ambient Temperature ~30 °C[1]

Experimental Protocol: Single Diffusion Gel Growth of this compound

This protocol describes a typical single diffusion method for growing this compound crystals in a silica gel.

Materials:

  • Sodium Metasilicate (Na₂SiO₃·5H₂O)

  • Acetic Acid (CH₃COOH)

  • Lead Nitrate (Pb(NO₃)₂)

  • Potassium Iodate (KIO₃)

  • Distilled Water

  • Test tubes, beakers, graduated cylinders, magnetic stirrer

Procedure:

  • Prepare the Gel Solution:

    • Prepare a sodium metasilicate solution with a specific gravity of 1.04 g/cc in distilled water.

    • In a separate beaker, place the desired volume of acetic acid (e.g., 2N concentration).[1]

    • While stirring the acetic acid, slowly add the sodium metasilicate solution drop by drop until the desired pH (e.g., 4.4) is reached.[6]

    • Add the inner reactant, a solution of Lead Nitrate, to the gel solution and mix thoroughly.

  • Set the Gel:

    • Pour the final solution into test tubes up to a desired height (e.g., 5-6 cm).

    • Seal the test tubes with cotton plugs to prevent contamination and rapid evaporation.

    • Allow the gel to set undisturbed. This may take several days.[6]

  • Age the Gel:

    • Once the gel has set, let it age for approximately 5 days to ensure a stable and uniform network.[6]

  • Add the Outer Reactant:

    • After the aging period, carefully pour the outer reactant solution (Potassium Iodate) on top of the set gel.[1] It is crucial to do this gently to avoid disturbing the gel surface.

  • Crystal Growth and Observation:

    • Store the test tubes in a vibration-free location at a constant ambient temperature.

    • Observe the test tubes periodically for the nucleation and growth of crystals within the gel. The process may take several weeks.[6]

  • Harvesting the Crystals:

    • Once the crystal growth has ceased, carefully excavate the crystals from the gel.

    • Wash the harvested crystals with distilled water to remove any adhering gel and unreacted chemicals.

    • Dry the crystals carefully.

Visualizations

Caption: Troubleshooting workflow for common issues in this compound crystal growth.

Caption: Key experimental parameters and their influence on crystal growth outcomes.

References

Technical Support Center: Minimizing Defects in Lead Iodate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of lead iodate (B108269) (Pb(IO₃)₂) single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing lead iodate single crystals?

A1: this compound single crystals are most commonly grown using the gel method, specifically the single diffusion technique. This is because this compound is sparingly soluble in water and decomposes before its melting point, making techniques like slow evaporation or melt growth unsuitable. The gel method allows for slow, controlled diffusion of reactants, which is crucial for the formation of high-quality single crystals.

Q2: What are the typical defects observed in this compound crystals?

A2: Common defects in this compound and similar gel-grown crystals include:

  • Opaque or translucent crystals: This can be caused by the inclusion of the silica (B1680970) gel matrix into the crystal lattice.

  • Dendritic or star-shaped growth: This often occurs when the nucleation rate is too high, leading to rapid, uncontrolled growth.

  • Polycrystalline aggregates: The formation of multiple small crystals instead of a single large one can be due to an excessive number of nucleation sites.

  • Twinning: This occurs when two or more crystals intergrow in a symmetrical manner, which can be induced by impurities or changes in growth conditions.

  • Surface pits and irregularities: These can be a result of fluctuations in reactant concentrations or temperature during growth.

Q3: How does the pH of the gel affect crystal quality?

A3: The pH of the silica gel is a critical parameter that influences the gelling time, pore size, and ultimately, the quality of the this compound crystals. A pH range of 4.1 to 4.4 is commonly used for the growth of this compound crystals in a sodium metasilicate-acetic acid gel. Deviations from the optimal pH can affect the diffusion rate of reactants and the nucleation density, potentially leading to smaller, less perfect crystals. For other iodate crystals, the pH has been shown to influence solubility, the crystalline phase, and the number of surface defects.

Q4: What is the importance of "gel aging"?

A4: Gel aging is the period after the gel has set but before the reactant solution is added. During this time, the silica gel network strengthens and standardizes its pore size. Increasing the aging time can reduce the number of nucleation centers, which can lead to the growth of fewer, but larger and more perfect, crystals. For this compound, a typical aging period is 2 days after the gel has set for approximately 10 days.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystal Growth The reactant solution is not saturated enough to initiate nucleation.Increase the concentration of the lead acetate (B1210297) or potassium iodate solution. Ensure the gel is properly set and aged to allow for effective diffusion.
Formation of Many Small Crystals (Polycrystalline Growth) The nucleation rate is too high due to excessive supersaturation or a high number of nucleation sites in the gel.Decrease the concentration of the supernatant reactant solution. Increase the gel aging time to reduce the number of nucleation sites.
Crystals are Opaque or Cloudy Inclusion of silica from the gel into the crystal lattice. This can happen if the crystals are left in the gel for too long after growth has ceased.Remove the crystals from the gel as soon as they have reached the desired size. Ensure the gel is properly prepared and has a uniform consistency.
Dendritic or "Star-Shaped" Crystals Rapid, uncontrolled growth due to high supersaturation at the gel-solution interface.Reduce the concentration of the reactant solution poured over the gel. Ensure a stable, vibration-free environment to slow down the diffusion and growth rate.
Twinned Crystals Presence of impurities in the reactants or the gel. Fluctuations in temperature during the growth period.Use high-purity (A.R. grade) chemicals for all solutions. Maintain a constant ambient temperature throughout the experiment.

Experimental Protocols

Detailed Protocol for Gel Growth of this compound Single Crystals

This protocol is based on the single diffusion method described in the literature.

Materials:

  • Sodium Metasilicate (B1246114) (Na₂SiO₃)

  • Acetic Acid (CH₃COOH)

  • Lead Acetate (Pb(CH₃COO)₂)

  • Potassium Iodate (KIO₃)

  • Deionized Water

  • Test tubes (15 cm length, 2.5 cm diameter)

  • Beakers

  • Stirring rods

  • Cotton wool

Procedure:

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in deionized water. The density of this solution is a critical parameter and should be precisely controlled (e.g., 1.04 g/cc as used for other iodates).

    • In a separate beaker, prepare a 2N solution of acetic acid.

    • Slowly add the sodium metasilicate solution to the acetic acid solution drop by drop while constantly stirring.

    • Monitor the pH of the mixture and continue adding the silicate (B1173343) solution until a pH of 4.1-4.4 is achieved.

    • Immediately transfer the mixture into clean test tubes.

    • Cover the mouth of the test tubes with cotton wool to prevent contamination from dust and impurities.

  • Gel Setting and Aging:

    • Allow the gel to set at a constant room temperature. This process can take approximately 10 days.

    • After the gel has set, let it age for an additional 2 days. This helps in improving the quality of the crystals by reducing nucleation sites.

  • Crystal Growth:

    • Prepare a 1N solution of Lead Acetate (the supernatant reactant).

    • Carefully and slowly pour 5 ml of the lead acetate solution over the set and aged gel in each test tube. It is crucial not to disturb the gel surface.

    • The reaction for the formation of this compound is: Pb(NO₃)₂ + 2KIO₃ → Pb(IO₃)₂ + 2KNO₃ (Note: The source uses Lead Acetate as the supernatant, reacting with an iodate source presumably incorporated in the gel, though not explicitly stated. The reaction shown is a general representation).

  • Observation and Harvesting:

    • Crystal growth should be observable on a day-by-day basis.

    • Allow the crystals to grow for several weeks, or until the desired size is reached.

    • Once growth is complete, carefully remove the crystals from the gel.

    • Wash the harvested crystals with double-distilled water and then with acetone (B3395972) to remove any adhering gel particles.

    • Dry the crystals carefully under a gentle light source.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth Process cluster_harvest Harvesting & Cleaning prep_gel Prepare Silica Gel (pH 4.1-4.4) set_gel Gel Setting (~10 days) prep_gel->set_gel prep_reac Prepare 1N Lead Acetate Solution add_reac Add Lead Acetate Solution to Gel prep_reac->add_reac age_gel Gel Aging (~2 days) set_gel->age_gel age_gel->add_reac cryst_growth Crystal Growth (several weeks) add_reac->cryst_growth harvest Remove Crystals from Gel cryst_growth->harvest wash Wash with DI Water and Acetone harvest->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for the gel growth of this compound single crystals.

troubleshooting_logic cluster_defects Observed Defects cluster_solutions Corrective Actions start Crystal Growth Outcome dendritic Dendritic Growth? start->dendritic opaque Opaque Crystals? start->opaque polycrystalline Polycrystalline? start->polycrystalline sol_dendritic Reduce Reactant Concentration dendritic->sol_dendritic Yes sol_opaque Optimize Harvest Time opaque->sol_opaque Yes sol_poly Increase Gel Aging Time polycrystalline->sol_poly Yes

Caption: Logical workflow for troubleshooting common defects in this compound crystals.

Validation & Comparative

A Comparative Guide to the Characterization of Lead Iodate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key techniques used to characterize lead iodate (B108269) (Pb(IO₃)₂), a material of interest for various applications, including nonlinear optics.[1] We present a comparative analysis of data obtained from X-ray Diffraction (XRD), Thermal Analysis (TGA/DTA/DTG), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide also includes detailed experimental protocols and explores alternative materials for comparison.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of lead iodate. It provides information on lattice parameters, crystal system, and crystallite size.

Comparative Data of this compound and Alternatives
MaterialCrystal SystemLattice Parameters (Å)Reference
**this compound (Pb(IO₃)₂) **Orthorhombica = 6.09, b = 16.68, c = 5.58[1]
Lead Iodide (PbI₂)Hexagonala = 4.556, c = 13.973[2]
Bismuth Ferrite (BiFeO₃)RhombohedralNot explicitly stated[3][4]
Lead Zirconate Titanate (PZT)PerovskiteNot explicitly stated[5]
Experimental Protocol: Powder X-ray Diffraction of this compound

This protocol outlines the steps for obtaining a powder XRD pattern of this compound.

Objective: To determine the crystal structure and lattice parameters of a synthesized this compound powder.

Materials and Equipment:

  • This compound powder sample

  • Powder X-ray diffractometer (e.g., Philips X-ray diffractometer or Rigaku Minislex)[1]

  • CuKα radiation source (λ = 1.5418 Å) with a Ni filter

  • Sample holder

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind the this compound crystals into a homogeneous powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Set the X-ray source to CuKα radiation.

    • Set the voltage and current to appropriate values (e.g., 30 kV and 15 mA).[1]

    • Set the 2θ scan range, typically from 10° to 80°.[1]

  • Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different 2θ angles.

  • Data Analysis:

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • Compare the obtained diffraction pattern with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound (e.g., JCPDS 82-0477) to confirm the phase.

    • Calculate the interplanar spacing ('d' values) using Bragg's Law (nλ = 2d sinθ).

    • Determine the lattice parameters ('a', 'b', and 'c') from the 'd' values using appropriate software or manual calculations for the orthorhombic crystal system.

Experimental Workflow: XRD Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_results Result Interpretation Grind Grind Sample Mount Mount on Holder Grind->Mount XRD Perform XRD Scan Mount->XRD Data Collect Diffraction Data XRD->Data Process Process Data Data->Process Phase Phase Identification Process->Phase Lattice Lattice Parameter Calculation Process->Lattice

Caption: Workflow for XRD analysis of this compound.

Thermal Stability Assessment: Thermal Analysis (TGA/DTA/DTG)

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG) are crucial for understanding the thermal stability and decomposition behavior of this compound.

Comparative Data of this compound and Doped this compound
MaterialDecomposition Onset (°C)Decomposition StagesReference
**this compound (Pb(IO₃)₂) **~300Two stages[1]
Zinc-doped this compound318Two stages[6]
Experimental Protocol: Thermal Analysis of this compound

This protocol describes the procedure for conducting TGA/DTA/DTG analysis of this compound.

Objective: To evaluate the thermal stability and decomposition pattern of this compound.

Materials and Equipment:

  • This compound powder sample

  • Thermogravimetric analyzer with DTA/DTG capabilities (e.g., Diamond TG/DTA thermal analyzer)

  • Sample pan (e.g., alumina (B75360) or platinum)

  • Inert atmosphere (e.g., nitrogen gas)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound powder (e.g., 41.140 mg) into the sample pan.[1]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, to prevent oxidation.

    • Set the heating rate (e.g., 50 °C/min).[1]

    • Set the temperature range, for example, from room temperature to 1000°C.

  • Data Collection: Start the thermal analysis program. The instrument will record the sample weight (TGA), the temperature difference between the sample and a reference (DTA), and the rate of weight change (DTG) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different stages.

    • DTA Curve: Examine the DTA curve for endothermic or exothermic peaks, which indicate phase transitions or decomposition events.[1]

    • DTG Curve: Use the DTG curve to identify the temperatures at which the rate of weight loss is at its maximum.[1]

Logical Relationship: Thermal Analysis Data Interpretation

Thermal_Analysis cluster_interpretation Interpretation TGA TGA Curve (Weight vs. Temp) Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Mass_Loss Mass Loss (%) TGA->Mass_Loss DTA DTA Curve (ΔT vs. Temp) Phase_Trans Phase Transitions DTA->Phase_Trans DTG DTG Curve (dW/dt vs. Temp) Reaction_Rate Reaction Rate Peaks DTG->Reaction_Rate

Caption: Interpreting data from thermal analysis.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound and to confirm the absence of impurities like water.

Comparative FTIR Data for this compound
Wavenumber (cm⁻¹)AssignmentReference
711.73 - 769.60Iodate (IO₃⁻) group vibrations[6]
363.48Iodate group vibration[6]
1103.28Pb-O bond stretching[1]
Experimental Protocol: FTIR Spectroscopy of this compound

This protocol details the steps for acquiring an FTIR spectrum of this compound.

Objective: To identify the characteristic vibrational modes of the iodate group and check for the presence of water.

Materials and Equipment:

  • This compound powder sample

  • FTIR spectrometer (e.g., SHIMADZU model IRAffinity-1)[6]

  • Potassium bromide (KBr) powder (spectroscopic grade)

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the this compound powder with dry KBr powder in a mortar.

    • Grind the mixture thoroughly to ensure a uniform dispersion.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Set the desired spectral range (e.g., 400-4000 cm⁻¹).[6]

    • Collect a background spectrum of a pure KBr pellet.

  • Data Collection: Acquire the FTIR spectrum of the this compound sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the absorption bands in the spectrum.

    • Assign the observed bands to the corresponding vibrational modes of the iodate group and any other bonds present.

    • Check for the characteristic broad absorption band of water in the region of 3200-3600 cm⁻¹ to confirm if the sample is anhydrous.[1][6]

Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_results Result Interpretation Mix Mix Sample with KBr Press Press into Pellet Mix->Press Background Collect Background Press->Background Sample Collect Sample Spectrum Background->Sample Identify Identify Absorption Bands Sample->Identify Assign Assign Vibrational Modes Identify->Assign

Caption: Workflow for FTIR analysis of this compound.

References

A Comparative Guide to the Synthesis of Lead(II) Iodate: Traditional Precipitation vs. Novel Mechanochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of precursor compounds is paramount. This guide provides a detailed comparison of a traditional aqueous precipitation method and a novel solvent-free mechanochemical approach for the synthesis of lead(II) iodate (B108269) (Pb(IO₃)₂), a compound with applications in various fields of chemical research.

This document outlines the experimental protocols for both synthesis techniques, presenting a quantitative comparison of their performance and characterization data. The objective is to offer a clear and evidence-based guide for selecting the most suitable synthesis strategy based on desired outcomes such as yield, purity, particle size, and environmental impact.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of lead(II) iodate via traditional precipitation and the new mechanochemical method. The data highlights the significant advantages of the mechanochemical approach in terms of reaction time and particle size control.

Performance MetricTraditional Precipitation MethodNovel Mechanochemical Method
Reaction Time ~1 hour + filtration and drying time~10 minutes
Typical Yield >95%>75%[1]
Product Purity High, but potential for included impuritiesHigh, dependent on washing step
Average Particle Size Micrometer to millimeter scale[1]Nanometer to sub-micron scale[1]
Solvent Usage Aqueous solutionsSolvent-free or minimal liquid-assisted grinding[1]
Energy Input Heating of solutionsMechanical energy from milling

Experimental Protocols

Detailed methodologies for both the traditional precipitation and the novel mechanochemical synthesis of lead(II) iodate are provided below.

Traditional Synthesis: Aqueous Precipitation

This method relies on the reaction of aqueous solutions of a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble iodate salt, like potassium iodate, to precipitate the insoluble lead(II) iodate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Beakers

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a saturated aqueous solution of lead(II) nitrate and a separate saturated aqueous solution of potassium iodate.

  • Precipitation: Slowly add the potassium iodate solution to the lead(II) nitrate solution while continuously stirring. A white precipitate of lead(II) iodate will form immediately.[2]

  • Digestion: The mixture may be gently heated to around 60°C and stirred for a period to encourage crystal growth and improve filterability.[2]

  • Filtration: Isolate the lead(II) iodate precipitate by vacuum filtration.

  • Washing: Wash the precipitate with deionized water to remove any soluble byproducts, such as potassium nitrate.

  • Drying: Dry the purified lead(II) iodate in an oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

Novel Synthesis: Solvent-Free Mechanochemistry

This innovative approach utilizes mechanical energy, typically from a ball mill, to drive a solid-state reaction between the precursors, eliminating the need for solvents.[1]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) powder

  • Potassium iodate (KIO₃) powder

  • Ball mill with milling jars and balls (e.g., stainless steel or zirconia)

  • Spatula

  • Washing solvent (e.g., deionized water)

  • Centrifuge and/or filtration apparatus

  • Drying oven

Procedure:

  • Reactant Preparation: Weigh stoichiometric amounts of lead(II) nitrate and potassium iodate powders.

  • Milling: Place the powders into the milling jar along with the milling balls.

  • Mechanochemical Reaction: Mill the mixture at a specific frequency (e.g., 25 Hz) for a short duration (e.g., 10 minutes).[1] The mechanical energy will induce a solid-state reaction, forming lead(II) iodate and potassium nitrate.

  • Purification: After milling, transfer the resulting powder to a suitable container. Wash the powder with deionized water to dissolve the potassium nitrate byproduct.

  • Isolation: Separate the lead(II) iodate product by centrifugation or filtration.

  • Drying: Dry the purified lead(II) iodate in an oven to a constant weight.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for both the traditional precipitation and the novel mechanochemical synthesis methods.

Precipitation_Workflow cluster_precipitation Traditional Precipitation Synthesis prep Prepare Aqueous Solutions (Lead Nitrate & Potassium Iodate) mix Mix Solutions & Precipitate prep->mix digest Digest Precipitate (Optional Heating) mix->digest filter_wash Filter & Wash Precipitate digest->filter_wash dry Dry Final Product filter_wash->dry product Lead(II) Iodate (Micron-sized) dry->product

A diagram illustrating the workflow for the traditional precipitation synthesis of lead(II) iodate.

Mechanochemical_Workflow cluster_mechanochemical Novel Mechanochemical Synthesis weigh Weigh Solid Reactants (Lead Nitrate & Potassium Iodate) mill Ball Mill Reactants weigh->mill wash Wash Milled Powder mill->wash isolate Isolate Product (Centrifuge/Filter) wash->isolate dry Dry Final Product isolate->dry product Lead(II) Iodate (Nano/Sub-micron) dry->product

A diagram illustrating the workflow for the novel mechanochemical synthesis of lead(II) iodate.

Characterization and Validation

The successful synthesis of lead(II) iodate via both methods can be confirmed through various analytical techniques.

  • X-ray Diffraction (XRD): XRD analysis is crucial for confirming the crystal structure of the product. The diffraction pattern for lead(II) iodate synthesized by the gel method, which is a slow precipitation technique, shows an orthorhombic structure. The sharpness and intensity of the peaks can also provide insights into the crystallinity and particle size of the material.

  • Scanning Electron Microscopy (SEM): SEM imaging allows for the visualization of the morphology and particle size of the synthesized lead(II) iodate. As indicated in the comparative data, the mechanochemical method is expected to produce significantly smaller and more uniform particles compared to the precipitation method.[1]

Conclusion

The validation of this novel mechanochemical synthesis method for lead(II) iodate presents a compelling alternative to the traditional precipitation technique. The solvent-free nature of the mechanochemical process offers significant environmental and efficiency benefits by reducing waste and reaction time. Furthermore, the ability to produce nano-sized or sub-micron particles directly from the synthesis opens up new possibilities for applications where particle size is a critical parameter. While the traditional precipitation method remains a robust and high-yielding technique, the mechanochemical approach provides a rapid, green, and scalable option for the production of fine lead(II) iodate powders. The choice of synthesis method will ultimately depend on the specific requirements of the intended application, including desired particle size, production scale, and environmental considerations.

References

Unveiling the Crystal Structure of Lead Iodate: A Comparative Guide Using XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise crystal structure of a compound is paramount. This guide provides a comprehensive comparison of the crystal structure of lead iodate (B108269) (Pb(IO₃)₂), a material of interest for its non-linear optical properties, with related and alternative materials. The analysis is based on X-ray Diffraction (XRD), a cornerstone technique for crystallographic studies.

This guide will delve into the crystallographic parameters of lead iodate, including its common orthorhombic form and a recently identified triclinic polymorph. For comparative purposes, the well-characterized hexagonal/trigonal structure of lead iodide (PbI₂) is also presented. Furthermore, a selection of alternative non-linear optical (NLO) crystals is included to provide a broader context for material selection in relevant applications. Detailed experimental protocols for both the synthesis of this compound crystals and their analysis by powder XRD are provided to ensure reproducibility.

Comparative Crystallographic Data

The crystal structure of a material is defined by its crystal system, space group, and lattice parameters. These parameters for this compound and a key comparison compound, lead iodide, are summarized in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound (orthorhombic) OrthorhombicPccn (56)5.6016.706.09909090
This compound (triclinic) TriclinicP-1 (2)3.585.077.7786.3987.8982.27
Lead Iodide (hexagonal) HexagonalP6₃mc (186)4.5564.55613.9739090120

Note: The lattice parameters for the triclinic this compound are based on a newly reported modification and may be subject to further refinement in the scientific literature.

This compound most commonly crystallizes in the orthorhombic system. However, the existence of a triclinic polymorph highlights the importance of careful crystallographic analysis to identify the specific phase present in a sample.[1] In contrast, lead iodide typically exhibits a hexagonal crystal structure.[2]

Alternative Non-Linear Optical (NLO) Crystals

For applications leveraging the non-linear optical properties of this compound, a comparison with other established NLO materials is crucial. The following table presents a selection of alternative crystals and their key properties.

CrystalChemical FormulaCrystal SystemKey Features
Potassium Dihydrogen Phosphate (KDP) KH₂PO₄TetragonalWidely used, good UV transparency.
Beta Barium Borate (BBO) β-BaB₂O₄TrigonalHigh non-linear coefficient, broad phase-matching range.
Lithium Triborate (LBO) LiB₃O₅OrthorhombicHigh damage threshold, wide transparency range.
Potassium Titanyl Phosphate (KTP) KTiOPO₄OrthorhombicHigh non-linear coefficient, efficient for frequency doubling.

Experimental Protocols

Synthesis of this compound Crystals by Gel Method

A common and effective method for growing single crystals of this compound is the gel diffusion method. This technique allows for slow, controlled crystallization, yielding high-quality crystals suitable for XRD analysis.

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) solution

  • Acetic acid (CH₃COOH)

  • Lead nitrate (B79036) (Pb(NO₃)₂) solution (e.g., 1M)

  • Potassium iodate (KIO₃) solution (e.g., 1M)

  • Test tubes

  • Beakers

  • Stirring rod

Procedure:

  • Gel Preparation: A gel is prepared by mixing a solution of sodium metasilicate with acetic acid. The pH of the gel is a critical parameter and should be carefully controlled.

  • Gel Setting: The gel solution is poured into test tubes and allowed to set for a period of time, typically a few days.

  • Reactant Addition: Once the gel has set, a solution of lead nitrate is carefully layered on top of the gel.

  • Crystal Growth: The test tubes are then left undisturbed at a constant temperature. The lead nitrate solution will slowly diffuse into the gel, reacting with the potassium iodate that can be incorporated into the gel or added as a top layer to initiate the growth of this compound crystals within the gel matrix.

  • Crystal Harvesting: After a suitable growth period (days to weeks), the crystals are carefully extracted from the gel, washed with deionized water, and dried.

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is a non-destructive analytical technique used to identify the crystalline phases in a material and to determine its crystal structure.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder

  • Data collection and analysis software

Procedure:

  • Sample Preparation: A small amount of the synthesized this compound crystals is finely ground into a homogenous powder using a mortar and pestle. The powder is then carefully packed into a sample holder to ensure a flat, level surface.

  • Instrument Setup: The X-ray diffractometer is configured with appropriate parameters, including the X-ray tube voltage and current (e.g., 40 kV and 40 mA), the 2θ scan range (e.g., 10° to 80°), and the scan speed.

  • Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

  • Data Analysis:

    • Phase Identification: The resulting XRD pattern (a plot of intensity vs. 2θ) is compared to a database of known diffraction patterns (such as the ICDD's Powder Diffraction File) to identify the crystalline phases present in the sample.

    • Lattice Parameter Refinement: Once the phase is identified, the positions of the diffraction peaks can be used to accurately determine the lattice parameters of the crystal structure through a process called indexing and refinement.

    • Structure Solution and Refinement: For a new, unknown structure, more advanced techniques like Rietveld refinement can be employed to determine the precise atomic positions within the unit cell.[2]

Workflow for Crystal Structure Determination from Powder XRD Data

The process of determining a crystal structure from powder XRD data follows a logical workflow, from data acquisition to the final refined structure.

XRD_Workflow cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Output Sample_Prep Sample Preparation (Grinding & Mounting) XRD_Measurement XRD Measurement (Data Acquisition) Sample_Prep->XRD_Measurement Phase_ID Phase Identification (Database Matching) XRD_Measurement->Phase_ID Indexing Indexing (Unit Cell Determination) Phase_ID->Indexing Structure_Solution Structure Solution (Atomic Positions) Indexing->Structure_Solution Rietveld_Refinement Rietveld Refinement (Structure Optimization) Structure_Solution->Rietveld_Refinement Final_Structure Final Crystal Structure (Lattice Parameters & Atomic Coordinates) Rietveld_Refinement->Final_Structure

Caption: Workflow for crystal structure determination using powder XRD data.

This guide provides a foundational understanding of the crystal structure of this compound through the lens of XRD analysis. The comparative data and detailed experimental protocols offer a valuable resource for researchers working with this and similar crystalline materials. The provided workflow for crystal structure determination further clarifies the process of translating raw XRD data into a complete and refined crystal structure.

References

A Comparative Spectroscopic Analysis of Lead Iodate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the spectroscopic characterization of lead iodate (B108269), with a comparative analysis against lead carbonate and lead sulfate (B86663), supported by experimental data and detailed protocols.

This guide provides a comprehensive overview of the spectroscopic analysis of lead iodate (Pb(IO₃)₂), a compound of interest in various scientific fields. For a thorough understanding of its properties, this document presents a comparative analysis with two other common lead compounds: lead carbonate (PbCO₃) and lead sulfate (PbSO₄). The guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, lead carbonate, and lead sulfate, facilitating a direct comparison of their vibrational and electronic properties.

Table 1: A Comparison of Infrared (FT-IR) and Raman Spectroscopic Data

CompoundSpectroscopic TechniqueWavenumber (cm⁻¹)Assignment
This compound (Pb(IO₃)₂) FT-IR700 - 800I-O stretching vibrations[1][2]
300 - 400O-I-O bending vibrations[1][2]
Raman700 - 800Symmetric and asymmetric I-O stretching[1][2]
300 - 400O-I-O bending modes[1][2]
Lead Carbonate (PbCO₃) FT-IR~1400Asymmetric C-O stretching (ν₃)[3][4][5]
~1050Symmetric C-O stretching (ν₁)[3][4][6]
~840Out-of-plane bending (ν₂)[4]
~680In-plane bending (ν₄)[4]
Raman~1053Symmetric C-O stretching (ν₁)[6][7][8]
~1370Asymmetric C-O stretching (ν₃)
~680In-plane bending (ν₄)
Lead Sulfate (PbSO₄) FT-IR~1100Asymmetric S-O stretching (ν₃)[1]
~975Symmetric S-O stretching (ν₁)[1]
~600O-S-O bending (ν₄)[1]
Raman~975Symmetric S-O stretching (ν₁)[2][9]
~1100Asymmetric S-O stretching (ν₃)
400 - 650O-S-O bending modes (ν₂, ν₄)[2][9]

Table 2: A Comparison of X-ray Photoelectron Spectroscopy (XPS) Data

CompoundElement and Core LevelBinding Energy (eV)Notes
This compound (Pb(IO₃)₂) Pb 4f₇/₂~138.5 - 139.5 (Estimated)Expected to be in a similar range to other Pb(II) compounds with electronegative anions.
I 3d₅/₂~624 - 625 (Estimated)Higher binding energy than iodide (I⁻) due to the +5 oxidation state of iodine in the iodate ion.
O 1s~531 - 532 (Estimated)Representative of oxygen in an oxyanion.
Lead Carbonate (PbCO₃) Pb 4f₇/₂~138.4[10]
C 1s~289 - 290Characteristic of the carbonate group.
O 1s~531.5 - 532[11][12]
Lead Sulfate (PbSO₄) Pb 4f₇/₂~138.8 - 139.2
S 2p~168 - 169Characteristic of the sulfate group.
O 1s~532

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental work.

Synthesis of this compound Crystals

A common method for the synthesis of this compound crystals is the gel diffusion method.[13]

  • Gel Preparation: A gel is prepared by mixing sodium metasilicate (B1246114) solution with a dilute acid (e.g., acetic acid) until a specific pH is reached. This mixture is then allowed to set in a test tube.

  • Reactant Addition: A solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂), is carefully poured over the set gel.

  • Diffusion and Crystal Growth: A solution of an iodate salt, such as potassium iodate (KIO₃), is then added. The reactants diffuse slowly through the gel, leading to the formation of this compound crystals over time.

  • Crystal Harvesting: Once the crystals have grown to a sufficient size, they are carefully removed from the gel, washed with deionized water, and dried.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the vibrational modes of the functional groups present in the sample. The KBr pellet method is a standard technique for solid samples.

  • Sample Preparation: A small amount of the finely ground this compound powder (1-2 mg) is mixed with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion and reduce particle size, which minimizes scattering of the infrared radiation.

  • Pellet Formation: The ground mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for background correction.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations.

  • Sample Preparation: A small amount of the this compound powder is placed on a clean microscope slide or in a sample holder. For micro-Raman analysis, a flat surface is preferable.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as a function of the Raman shift in wavenumbers (cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the sample surface.

  • Sample Preparation: A small amount of the this compound powder is mounted on a sample holder using double-sided conductive tape or pressed into a clean indium foil. It is crucial to handle the sample with clean tools to avoid surface contamination.

  • Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

  • Data Acquisition: The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer. Survey scans are first acquired to identify the elements present. High-resolution spectra are then recorded for the specific core levels of interest (e.g., Pb 4f, I 3d, O 1s) to determine the chemical states and their relative concentrations. Charge referencing is typically done using the adventitious carbon C 1s peak at 284.8 eV.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid sample like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Grinding Grinding Synthesis->Grinding FTIR FT-IR Spectroscopy (KBr Pellet) Grinding->FTIR Raman Raman Spectroscopy Grinding->Raman XPS XPS Analysis Grinding->XPS Data_Analysis Data Analysis (Peak Assignment, Binding Energy Determination) FTIR->Data_Analysis Raman->Data_Analysis XPS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Report Reporting Comparison->Report

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Thermal Analysis of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the thermal analysis of lead iodate (B108269), Pb(IO₃)₂, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented is intended for researchers, scientists, and professionals in drug development who require a comparative understanding of the material's thermal properties.

Quantitative Thermal Analysis Data

The thermal decomposition of lead iodate has been characterized by distinct temperature ranges and mass loss events. The following table summarizes the key quantitative data obtained from TGA/DSC analysis.

Thermal EventTemperature Range (°C)Mass Loss (%)Associated Transformation
Phase Transition~4010Endothermic peak, no mass loss
Decomposition Stage 1 300 - 715GradualEvolution of Oxygen and Iodine
Inflection Point~510-Peak decomposition rate for Stage 1
Decomposition Stage 2 750 - 9952.91Loss of O₂
Final Residue> 99538.30 (remaining)Lead(II) Oxide (PbO)

Experimental Protocol

The following methodology outlines a typical procedure for conducting TGA/DSC analysis on this compound crystals.

Instrumentation: A simultaneous thermal analyzer capable of performing TGA, DTA (Differential Thermal Analysis), and DTG (Derivative Thermogravimetry) is employed.

Sample Preparation:

  • A sample of this compound crystals with an initial weight of approximately 41.140 mg is used.

  • The sample is placed in an appropriate crucible (e.g., alumina).

Analytical Conditions:

  • Atmosphere: The experiment is conducted in a static nitrogen atmosphere to prevent oxidation.

  • Heating Rate: A constant heating rate of 50 °C per minute is maintained.

  • Temperature Program: The sample is heated from room temperature up to a final temperature of at least 1000 °C to ensure complete decomposition.

  • Data Acquisition: Mass loss (TGA), differential temperature (DTA), and the rate of mass loss (DTG) are recorded as a function of temperature.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-stage process. Initially, the compound is stable up to 300 °C.[1] Above this temperature, it undergoes decomposition, releasing oxygen and iodine.[1] A minor endothermic peak observed around 401 °C without any corresponding mass loss suggests a phase transition.[1] The decomposition proceeds in two main stages, with the first stage occurring between 300 °C and 715 °C.[1] A second stage of decomposition takes place between 750 °C and 995 °C, resulting in the formation of a stable residual product, lead(II) oxide (PbO).[1]

G cluster_0 Thermal Decomposition of this compound A Pb(IO₃)₂ (s) A->A B Intermediate Phases A->B 300-715 °C (Decomposition Stage 1) C PbO (s) + I₂ (g) + O₂ (g) B->C 750-995 °C (Decomposition Stage 2) D PbO (s) C->D Final Residue

Caption: Thermal decomposition pathway of this compound.

References

Lead Iodate vs. Other Metal Iodates: A Comparative Guide for NLO Applications

Author: BenchChem Technical Support Team. Date: December 2025

The field of nonlinear optics (NLO) continually seeks materials with superior performance for applications such as frequency conversion, optical switching, and signal processing. Metal iodates have emerged as a promising class of NLO crystals due to their often non-centrosymmetric (NCS) crystal structures, which are a prerequisite for second-order NLO effects like second-harmonic generation (SHG). The presence of the iodate (B108269) (IO₃)⁻ anion, which possesses a stereochemically active lone pair of electrons, frequently induces the necessary structural acentricity.

Among these, lead iodate (Pb(IO₃)₂) has garnered interest due to the Pb²⁺ cation, which also features a stereochemically active lone pair. The combination of these electronic features is a recognized strategy for designing high-performance NLO materials. This guide provides an objective comparison of this compound with other notable metal iodates, supported by experimental data, to assist researchers in selecting materials for NLO applications.

Data Presentation: Comparative NLO Properties

The performance of an NLO crystal is defined by several key parameters, including its SHG efficiency, laser-induced damage threshold (LIDT), phase-matching capability, and optical transparency range. The following table summarizes these properties for this compound and a selection of other metal iodates.

CompoundFormulaSHG Efficiency (x KDP)Laser-Induced Damage Threshold (LIDT)Phase-MatchableTransparency Range (µm)Crystal System (Space Group)
This compound Pb(IO₃)₂~0.2 (Centrosymmetric form is inactive)[1]Not Reported-Not ReportedOrthorhombic (Pbcn)[1]
This compound Fluoride (B91410) PbF(IO₃)~2.0[1]Not ReportedYes[1]Not ReportedMonoclinic (Pn)[1]
Lithium Iodate LiIO₃High (d₃₁ ≈ 11 x d₃₆ of KDP)Low (~100 MW/cm²)[2][3][4]Yes (Type I)[5]0.3 - 5.0[2]Hexagonal (P6₃)
Bismuth Oxy-iodate BiO(IO₃)~12.5[6]Not ReportedYesNot ReportedOrthorhombic (Pca2₁)[6]
Yttrium Iodate Fluoride Y(IO₃)₂F~2.0[7]High (39.6 x AgGaS₂)[7]Yes0.26 - 10.0[7]Trigonal (P3₁21)[7]
Yttrium Iodate Hydrate Y(IO₃)₃·H₂O~3.0[8]High (53 x AgGaS₂)[8]Yes~0.3 - 11.3[8]Monoclinic (P2₁)[8]
Europium Iodate Hydrate Eu(IO₃)₃·H₂O~4.5[8]High (43 x AgGaS₂)[8]Yes~0.3 - 11.3[8]Monoclinic (P2₁)[8]
Nd Molybdenyl Iodate Nd(MoO₂)(IO₃)₄(OH)~8.7 (350x α-quartz)[9]Not ReportedYes (Type I)[9]Not ReportedOrthorhombic (P2₁2₁2₁)[9]

Note: KDP (Potassium Dihydrogen Phosphate) and AgGaS₂ (Silver Thiogallate) are common reference materials for SHG efficiency and LIDT, respectively. SHG efficiency for Nd(MoO₂)(IO₃)₄(OH) was converted from α-quartz reference (KDP ≈ 40x α-quartz).

Experimental Protocols

The characterization of NLO materials involves several critical experimental procedures. The methodologies for crystal synthesis, SHG measurement, and LIDT testing are detailed below.

1. Crystal Synthesis: Hydrothermal Method

The hydrothermal method is widely used for growing high-quality single crystals of metal iodates that may not be stable at their melting points or are insoluble in common solvents at room temperature.[10][11][12]

  • Precursors: Starting materials, typically a metal salt (e.g., lead nitrate, rare-earth oxide) and an iodine source (e.g., iodic acid, HIO₃), are used.[9][11] Mineralizers or pH-adjusting agents may be added to control the reaction chemistry.[10]

  • Apparatus: The reactants are placed in a Teflon-lined steel pressure vessel known as an autoclave, which is then filled with a solvent (usually deionized water) to a specific percentage.[12]

  • Procedure:

    • The autoclave is sealed and placed in an oven.

    • It is heated to a specific temperature (typically 180-260 °C) over several hours.[11] This increases the pressure inside the vessel, allowing the otherwise insoluble precursors to dissolve.[12]

    • The temperature is held constant for a period of several days to allow for crystal nucleation and growth.[11]

    • The autoclave is then cooled slowly to room temperature, often at a controlled rate (e.g., 6 °C/hour), to promote the formation of well-defined, high-quality single crystals.[11]

    • The resulting crystals are recovered by filtration, washed with deionized water and ethanol, and dried.

2. Second-Harmonic Generation (SHG) Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry method is a standard technique for rapidly screening new materials for NLO activity by measuring the SHG efficiency of a powdered sample.[13][14][15]

  • Apparatus: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[16] The setup includes a sample holder (a micro-capillary tube), filters to block the fundamental wavelength from reaching the detector, a monochromator to isolate the second-harmonic signal (at 532 nm), and a photomultiplier tube (PMT) or CCD detector.[13][16]

  • Procedure:

    • A crystalline sample is ground into a fine powder and sieved to obtain a specific particle size range.[16]

    • The powder is packed into a micro-capillary tube.[16]

    • The pulsed laser beam is directed onto the sample.

    • The light emitted from the sample passes through a filter and a monochromator to ensure only the 532 nm second-harmonic light is detected.

    • The intensity of the SHG signal is measured by the PMT and displayed on an oscilloscope.

    • The measurement is repeated under identical conditions with a reference powder of a known NLO material (e.g., KDP, α-quartz) of the same particle size.[15]

    • The SHG efficiency of the sample is reported relative to the intensity of the signal from the reference material. The phase-matchability of a material can also be inferred from the dependence of the SHG signal on the particle size.[14]

3. Laser-Induced Damage Threshold (LIDT) Measurement

LIDT defines the maximum laser fluence (energy per unit area) or intensity (power per unit area) that an optical material can withstand before irreversible damage occurs.[17] The testing methodology is standardized by ISO 21254.[18][19]

  • Apparatus: A high-power pulsed laser with well-characterized beam parameters (wavelength, pulse duration, repetition rate, spatial profile) is required. The setup also includes energy/power meters, beam diagnostics, and a high-resolution microscope (typically using Nomarski/DIC) for damage detection.[20]

  • Procedure (1-on-1 Test as per ISO 21254-2):

    • The optical component is placed at the focal point of the laser beam.

    • A matrix of test sites on the optic's surface is defined, ensuring sites are spaced sufficiently far apart to avoid cross-contamination from debris.[19]

    • Each site is exposed to a single laser pulse at a specific fluence.[20]

    • After irradiation, each site is inspected for any laser-induced change using microscopy. According to the ISO standard, any detectable change is considered damage.[20]

    • The process is repeated for multiple sites at various fluence levels, both above and below the expected damage threshold.

    • A damage probability is calculated for each fluence level (e.g., at X J/cm², 4 out of 10 sites were damaged, so the probability is 40%).

    • The damage probability is plotted against laser fluence, and the data is linearly extrapolated to a damage probability of zero. This value is defined as the LIDT.[20]

Mandatory Visualization

NLO_Properties_Influence cluster_composition Chemical & Electronic Factors cluster_structure Structural Factors cluster_performance NLO Performance Cation Metal Cation Selection LonePair Stereo-active Lone Pairs (e.g., Pb²⁺, Bi³⁺, I⁵⁺) Cation->LonePair d0_TM d⁰ Transition Metal (e.g., Mo⁶⁺, V⁵⁺) Cation->d0_TM Anion Anionic Group (IO₃)⁻ NCS Non-centrosymmetric (NCS) Crystal Structure Anion->NCS Induces Asymmetry LonePair->NCS d0_TM->NCS Induces Asymmetry Alignment Favorable Alignment of Polarizable Units NCS->Alignment SHG Strong Second-Harmonic Generation (SHG) Response Alignment->SHG PM Phase-Matching Capability SHG->PM Interrelated LIDT High Laser Damage Threshold (LIDT) SHG->LIDT Trade-offs

Factors influencing NLO properties in metal iodates.

Discussion and Conclusion

The comparative data reveals that while the presence of the Pb²⁺ cation is a promising strategy, the performance of simple this compound, Pb(IO₃)₂, is hampered by its tendency to crystallize in a centrosymmetric space group, which precludes second-order NLO effects. The modest SHG signal reported in some studies may arise from non-centrosymmetric polymorphs or impurities. However, modifying the structure, for instance by introducing fluoride to create PbF(IO₃), successfully induces a polar structure with a respectable SHG response of approximately twice that of KDP.[1]

In comparison, other metal iodates exhibit significantly higher performance. Lithium iodate (LiIO₃) has long been a benchmark material with a very high NLO coefficient.[3][4][5][21] However, its practical use is limited by a low laser damage threshold and high hygroscopicity, requiring sealed housing for operation.[2]

More recent research into rare-earth and transition-metal iodates has yielded highly promising candidates. Compounds like BiO(IO₃), Y(IO₃)₂F, and various rare-earth molybdenyl or hydrated iodates demonstrate strong SHG responses (ranging from 2x to over 12x KDP) combined with high laser damage thresholds and wide transparency windows, making them suitable for high-power applications, particularly in the infrared spectrum.[6][7][8][9]

References

A Comparative Analysis of Lead Iodate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various methods for the synthesis of lead(II) iodate (B108269) (Pb(IO₃)₂), a compound of interest for its potential applications in various scientific fields. The following sections present a comparative summary of common synthesis techniques, detailed experimental protocols, and characterization data to assist researchers in selecting the most suitable method for their specific needs.

Data Summary

The performance of different synthesis methods for lead(II) iodate can be evaluated based on several key parameters, including reaction time, temperature, resulting crystal size, and qualitative yield and purity observations. The following table summarizes these parameters for the precipitation, gel growth, and hydrothermal synthesis methods.

Synthesis MethodReagentsReaction TimeTemperature (°C)Crystal SizeYield/Purity Notes
Precipitation Lead Nitrate (B79036) (Pb(NO₃)₂), Potassium Iodate (KIO₃)Rapid~60Fine powderPrecise precipitation can be achieved by simultaneous dropwise addition of equivalent solutions.[1]
Gel Growth (Single Diffusion) Lead Nitrate (Pb(NO₃)₂), Potassium Iodate (KIO₃), Sodium Metasilicate (B1246114) (Na₂SiO₃), Acetic Acid (CH₃COOH)Several days to weeksRoom Temperature (~30)Up to 7 x 7 x 4 mmStar-shaped, opaque, and brittle crystals were observed.[2] This method is known for producing well-defined single crystals.
Hydrothermal Synthesis Not explicitly detailed for Pb(IO₃)₂ in the provided results, but generally involves aqueous solutions of lead and iodate precursors.Several daysHigh temperature and pressureCan produce novel crystal structures (e.g., triclinic modification).[3]This method can yield new crystalline phases not accessible by other techniques.[3]

Experimental Protocols

Precipitation Method

The precipitation method, also known as double decomposition, is a straightforward and rapid technique for synthesizing lead(II) iodate.

Procedure: One common approach involves the reaction of aqueous solutions of lead nitrate and potassium iodate.[1] To achieve a precise precipitation of lead(II) iodate, equivalent solutions of lead nitrate and potassium iodate are added dropwise simultaneously to water at approximately 60 °C.[1] This results in the formation of a heavy white powder of lead(II) iodate which, being insoluble, precipitates out of the solution.

Reaction: Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)

Gel Growth (Single Diffusion) Method

The gel growth or single diffusion technique is particularly useful for growing high-quality single crystals of sparingly soluble salts like lead(II) iodate.[2] This method relies on the slow diffusion of reactants through a gel medium, which controls the rate of reaction and crystallization.[2]

Procedure: A gel is prepared by mixing a solution of sodium metasilicate with acetic acid. This gel is then allowed to set in a test tube. Once the gel has set, a solution of lead nitrate is carefully poured on top of the gel. The iodate source, potassium iodate, is incorporated into the gel medium itself. Over time, the lead nitrate solution diffuses into the gel, reacting with the potassium iodate to form crystals of lead(II) iodate within the gel matrix.[2] The growth of star-shaped crystals is typically observed within 24 hours of adding the outer reagent, with the experiment being carried out at an ambient temperature of about 30 °C.[2]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high-temperature and high-pressure aqueous solutions to crystallize substances. This technique can lead to the formation of unique crystal phases that are not obtainable under standard conditions.[3]

Procedure: While a specific detailed protocol for the hydrothermal synthesis of the standard orthorhombic lead(II) iodate was not found in the provided search results, a new triclinic modification of Pb(IO₃)₂ has been successfully obtained under hydrothermal conditions.[3] Generally, this method involves sealing aqueous solutions of the precursor salts (a lead salt and an iodate salt) in a Teflon-lined autoclave, which is then heated to and maintained at a specific temperature for a set duration before being cooled down.

Method Comparison Workflow

The following diagram illustrates a logical workflow for comparing the different synthesis methods for lead iodate based on experimental parameters and desired outcomes.

G cluster_methods Synthesis Methods cluster_params Experimental Parameters cluster_outcomes Desired Outcomes Precipitation Precipitation Reagents Reagents Precipitation->Reagents Time Reaction Time Precipitation->Time Temp Temperature Precipitation->Temp Solvent Solvent Precipitation->Solvent Speed Rapid Synthesis Precipitation->Speed Gel_Growth Gel Growth Gel_Growth->Reagents Gel_Growth->Time Gel_Growth->Temp Gel_Growth->Solvent Crystal_Size Large Single Crystals Gel_Growth->Crystal_Size Hydrothermal Hydrothermal Hydrothermal->Reagents Hydrothermal->Time Hydrothermal->Temp Pressure Pressure Hydrothermal->Pressure Hydrothermal->Solvent Novel_Phase Novel Crystal Phase Hydrothermal->Novel_Phase Mechanochemical Mechanochemical Mechanochemical->Reagents Mechanochemical->Time Mechanochemical->Temp Yield High Yield Mechanochemical->Yield Green_Chem Solvent-Free Mechanochemical->Green_Chem Sonochemical Sonochemical Sonochemical->Reagents Sonochemical->Time Sonochemical->Temp Sonochemical->Solvent Purity High Purity Sonochemical->Purity

Caption: Workflow for comparing this compound synthesis methods.

Other Potential Synthesis Methods

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that uses mechanical energy (e.g., ball milling) to induce chemical reactions in the solid state. This "green" chemistry approach has been successfully used to produce various metal iodate fine powders with high yields (greater than 75%) and at a high production rate.[4] While a specific protocol for lead(II) iodate was not detailed, the general method involves milling the corresponding metal nitrate with potassium iodate.[4]

Sonochemical Synthesis

Sonochemistry utilizes ultrasound to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. This method has been employed to synthesize various nanomaterials. While the search results describe the sonochemical synthesis of lead iodide hydroxide (B78521), they indicate that lead iodide (PbI₂) can be produced under similar conditions without sonication, suggesting the potential applicability of this method for this compound with appropriate precursors.[5][6]

Characterization of this compound

The synthesized lead(II) iodate can be characterized using various analytical techniques to determine its structural and physical properties.

  • X-ray Diffraction (XRD): This technique is used to identify the crystalline phase and determine the lattice parameters. For instance, lead(II) iodate synthesized by the gel method has been identified as having an orthorhombic crystal structure.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the presence of the iodate group (IO₃⁻) in the synthesized compound.[2]

  • Thermal Analysis (TG/DTA/DTG): Thermal analysis techniques are used to study the thermal stability of the compound. Lead(II) iodate grown in a silica (B1680970) gel has been shown to be structurally stable up to 300 °C.[2]

References

A Comparative Guide to SEM and TEM Imaging of Lead Iodate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lead iodate (B108269) nanoparticles, selecting the appropriate imaging technique is crucial for accurate characterization of their size, morphology, and structure. This guide provides a detailed comparison of two powerful electron microscopy techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Additionally, it briefly discusses alternative methods like Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS), offering a comprehensive overview to inform your experimental design.

At a Glance: SEM vs. TEM for Lead Iodate Nanoparticle Imaging

The choice between SEM and TEM fundamentally depends on the specific information required. SEM provides high-resolution images of the surface topography of nanoparticles, offering a three-dimensional perspective. In contrast, TEM offers higher resolution and provides detailed internal structure information, revealing the crystalline nature and potential defects within the nanoparticles.

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over the sample surface, detecting secondary or backscattered electrons.Transmits a broad beam of electrons through an ultrathin sample to form an image.
Information Obtained Surface morphology, size, shape, and topography.Internal structure, crystallography, size, and morphology.[1]
Image Dimensionality 3D surface imaging.2D projection of the internal structure.
Typical Resolution 1 - 20 nm< 1 nm
Typical Magnification 10x to 500,000x1,000x to over 1,000,000x
Sample Preparation Time 1 - 4 hours2 - 8 hours
Relative Cost LowerHigher

In-Depth Comparison with Alternative Techniques

While SEM and TEM are powerful for high-resolution imaging, other techniques can provide complementary information about this compound nanoparticles.

  • Atomic Force Microscopy (AFM): This technique uses a physical probe to scan the sample surface, providing a true 3D topographical map with sub-nanometer resolution.[2] Unlike electron microscopy, AFM does not require a vacuum and can be performed in air or liquid, which can be advantageous for studying nanoparticles in their native environment. However, AFM can be slower than SEM and TEM for imaging large areas.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of nanoparticles suspended in a liquid.[3][4] It is a rapid and relatively simple method for determining the average hydrodynamic diameter and polydispersity of a sample. However, DLS provides limited information on particle shape and morphology and can be sensitive to the presence of a small number of large aggregates.

Experimental Protocols

Detailed and meticulous sample preparation is paramount for obtaining high-quality images with both SEM and TEM. The following are generalized protocols for inorganic nanoparticles, which can be adapted for this compound nanoparticles.

Scanning Electron Microscopy (SEM) Sample Preparation
  • Dispersion: Disperse the this compound nanoparticles in a suitable volatile solvent (e.g., ethanol (B145695) or isopropanol) to obtain a dilute and stable suspension. Sonication for 5-15 minutes can aid in breaking up agglomerates.[5][6]

  • Mounting: Place a small droplet of the nanoparticle suspension onto a clean SEM stub covered with conductive carbon tape.[5][6]

  • Drying: Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or in a low-temperature oven.

  • Coating: For non-conductive or poorly conductive samples, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputtered onto the sample surface to prevent charging under the electron beam. The coating thickness should be minimized to avoid obscuring fine surface details.[7]

Transmission Electron Microscopy (TEM) Sample Preparation
  • Dispersion: Prepare a very dilute suspension of the this compound nanoparticles in a volatile solvent, similar to the SEM preparation. The concentration should be low enough to ensure that individual particles are well-separated on the grid.[8][9]

  • Grid Preparation: Place a TEM grid (typically a copper grid with a thin carbon support film) on a piece of filter paper.

  • Deposition: Carefully place a small droplet (2-5 µL) of the nanoparticle suspension onto the surface of the TEM grid.[10]

  • Drying: Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the carbon film. This can be done at room temperature.

  • Staining (Optional): For certain applications or to enhance contrast, negative staining with a heavy metal salt solution (e.g., uranyl acetate) can be performed.[8]

Experimental Workflow

The following diagram illustrates the general workflow for characterizing this compound nanoparticles using SEM and TEM.

experimental_workflow Experimental Workflow for SEM and TEM Imaging of Nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_preparation Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis synthesis Synthesize this compound Nanoparticles dispersion Disperse in Solvent synthesis->dispersion Disperse for characterization sonication Sonicate to Break Agglomerates dispersion->sonication sem_mount Deposit on SEM Stub sonication->sem_mount For SEM tem_grid Deposit on TEM Grid sonication->tem_grid For TEM sem_coating Sputter Coat (if needed) sem_mount->sem_coating tem_imaging TEM Imaging tem_grid->tem_imaging sem_imaging SEM Imaging sem_coating->sem_imaging sem_analysis Analyze Surface Morphology, Size, and Shape sem_imaging->sem_analysis tem_analysis Analyze Internal Structure, Crystallinity, and Size tem_imaging->tem_analysis

References

A Comparative Guide to the Raman Spectroscopy of Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Raman spectroscopic properties of lead iodate (B108269) (Pb(IO₃)₂) with potassium iodate (KIO₃), a common alternative. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in materials characterization and selection.

Quantitative Data Summary

The following table summarizes the experimentally observed Raman peak positions for lead iodate (doped with 0.04M Zn²⁺) and potassium iodate at ambient conditions. The peaks are attributed to the vibrational modes of the iodate ion (IO₃⁻).

CompoundRaman Peak Position (cm⁻¹)Tentative Vibrational Mode Assignment
This compound (Pb(IO₃)₂) (Zn²⁺ doped) 362.19[1]IO₃⁻ bending modes (ν₂, ν₄)
719.86[1]IO₃⁻ symmetric stretching mode (ν₁)
779.36[1]IO₃⁻ asymmetric stretching mode (ν₃)
Potassium Iodate (KIO₃) ~330-380IO₃⁻ bending modes (ν₂, ν₄)
~780-800IO₃⁻ stretching modes (ν₁, ν₃)

Note: The peak positions for potassium iodate are estimated from graphical data presented in the literature, as a tabulated list was not available. The study mentions 14 observable Raman active modes at ambient pressure, suggesting a more complex spectrum than presented in this summary table[2].

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies, which can be adapted for comparative studies.

1. Sample Preparation: this compound (Zn²⁺ doped)

Zinc-doped this compound single crystals were synthesized using a gel growth technique. A single diffusion method was employed where a gel was prepared, and a solution of the dopant and one of the reactants was placed on top, allowing for slow diffusion and crystal growth. This method is particularly useful for compounds like this compound that have low solubility in water and decompose at high temperatures.

2. Sample Preparation: Potassium Iodate

Commercially available, high-purity potassium iodate powder or single crystals can be used for Raman analysis. For analysis of aqueous solutions, the salt is dissolved in deionized water to the desired concentration[3].

3. Raman Spectroscopic Analysis

  • Instrumentation: A micro-confocal Raman spectrometer is typically used for the analysis of solid samples. For the analysis of this compound, a spectrometer from the Gemmological Institute of India, Mumbai, was utilized[1]. For potassium iodate, a Renishaw inVia micro-confocal Raman spectrometer has been used[3].

  • Laser Excitation: A common excitation source is a 514.5 nm Ar⁺ laser with a low output power (e.g., 4 mW) to avoid sample degradation[3].

  • Grating and Resolution: A high-resolution grating, such as 1200 lines/mm, provides good spectral resolution (e.g., 4 cm⁻¹)[3].

  • Objective Lens: A magnification objective lens (e.g., 20x) is used to focus the laser onto the sample and collect the scattered light[3].

  • Data Acquisition: The Raman spectrum is collected over a specific wavenumber range that covers the expected vibrational modes of the iodate group.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative Raman spectroscopic analysis of metal iodates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Spectroscopy cluster_data Data Processing & Comparison Synthesis Synthesis of this compound (e.g., Gel Growth) Spectrometer Raman Spectrometer Setup (Laser, Grating, Objective) Synthesis->Spectrometer Procurement Procurement of Alternative Iodate (e.g., KIO3 Powder) Procurement->Spectrometer Acquisition Data Acquisition (Spectra Collection) Spectrometer->Acquisition Processing Spectral Processing (Baseline Correction, Peak Identification) Acquisition->Processing Comparison Comparative Analysis (Peak Position, Intensity) Processing->Comparison Interpretation Interpretation & Reporting Comparison->Interpretation

Caption: A flowchart of the comparative Raman spectroscopy process.

Performance Comparison

The Raman spectrum of the iodate ion (IO₃⁻) is characterized by several distinct vibrational modes. The most intense peaks are typically associated with the symmetric (ν₁) and asymmetric (ν₃) stretching vibrations of the I-O bonds, which appear in the 700-800 cm⁻¹ region. The bending modes (ν₂ and ν₄) are found at lower wavenumbers, generally in the 300-400 cm⁻¹ range.

From the available data, the Raman peaks for zinc-doped this compound are clearly resolved and fall within the expected regions for iodate vibrational modes[1]. The presence of the heavy lead cation can influence the lattice vibrations and may also have a subtle effect on the internal modes of the iodate ion.

Potassium iodate, being a simpler alkali metal iodate, serves as a good reference compound. Its Raman spectrum is well-documented, although the triclinic crystal structure of one of its polymorphs can lead to a relatively complex spectrum with numerous active modes[2].

References

A Comparative Guide to the Determination of Lead Content in Lead Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the determination of lead content, with a specific focus on lead iodate (B108269) (Pb(IO₃)₂). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of gravimetric, titrimetric, and instrumental techniques, supported by experimental data and protocols to aid in method selection and application.

Theoretical Lead Content in Lead Iodate

Before comparing experimental methods, it is essential to establish the theoretical percentage of lead in pure this compound. This value serves as a benchmark for assessing the accuracy of each analytical method.

The molar mass of this compound, Pb(IO₃)₂, is calculated as follows:

  • Molar mass of Lead (Pb) = 207.2 g/mol

  • Molar mass of Iodine (I) = 126.9 g/mol

  • Molar mass of Oxygen (O) = 16.00 g/mol

  • Molar mass of Pb(IO₃)₂ = 207.2 + 2 * (126.9 + 3 * 16.00) = 557.0 g/mol

The percentage of lead in this compound is therefore: (207.2 / 557.0) * 100% = 37.20%

Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of lead.

MethodPrincipleTypical AccuracyTypical Precision (RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)AdvantagesDisadvantages
Gravimetric Analysis Precipitation of an insoluble lead salt (e.g., PbSO₄, PbCrO₄) followed by weighing.High< 0.2%High (mg range)High (mg range)High accuracy and precision, no specialized equipment needed.Time-consuming, susceptible to co-precipitation errors, not suitable for trace analysis.
Complexometric Titration (EDTA) Titration of a lead solution with a standard solution of ethylenediaminetetraacetic acid (EDTA).High< 0.5%Moderate (mg/L range)Moderate (mg/L range)Rapid, inexpensive, good accuracy and precision for macro amounts.Interferences from other metal ions, endpoint detection can be subjective.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free lead atoms in a flame or graphite (B72142) furnace.Good1-5%Low (µg/L to mg/L)Low (µg/L to mg/L)High sensitivity, relatively low cost for an instrumental method.Matrix interferences can occur, can only analyze one element at a time.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Measurement of the light emitted by excited lead atoms in an argon plasma.Excellent< 2%Very Low (µg/L)Very Low (µg/L)High sensitivity, multi-element analysis capability, wide linear dynamic range.Higher equipment and operational costs, spectral interferences are possible.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gravimetric Determination of Lead as Lead Sulfate (B86663)

This method involves the conversion of this compound to a soluble form, followed by the precipitation of lead as lead sulfate (PbSO₄), which is then washed, dried, and weighed.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 20 mL of 1:1 nitric acid (HNO₃) and heat gently to dissolve the sample.

  • Precipitation: While stirring, slowly add 20 mL of 10% v/v sulfuric acid (H₂SO₄). A white precipitate of lead sulfate will form.

  • Digestion: Allow the precipitate to digest by keeping the solution near boiling for 1 hour. This promotes the formation of larger, more easily filterable crystals.

  • Filtration: Filter the hot solution through a pre-weighed Gooch crucible or a fine-porosity ashless filter paper.

  • Washing: Wash the precipitate with cold 2% H₂SO₄, followed by two washes with cold deionized water to remove excess acid. Finally, wash with ethanol (B145695) to aid in drying.

  • Drying and Weighing: Dry the crucible and precipitate in an oven at 110°C to a constant weight. Cool in a desiccator and weigh.

  • Calculation: The percentage of lead is calculated using the following formula: % Pb = (Weight of PbSO₄ / Weight of Sample) * (Molar Mass of Pb / Molar Mass of PbSO₄) * 100

Complexometric Titration of Lead with EDTA

This method relies on the formation of a stable complex between lead ions and EDTA. A direct titration with a colorimetric indicator is commonly used.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL conical flask.

  • Dissolution: Add 15 mL of 1 M nitric acid and heat gently to dissolve the sample. Dilute to approximately 100 mL with deionized water.

  • pH Adjustment: Add a few drops of a suitable indicator (e.g., Xylenol Orange) and then add hexamethylenetetramine to adjust the pH to 5-6, at which point the indicator will change color.

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is indicated by a sharp color change from the lead-indicator complex color to the color of the free indicator.

  • Calculation: The percentage of lead is calculated using the following formula: % Pb = (Volume of EDTA * Molarity of EDTA * Molar Mass of Pb) / (Weight of Sample) * 100

Determination of Lead by Atomic Absorption Spectroscopy (AAS)

AAS measures the absorption of light by ground-state lead atoms. The sample must be in a liquid form for introduction into the instrument.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) and dissolve it in a minimal amount of 10% nitric acid. Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This will be the stock solution.

  • Standard Preparation: Prepare a series of standard solutions of lead (e.g., 1, 5, 10, 15, 20 mg/L) by diluting a certified lead standard solution with 2% nitric acid.

  • Instrumental Analysis:

    • Set up the AAS instrument with a lead hollow cathode lamp.

    • Select the appropriate wavelength for lead analysis (typically 217.0 nm or 283.3 nm).

    • Aspirate the blank (2% nitric acid), standards, and the appropriately diluted sample solution into the flame (for Flame AAS) or inject into the graphite tube (for Graphite Furnace AAS).

    • Measure the absorbance of each solution.

  • Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of lead in the sample solution from the calibration curve and calculate the percentage of lead in the original sample, accounting for all dilutions.

Determination of Lead by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique that measures the light emitted from excited lead atoms in a high-temperature plasma.

Experimental Protocol:

  • Sample Preparation: Prepare the sample solution as described for AAS. The high sensitivity of ICP-OES may require further dilution of the stock solution.

  • Standard Preparation: Prepare a series of multi-element or single-element standards covering the expected concentration range of lead in the samples.

  • Instrumental Analysis:

    • Warm up and optimize the ICP-OES instrument.

    • Select the appropriate emission lines for lead (e.g., 220.353 nm, 217.000 nm).

    • Introduce the blank, standards, and sample solutions into the plasma.

    • Measure the emission intensity at the selected wavelengths.

  • Calculation: Generate a calibration curve from the emission intensities of the standards. Determine the lead concentration in the sample solution from this curve and calculate the percentage of lead in the original this compound sample, taking into account all dilutions.

Data Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

Gravimetric_Analysis_Workflow A Weigh this compound Sample B Dissolve in Nitric Acid A->B C Precipitate as Lead Sulfate (PbSO₄) B->C D Digest Precipitate C->D E Filter and Wash Precipitate D->E F Dry to Constant Weight E->F G Weigh Precipitate and Calculate % Pb F->G EDTA_Titration_Workflow A Weigh this compound Sample B Dissolve in Nitric Acid A->B C Adjust pH and Add Indicator B->C D Titrate with Standard EDTA Solution C->D E Observe Endpoint Color Change D->E F Calculate % Pb E->F AAS_ICP_OES_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation A Weigh this compound Sample B Dissolve in Nitric Acid and Dilute A->B E Analyze Blank, Standards, and Sample B->E C Prepare Calibration Standards C->E D Set Up Instrument (AAS or ICP-OES) D->E F Measure Absorbance/Emission G Generate Calibration Curve F->G H Determine Sample Concentration G->H I Calculate % Pb in Original Sample H->I

Unveiling the Solubility Differences of Lead Iodate Polymorphs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the physical properties of crystalline polymorphs is paramount. The solubility of an active pharmaceutical ingredient can directly impact its bioavailability and therapeutic efficacy. This guide provides a detailed comparison of the solubility of different lead iodate (B108269) (Pb(IO₃)₂) polymorphs, supported by experimental data and protocols.

Lead iodate, a sparingly soluble salt, is known to exist in multiple crystalline forms, or polymorphs, each exhibiting a unique three-dimensional arrangement of its constituent ions. These structural variations, though subtle, can lead to notable differences in their physicochemical properties, including their aqueous solubility. The two most commonly cited polymorphs of this compound are the orthorhombic and a more recently identified triclinic modification.

Quantitative Solubility Comparison

The solubility of a sparingly soluble salt is quantified by its solubility product constant (Ksp). A lower Ksp value indicates lower solubility. The following table summarizes the available quantitative solubility data for the known polymorphs of this compound at 25°C.

PolymorphCrystal SystemMolar Solubility (mol/L)Solubility Product Constant (Ksp)
Orthorhombic Pb(IO₃)₂Orthorhombic3.61 x 10⁻⁵[1]3.69 x 10⁻¹³[1]
Triclinic Pb(IO₃)₂TriclinicData not availableData not available

Experimental Protocols

The determination of the solubility of this compound polymorphs involves two key stages: the synthesis of the specific polymorph and the subsequent measurement of its solubility.

Synthesis of this compound Polymorphs

The formation of a particular polymorph of this compound is highly dependent on the experimental conditions during precipitation.

Synthesis of Orthorhombic Lead(II) Iodate:

This polymorph can be synthesized by reacting aqueous solutions of lead(II) nitrate (B79036) and potassium iodate.

  • Reactants: 0.1 M Lead(II) nitrate (Pb(NO₃)₂) solution and 0.2 M Potassium iodate (KIO₃) solution.

  • Procedure:

    • Slowly add the potassium iodate solution to the lead(II) nitrate solution with constant stirring at a controlled temperature of approximately 60°C.

    • A white precipitate of orthorhombic lead(II) iodate will form.

    • The precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried in an oven at a low temperature.

  • Characterization: The identity and purity of the orthorhombic polymorph should be confirmed using powder X-ray diffraction (PXRD).

Synthesis of Triclinic Lead(II) Iodate:

A newer triclinic modification of this compound has been synthesized under hydrothermal conditions.

  • Procedure: The synthesis involves the reaction of lead(II) compounds with an iodate source in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). The specific precursors and reaction conditions (temperature, pressure, and reaction time) are critical for the formation of the triclinic phase.[2]

  • Characterization: As with the orthorhombic form, PXRD is essential to confirm the crystalline structure of the triclinic polymorph.

Determination of Solubility Product Constant (Ksp)

Several methods can be employed to determine the Ksp of sparingly soluble salts like this compound.

1. Conductometric Titration:

This method relies on measuring the change in electrical conductivity of a solution during titration.

  • Principle: A saturated solution of the this compound polymorph is prepared. The concentration of the ions in the solution is then determined by titrating with a standard solution of a precipitating agent (e.g., a soluble lead or iodate salt) and monitoring the conductivity. The equivalence point, where precipitation is complete, is indicated by a sharp change in the conductivity.

  • Apparatus: Conductivity meter, burette, magnetic stirrer.

  • Procedure:

    • Prepare a saturated solution of the this compound polymorph by stirring an excess of the solid in deionized water for an extended period to ensure equilibrium.

    • Filter the saturated solution to remove any undissolved solid.

    • Titrate a known volume of the filtered saturated solution with a standardized solution of a suitable titrant (e.g., silver nitrate to precipitate iodate ions).

    • Record the conductivity after each addition of the titrant.

    • Plot a graph of conductivity versus the volume of titrant added. The intersection of the two linear portions of the graph gives the equivalence point, from which the concentration of the ions and subsequently the Ksp can be calculated.

2. Radiotracer Method:

This highly sensitive technique involves labeling one of the ions of the sparingly soluble salt with a radioactive isotope.

  • Principle: A known amount of a radiolabeled this compound polymorph (e.g., containing a radioactive isotope of lead) is allowed to equilibrate with water. The radioactivity of a known volume of the resulting saturated solution is then measured. By comparing this activity to the activity of a standard solution of the radiolabeled ion, the concentration of the ion in the saturated solution can be determined, and the Ksp calculated.

  • Apparatus: Scintillation counter or Geiger-Müller counter, standard radioactivity sources.

  • Procedure:

    • Synthesize the desired this compound polymorph using a starting material containing a radioactive isotope (e.g., ²¹⁰Pb).

    • Prepare a saturated solution by equilibrating the radiolabeled solid with deionized water.

    • Carefully withdraw a known volume of the clear supernatant and measure its radioactivity.

    • Prepare a standard solution with a known concentration of the radiolabeled ion and measure its radioactivity under the same conditions.

    • Calculate the concentration of the radiolabeled ion in the saturated solution and then the Ksp.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the solubility of different this compound polymorphs.

G Workflow for Comparing this compound Polymorph Solubility cluster_synthesis Polymorph Synthesis cluster_characterization Structural Characterization cluster_solubility Solubility Determination cluster_analysis Data Analysis and Comparison Synthesis_Ortho Synthesize Orthorhombic Polymorph PXRD_Ortho PXRD Analysis of Orthorhombic Form Synthesis_Ortho->PXRD_Ortho Synthesis_Tri Synthesize Triclinic Polymorph PXRD_Tri PXRD Analysis of Triclinic Form Synthesis_Tri->PXRD_Tri Solubility_Ortho Determine Solubility of Orthorhombic Form PXRD_Ortho->Solubility_Ortho Solubility_Tri Determine Solubility of Triclinic Form PXRD_Tri->Solubility_Tri Ksp_Ortho Calculate Ksp for Orthorhombic Solubility_Ortho->Ksp_Ortho Ksp_Tri Calculate Ksp for Triclinic Solubility_Tri->Ksp_Tri Comparison Compare Ksp Values Ksp_Ortho->Comparison Ksp_Tri->Comparison

Caption: Workflow for the comparative analysis of this compound polymorph solubility.

References

A Researcher's Guide to the Electrochemical Characterization of Lead Iodate and Related Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochemical techniques used to characterize lead iodate (B108269) (Pb(IO₃)₂), a compound of interest in various scientific and industrial fields. Due to the limited direct literature on the electrochemical properties of solid lead iodate, this document outlines the fundamental principles and experimental protocols for its characterization. To facilitate understanding and comparison, illustrative data from related lead-containing materials and iodate-detecting systems are presented.

The primary techniques covered are Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Chronoamperometry. These methods provide valuable insights into the redox behavior, charge transfer kinetics, and stability of this compound when immobilized on an electrode surface.

Comparative Electrochemical Data

While specific comparative data for this compound is scarce, the following table presents electrochemical parameters for related systems. This table serves as an example of how quantitative data from electrochemical characterization is typically summarized, enabling comparison between different materials or modified electrodes. The data is compiled from studies on the electrochemical detection of lead (Pb²⁺) and iodate (IO₃⁻) ions, which can inform the expected behavior of this compound.

Material/SystemAnalyteTechniqueKey Parameter(s)Value(s)Reference System
Glassy Carbon Electrode modified with Iridium OxideIodate (IO₃⁻)Cyclic VoltammetryReduction Peak Potential-0.2 V (vs. Ag/AgCl)Bare Glassy Carbon Electrode
Ionic Liquid/Polyoxotungstate/P-doped Graphene modified GCEIodate (IO₃⁻)AmperometryLimit of Detection0.47 nmol L⁻¹-
Cork-modified Carbon Paste ElectrodeLead (Pb²⁺)Square-Wave Anodic Stripping VoltammetryLimit of Detection0.3 µM-
Lead Electrode in H₂SO₄Lead (Pb)Cyclic VoltammetryOxidation Peak (Pb → PbSO₄)Varies with scan ratePure Lead
Lead Electrode in NaOHLead (Pb)Cyclic VoltammetryRedox PotentialsAnodic and cathodic peaks observed-

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below. These protocols are generalized for the characterization of a sparingly soluble solid material like this compound deposited on a working electrode.

Electrode Preparation

A crucial first step is the immobilization of this compound onto a suitable working electrode (e.g., glassy carbon, platinum, or gold). This can be achieved through various methods:

  • Drop-casting: A suspension of finely ground this compound powder in a suitable solvent (e.g., ethanol (B145695) or a solution containing a binder like Nafion) is dropped onto the electrode surface and allowed to dry.

  • Electrochemical Deposition: If soluble precursors are available, this compound can be electrochemically deposited onto the electrode surface by controlling the potential or current.

  • Mechanical Immobilization: A paste can be made by mixing this compound powder with a pasting liquid (e.g., mineral oil) and packed into an electrode cavity.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox processes of the immobilized this compound.[1][2][3]

  • Objective: To identify the oxidation and reduction potentials of this compound and to assess the reversibility of the electrochemical reactions.

  • Experimental Setup: A standard three-electrode cell is used, containing the modified working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., platinum wire).[1] The electrodes are immersed in a suitable electrolyte solution (e.g., a buffered solution or a solution containing a supporting electrolyte like KCl or Na₂SO₄).

  • Procedure:

    • The initial and final potentials are set to a range where the redox reactions of this compound are expected to occur.

    • The potential is swept linearly from the initial to the final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

    • The resulting current is measured as a function of the applied potential.

    • The experiment is repeated at various scan rates to investigate the kinetics of the electrode processes.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the interfacial properties of the electrode/electrolyte interface, such as charge transfer resistance and double-layer capacitance.[4][5][6]

  • Objective: To model the electrochemical system using an equivalent electrical circuit and to determine the kinetic parameters of the charge transfer processes.

  • Experimental Setup: The same three-electrode setup as for CV is used.[5]

  • Procedure:

    • A DC potential (often the open-circuit potential or a potential where a specific redox process occurs) is applied to the working electrode.

    • A small amplitude AC potential is superimposed on the DC potential over a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).[6]

    • The resulting AC current and phase shift are measured.

    • The impedance data is plotted in Nyquist and Bode plots for analysis.

Chronoamperometry

Chronoamperometry is used to study the kinetics of the electrochemical reaction and to determine diffusion coefficients.[7][8][9]

  • Objective: To investigate the current response as a function of time after a potential step is applied.

  • Experimental Setup: The standard three-electrode cell is used.

  • Procedure:

    • The potential of the working electrode is stepped from a value where no faradaic reaction occurs to a potential where the reaction of interest is mass-transfer limited.

    • The current is recorded as a function of time.

    • The resulting current-time transient can be analyzed using the Cottrell equation for diffusion-controlled processes.

Mandatory Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Characterization cluster_analysis Data Analysis and Interpretation prep_material This compound Synthesis/Procurement immobilization Immobilization on Working Electrode (e.g., Drop-casting) prep_material->immobilization cv Cyclic Voltammetry (CV) - Redox Behavior - Reversibility immobilization->cv eis Electrochemical Impedance Spectroscopy (EIS) - Charge Transfer Kinetics - Interfacial Properties cv->eis cv_analysis Peak Potential & Current Analysis cv->cv_analysis chrono Chronoamperometry - Reaction Kinetics - Diffusion Coefficient eis->chrono eis_analysis Equivalent Circuit Modeling eis->eis_analysis chrono_analysis Cottrell Plot Analysis chrono->chrono_analysis interpretation Comprehensive Electrochemical Profile of this compound cv_analysis->interpretation eis_analysis->interpretation chrono_analysis->interpretation

Caption: Experimental workflow for the electrochemical characterization of this compound.

This guide provides a foundational understanding of the methodologies required for the electrochemical characterization of this compound. Researchers can adapt these protocols to their specific experimental conditions and objectives. The provided illustrative data and workflow are intended to serve as a practical starting point for further investigation into the electrochemical properties of this and other related materials.

References

A Comparative Guide to Chemical Standards: Evaluating Lead Iodate Against the Benchmark of Potassium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable and accurate analytical standards, the choice of a primary standard is a critical decision that underpins the validity of experimental results. This guide provides a comprehensive comparison of lead iodate (B108269) as a potential chemical standard against the widely established and recognized primary standard, potassium iodate. The evaluation is based on the fundamental criteria for a primary standard, supported by available data and detailed experimental protocols for validation.

Executive Summary

Potassium iodate (KIO₃) is a well-established primary standard in analytical chemistry, particularly for iodometric titrations.[1][2][3] It is a stable, non-hygroscopic solid with a high purity that can be accurately weighed.[2][4] In contrast, lead iodate (Pb(IO₃)₂) is primarily known for its use in the gravimetric determination of lead and is not commonly used or validated as a primary standard.[5] This guide explores the hypothetical validation of this compound as a chemical standard and compares its physicochemical properties and potential performance against potassium iodate.

Comparison of Key Performance Indicators

A primary standard must possess several key characteristics to ensure the accuracy and reliability of analytical measurements. The following table compares this compound and potassium iodate based on these essential criteria.

PropertyThis compound (Pb(IO₃)₂)Potassium Iodate (KIO₃)Significance for a Chemical Standard
Purity High purity can be achieved through precipitation, but potential for co-precipitation of impurities.[5]Commercially available in high purity (>99.5%), certified by national standards bodies.[2][4]High purity is essential to ensure that the weighed mass corresponds to the exact amount of the substance.
Stability Stable under normal conditions, but susceptible to decomposition at high temperatures (melts at 300 °C).[6][7]Highly stable, non-hygroscopic, and can be dried at elevated temperatures without decomposition (melts at 560 °C).[4]A standard should be stable to weighing and storage, and not change its composition over time.
Solubility Sparingly soluble in water.[5]Soluble in water.[8]Solubility is crucial for the preparation of standard solutions of known concentration.
Molar Mass 557.01 g/mol [5]214.00 g/mol [4]A high molar mass minimizes weighing errors.
Stoichiometry The reaction stoichiometry in titrations would need to be rigorously established.Well-defined and known reaction stoichiometry in iodometric titrations.[3]The reaction with the analyte must be known and reproducible.
Toxicity Contains lead, a toxic heavy metal with significant health and environmental hazards.[9][10]Less toxic, though it is an oxidizing agent and should be handled with care.Lower toxicity is preferable for safety and ease of handling.

Experimental Protocols for Validation of a Chemical Standard

The validation of a new chemical standard involves a series of rigorous experiments to establish its purity, stability, and stoichiometry. The following protocols outline the key experiments that would be necessary to validate this compound as a chemical standard, using the established methods for potassium iodate as a reference.

Purity Assay by Titration

This experiment aims to determine the purity of the candidate standard by titrating it against a well-established primary standard.

Protocol for this compound:

  • Preparation of this compound Solution: Accurately weigh a sample of dried this compound and dissolve it in a minimal amount of dilute nitric acid. Dilute with deionized water to a known volume in a volumetric flask.

  • Reaction with Potassium Iodide: In a flask, add a known excess of potassium iodide (KI) to an aliquot of the this compound solution. The iodate ions will react with iodide ions in an acidic medium to liberate iodine.

    • Pb(IO₃)₂ + 10I⁻ + 12H⁺ → Pb²⁺ + 6I₂ + 6H₂O

  • Titration with Standard Sodium Thiosulfate (B1220275): Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Calculation of Purity: Calculate the purity of the this compound based on the stoichiometry of the reactions and the amount of sodium thiosulfate used.

Reference Protocol for Potassium Iodate:

A similar procedure is followed for potassium iodate, which is a common method for standardizing sodium thiosulfate solutions.[11]

  • Preparation of Potassium Iodate Solution: Accurately weigh a sample of dried primary standard potassium iodate and dissolve it in deionized water in a volumetric flask.

  • Reaction and Titration: Add a known excess of potassium iodide and a strong acid to an aliquot of the potassium iodate solution. Titrate the liberated iodine with the sodium thiosulfate solution to be standardized.

Stability Studies

Stability testing is crucial to ensure that the standard's composition remains unchanged over time and under various storage conditions.

Protocol:

  • Initial Assay: Determine the initial purity of a batch of the candidate standard using the titration method described above.

  • Storage Conditions: Store samples of the standard under different conditions of temperature and humidity.

  • Periodic Re-assay: At regular intervals (e.g., 3, 6, 12, and 24 months), re-assay the stored samples.

  • Data Analysis: Compare the results to the initial assay to determine if any significant degradation has occurred. A shelf life can be established based on this data. For example, primary standard potassium iodate has a shelf life of 36 months under normal laboratory conditions.[12][13]

Diagrams

Experimental Workflow for Validation of a Chemical Standard

G cluster_prep Preparation of Candidate Standard cluster_validation Validation Experiments cluster_analysis Data Analysis and Qualification prep Synthesize and Purify This compound dry Dry to Constant Weight prep->dry purity Purity Assay by Titration (vs. Primary Standard) dry->purity stability Stability Studies (Time, Temp, Humidity) dry->stability stoichiometry Stoichiometry Confirmation (Reaction with Analyte) dry->stoichiometry data Analyze Purity, Stability, and Stoichiometry Data purity->data stability->data stoichiometry->data qualify Qualify as Chemical Standard data->qualify G cluster_criteria Essential Criteria cluster_comparison Comparison Standard Ideal Chemical Standard Purity High Purity Standard->Purity Stability High Stability Standard->Stability Solubility Adequate Solubility Standard->Solubility MolarMass High Molar Mass Standard->MolarMass Stoichiometry Known Stoichiometry Standard->Stoichiometry Toxicity Low Toxicity Standard->Toxicity KIO3 Potassium Iodate Purity->KIO3 Excellent PbIO32 This compound Purity->PbIO32 Good Stability->KIO3 Excellent Stability->PbIO32 Good Solubility->KIO3 Good Solubility->PbIO32 Poor MolarMass->KIO3 Good MolarMass->PbIO32 Excellent Stoichiometry->KIO3 Well-Established Stoichiometry->PbIO32 Requires Validation Toxicity->KIO3 Moderate Toxicity->PbIO32 High

References

comparative analysis of lead iodate and lead bromate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lead Iodate (B108269) and Lead Bromate (B103136) for Scientific Applications

This guide provides a detailed comparative analysis of lead iodate (Pb(IO₃)₂) and lead bromate (Pb(BrO₃)₂), focusing on their physicochemical properties, synthesis protocols, and toxicological profiles. The information is intended for researchers, scientists, and drug development professionals who may encounter or consider these compounds in their work. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided.

Physicochemical Properties

This compound and lead bromate are both sparingly soluble salts of lead(II). While they share a common cation, the differences in their halide oxyanion impart distinct characteristics, particularly in terms of solubility and thermal stability. A summary of their key physical and chemical properties is presented below.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Pb(IO₃)₂)Lead Bromate (Pb(BrO₃)₂)
Molar Mass 557.01 g/mol 463.00 g/mol [1]
Appearance White orthorhombic crystals[2][3][4]Colorless monoclinic crystals[5]
Density 6.5 g/cm³[2][4][6]5.53 g/cm³[1]
Crystal System Orthorhombic[2][3][4]; a triclinic form also exists[5]Monoclinic[5]
Solubility Product (Ksp) at 25°C 3.7 x 10⁻¹³ (average value)[6][7][8]2.0 x 10⁻⁴ (calculated)[5]
Molar Solubility in Water at 25°C ~4.5 x 10⁻⁵ mol/L[8]1.7 x 10⁻¹ mol/L[5]
Solubility in Water 0.003 g / 100 mL (25°C)[9]Slightly soluble in cold water, moderately in hot[1]
Thermal Decomposition Temperature 300°C[2][4][6][9]180°C[1]

Experimental Protocols

The most common laboratory-scale synthesis for both compounds is aqueous precipitation, which leverages their low solubility in water.

Synthesis of this compound (Pb(IO₃)₂) via Aqueous Precipitation

This compound can be synthesized by reacting a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a soluble iodate salt, like potassium iodate. The low solubility of this compound causes it to precipitate out of the solution.

Reaction: Pb(NO₃)₂(aq) + 2 KIO₃(aq) → Pb(IO₃)₂(s) + 2 KNO₃(aq)

Protocol:

  • Precursor Preparation: Prepare a 0.1 M solution of lead(II) nitrate (Pb(NO₃)₂) in deionized water. In a separate beaker, prepare a 0.2 M solution of potassium iodate (KIO₃).

  • Precipitation: While stirring the lead(II) nitrate solution, slowly add the potassium iodate solution dropwise. A white precipitate of this compound will form immediately.

  • Digestion: Gently heat the mixture to approximately 60°C and stir for 30-60 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

  • Isolation: Allow the precipitate to settle, then collect it by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of deionized water to remove any remaining soluble ions (e.g., K⁺, NO₃⁻).

  • Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

Synthesis of Lead Bromate (Pb(BrO₃)₂) via Aqueous Precipitation

Similarly, lead bromate is synthesized by reacting a soluble lead(II) salt with a soluble bromate salt. Using lead(II) acetate (B1210297) is a common approach.

Reaction: Pb(CH₃COO)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KCH₃COO(aq)

Protocol:

  • Precursor Preparation: Prepare a 0.5 M solution of lead(II) acetate (Pb(CH₃COO)₂) in deionized water. In a separate vessel, prepare a 1.0 M solution of potassium bromate (KBrO₃).

  • Precipitation: Slowly add the potassium bromate solution to the lead(II) acetate solution while stirring continuously. A colorless or white precipitate of lead bromate will form[5].

  • Isolation: Collect the precipitate via vacuum filtration.

  • Washing: Wash the precipitate with deionized water to remove soluble byproducts.

  • Drying: Dry the final product in an oven at a temperature well below its 180°C decomposition point. Caution: If lead acetate is used, the resulting lead bromate may contain occluded acetate, making it sensitive to detonation upon heating or mechanical shock[1].

Visualization of Experimental Workflow

The general workflow for the synthesis of these lead salts via aqueous precipitation can be visualized as follows.

G cluster_0 Preparation of Aqueous Precursors cluster_1 Reaction & Isolation cluster_2 Final Product Processing Soluble_Lead_Salt Soluble Lead(II) Salt (e.g., Pb(NO₃)₂ or Pb(OAc)₂) Mixing Mixing & Precipitation Soluble_Lead_Salt->Mixing Soluble_Anion_Salt Soluble Anion Salt (e.g., KIO₃ or KBrO₃) Soluble_Anion_Salt->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying in Oven Washing->Drying Final_Product Pure Lead Halate (Pb(IO₃)₂ or Pb(BrO₃)₂) Drying->Final_Product

Aqueous Precipitation Workflow for Lead Halate Synthesis.

Comparative Analysis

Solubility and Stability

The most striking difference between the two compounds is their solubility. This compound is significantly less soluble in water than lead bromate, as evidenced by its much smaller Ksp value (3.7 x 10⁻¹³ vs. 2.0 x 10⁻⁴). This vast difference in solubility can be critical in applications requiring precise control of lead(II) ion concentration in solution or in gravimetric analysis.

Thermally, this compound is more stable, decomposing at 300°C, whereas lead bromate decomposes at a lower temperature of 180°C[1]. This suggests stronger bonding within the this compound crystal lattice. The higher thermal stability of this compound may be advantageous in applications involving elevated temperatures.

Toxicological Profile

While both compounds are toxic primarily due to their lead content, the nature of the anion introduces distinct toxicological concerns.

  • Lead (Pb²⁺) Toxicity: The lead cation is a well-documented systemic toxicant. It primarily affects the central nervous, hematopoietic, renal, and reproductive systems. Its toxicity often stems from its ability to generate oxidative stress and interfere with essential enzymatic processes.

  • Iodate (IO₃⁻) Toxicity: High intake of iodate can induce oxidative damage. While essential for thyroid function in its reduced form (iodide), excess iodate can be harmful.

  • Bromate (BrO₃⁻) Toxicity: The bromate ion is of particular concern as it is classified as a possible human carcinogen (Group 2B)[2]. It is nephrotoxic, causing damage to the kidneys, and has been shown to be toxic to the cochlea, leading to irreversible hearing loss[6]. Bromate is a disinfection byproduct formed when water containing bromide is treated with ozone, and its presence in drinking water is strictly regulated.

The higher carcinogenic potential of the bromate anion makes lead bromate a significantly more hazardous compound than this compound from a toxicological standpoint, beyond the shared risks of lead poisoning.

Visualization of Toxicity Pathway

The following diagram illustrates the distinct and overlapping toxicological pathways of the constituent ions.

G Pb_Iodate This compound Pb(IO₃)₂ Pb_Ion Lead (Pb²⁺) Ion Pb_Iodate->Pb_Ion Iodate_Ion Iodate (IO₃⁻) Ion Pb_Iodate->Iodate_Ion Pb_Bromate Lead Bromate Pb(BrO₃)₂ Pb_Bromate->Pb_Ion Bromate_Ion Bromate (BrO₃⁻) Ion Pb_Bromate->Bromate_Ion Pb_Toxicity Systemic Toxicity (Neuro-, Renal-, Hematotoxicity) Pb_Ion->Pb_Toxicity Oxidative_Stress Oxidative Stress Pb_Ion->Oxidative_Stress Iodate_Ion->Oxidative_Stress Bromate_Ion->Oxidative_Stress Carcinogenicity Potential Carcinogen (Kidney, Thyroid) Bromate_Ion->Carcinogenicity Pb_Toxicity->Carcinogenicity

References

Safety Operating Guide

Proper Disposal of Lead Iodate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of lead iodate (B108269) is critical for protecting personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of lead iodate waste in a laboratory setting.

This compound (Pb(IO₃)₂) is a hazardous chemical that requires careful management throughout its lifecycle, from handling to final disposal.[1] Due to its toxicity, potential carcinogenicity, and risk as a reproductive toxicant, stringent protocols must be followed to minimize exposure and prevent environmental contamination.[1][2][3] This document outlines the essential procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to work in a designated area, such as a chemical fume hood, to control exposure to dust or aerosols.[4][5] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[4]

  • Hand Protection: Nitrile or chloroprene (B89495) gloves are recommended.[5]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[5][6]

Always wash hands thoroughly after handling this compound, even if gloves were worn.[4][6] Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.[2][4]

Disposal Plan and Procedures

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[4][7] Under no circumstances should this compound or its solutions be disposed of down the drain.[4][7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • All solid this compound waste, as well as any disposable materials contaminated with it (e.g., gloves, weigh boats, paper towels), must be collected in a designated hazardous waste container.[4][7]

    • This container must be made of a compatible material, be sealable, and kept closed when not in use.[4][5]

  • Aqueous Waste:

    • All aqueous solutions containing this compound, including rinse water from cleaning contaminated glassware, must be collected as hazardous aqueous waste.[4][7]

    • Collect this waste in a separate, clearly labeled container.

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste with this compound" or "Aqueous Waste with this compound").[5] The label should also include the responsible party's name and contact information.[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong acids and oxidizers.[4][7]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][8]

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][5]

  • Clean-up:

    • For small powder spills, carefully moisten the material to prevent dust from becoming airborne.[9]

    • Use an absorbent material for liquid spills.[6]

    • Gently sweep up the spilled material and place it in the designated hazardous waste container.[2][5] Avoid creating dust.[2][5]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[4]

Regulatory Framework

The disposal of lead-containing waste is regulated under the Resource Conservation and Recovery Act (RCRA). Lead is one of the eight "RCRA 8" metals that are monitored due to their toxicity.[10][11] Waste is considered hazardous if the concentration of lead exceeds a specific limit as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10]

Regulated Substance EPA Hazardous Waste Code TCLP Regulatory Limit
LeadD0085.0 mg/L
Data sourced from the US Environmental Protection Agency (EPA).[11][12]

This regulation underscores the importance of treating all this compound waste as hazardous to ensure compliance and environmental protection.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

LeadIodateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE WorkArea Work in Fume Hood PPE->WorkArea Safe Handling CollectSolid Collect Solid Waste & Contaminated Materials WorkArea->CollectSolid Generate Waste CollectAqueous Collect Aqueous Waste (incl. rinse water) WorkArea->CollectAqueous Generate Waste LabelContainer Label Hazardous Waste Container CollectSolid->LabelContainer CollectAqueous->LabelContainer StoreSecurely Store in Secure Area with Secondary Containment LabelContainer->StoreSecurely ContactEHS Contact EHS or Licensed Contractor StoreSecurely->ContactEHS WastePickup Arrange for Waste Pickup ContactEHS->WastePickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lead iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Lead Iodate. It is intended for laboratory professionals to ensure a safe working environment and mitigate risks associated with this chemical.

Hazard Identification

This compound (Pb(IO₃)₂) is a hazardous substance that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Chronic Toxicity: May cause cancer, damage fertility or an unborn child, and cause damage to organs through prolonged or repeated exposure.[2][3][4]

  • Oxidizing Properties: May intensify fire; it is an oxidizer.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4]

  • Lead Poisoning: Repeated exposure can lead to lead poisoning, with symptoms including a metallic taste, poor appetite, weight loss, colic, nausea, vomiting, and muscle cramps.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection Type Specific Requirements Citations
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards). A face shield may also be necessary.[2][6]
Skin Protection Chemical-resistant gloves (nitrile or chloroprene (B89495) are suitable). A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2][6][7]
Respiratory Protection A NIOSH/MSHA approved respirator is required when dust is generated or if exposure limits are exceeded. Work should be conducted in a chemical fume hood.[7]

Occupational Exposure Limits

Adherence to established exposure limits is crucial for personnel safety.

Organization Limit (as Pb) Notes Citations
OSHA (PEL) 0.050 mg/m³Permissible Exposure Limit - 8-hour Time-Weighted Average (TWA)[8]

Handling and Storage Procedures

Safe Handling Protocol:

  • Read Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[1]

  • Work in a Ventilated Area: Always handle this compound in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[6]

  • Avoid Contact: Prevent direct contact with skin and eyes by wearing the appropriate PPE.[2][4]

  • Prevent Dust Formation: Handle the substance carefully to avoid creating dust and aerosols.[2][4]

  • Practice Good Hygiene: Do not eat, drink, or smoke in the work area.[1][2][3] Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[2][4]

Storage Requirements:

  • Store in a locked, secure area.[1][2]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][3][7]

  • Store away from incompatible materials.[5]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure Route First Aid Measures Citations
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][7]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical advice.[2][5][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[2][5][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a Poison Control Center or seek immediate medical attention.[1][2][7]

Spill and Disposal Plans

Spill Containment and Cleanup:

  • Evacuate the Area: Secure and control access to the spill area.[2][5]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Wear PPE: Use appropriate personal protective equipment during cleanup.[2]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2]

  • Clean Up: Moisten the spilled material to prevent dust formation or use a HEPA-filtered vacuum.[5] Carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[2][7]

  • Decontaminate: Wash the spill area thoroughly once the material has been collected.[5]

Waste Disposal:

  • This compound waste must be treated as hazardous waste.[5]

  • Collect waste in a suitable, tightly closed, and clearly labeled container.[6][9]

  • Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][2][3]

  • Do not dispose of waste in the sewer system.[5]

Safe Handling Workflow

LeadIodate_Workflow prep Preparation ppe Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling Procedure storage Secure Storage handling->storage Post-Use emergency Spill or Exposure Emergency handling->emergency waste_collection Collect in Labeled Hazardous Waste Container handling->waste_collection Generate Waste fume_hood Work in Chemical Fume Hood ppe->fume_hood fume_hood->handling disposal Waste Disposal first_aid Administer First Aid emergency->first_aid spill_cleanup Follow Spill Cleanup Protocol emergency->spill_cleanup Spill spill_cleanup->waste_collection waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
Lead iodate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.